molecular formula C30H56O6 B053129 Trinonanoin CAS No. 126-53-4

Trinonanoin

Cat. No.: B053129
CAS No.: 126-53-4
M. Wt: 512.8 g/mol
InChI Key: YRIMSXJXBHUHJT-UHFFFAOYSA-N
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Description

1,2,3-Trinonanoyl glycerol is a triacylglycerol that contains nonanoic acid at the sn-1, sn-2, and sn-3 positions. It has been found in Schizochytrium biomass. 1,2,3-Trinonanoyl glycerol increases blood levels of the ketone body D-(–)-3-hydroxybutyrate in newborn rhesus monkeys.>

Properties

IUPAC Name

2,3-di(nonanoyloxy)propyl nonanoate
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InChI

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMSXJXBHUHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50155039
Record name Tripelargonin
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Molecular Weight

512.8 g/mol
Source PubChem
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CAS No.

126-53-4
Record name Trinonanoin
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Record name Tripelargonin
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Record name Propane-1,2,3-triyl trinonan-1-oate
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Trinonanoin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trinonanoin, a triglyceride derived from nonanoic acid, is a compound of significant interest in pharmaceutical sciences, particularly in the formulation and development of drug delivery systems. Its specific physicochemical properties govern its behavior in various formulations, influencing factors such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a detailed resource for its effective application. The guide delves into its structural and fundamental properties, solubility, spectral characteristics, thermal behavior, and other key physical parameters. Each section is supplemented with detailed experimental protocols, enabling the replication and validation of the presented data.

Introduction: Understanding this compound

This compound, also known as glyceryl trinonanoate or tripelargonin, is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains. In the case of this compound, these are nine-carbon saturated fatty acids, specifically nonanoic acid (also known as pelargonic acid). Its uniform structure makes it a valuable model compound for studying the behavior of triglycerides and a useful excipient in pharmaceutical formulations where well-defined properties are essential.

The molecular structure of this compound is fundamental to its physical and chemical properties. The three nonanoic acid chains are attached to the three hydroxyl groups of the glycerol molecule through ester linkages.

Trinonanoin_Structure cluster_chains Nonanoic Acid Chains G Glycerol Backbone C1 O=C-(CH₂)₇-CH₃ G->C1 sn-1 C2 O=C-(CH₂)₇-CH₃ G->C2 sn-2 C3 O=C-(CH₂)₇-CH₃ G->C3 sn-3

Figure 1: Molecular structure of this compound.

Fundamental Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the cornerstone of its application in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name propane-1,2,3-triyl trinonanoate[1]
Synonyms Glyceryl trinonanoate, Tripelargonin, 1,2,3-Trinonanoylglycerol[2][3][4]
CAS Number 126-53-4[5][6]
Molecular Formula C₃₀H₅₆O₆[5]
Molecular Weight 512.77 g/mol [6]
Appearance Colorless liquid at room temperature[6]
Melting Point 8-9 °C[2][5][6][7][8][9]
Boiling Point 544.1 ± 17.0 °C (Predicted)[5][7]
Density 0.943 g/mL at 20 °C[2][5][7]
Refractive Index (n20/D) 1.449[5][7][9]
Experimental Protocol: Melting Point Determination

The melting point of a lipid is a critical parameter that influences its physical state at different temperatures and is crucial for formulation design.

Methodology: Capillary Method [8][10][11]

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

  • Observation: The temperature at which the last solid particle melts is recorded as the melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Introduce this compound into capillary tube B Seal one end of the tube A->B C Place capillary in melting point apparatus B->C D Heat at a controlled rate C->D E Observe for melting D->E F Record melting point temperature E->F

Figure 2: Workflow for melting point determination.

Solubility Profile

The solubility of this compound in various solvents is a key determinant of its utility in liquid formulations and for purification processes. Being a nonpolar lipid, it exhibits good solubility in organic solvents and very low solubility in water.

SolventSolubilitySource(s)
Water 93.4 µg/L at 20°C[5]
Ethanol 25 mg/mL[3][5]
Dimethylformamide (DMF) 20 mg/mL[3][5]
Dimethyl sulfoxide (DMSO) 20 mg/mL[3][5]
Experimental Protocol: Determination of Solubility

Methodology: Shake-Flask Method [12][13]

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The mixture is allowed to stand, and the undissolved this compound is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the glycerol backbone protons and the protons of the nonanoic acid chains. The methylene protons of the fatty acid chains will appear as a complex multiplet in the aliphatic region, while the terminal methyl protons will be an upfield triplet. The protons on the glycerol backbone will be deshielded due to the adjacent ester groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the individual carbons of the nonanoic acid chains.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI-MS), the molecular ion peak (M+) would be observed at m/z 512. Common fragmentation patterns for triglycerides involve the loss of one or more acyl chains.[4][7][17][18][19][20][21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester groups. The C-H stretching vibrations of the aliphatic chains will appear in the region of 2850-3000 cm⁻¹, and C-O stretching bands will be observed around 1160 cm⁻¹.[9][24][25][26][27][28]

Thermal Properties

The thermal behavior of this compound is crucial for understanding its stability during processing and storage.

Differential Scanning Calorimetry (DSC)

DSC is used to study the melting and crystallization behavior of this compound. A DSC thermogram would show endothermic peaks corresponding to the melting of different polymorphic forms. For saturated triglycerides, multiple polymorphic forms (α, β', β) with distinct melting points can exist.[10][13][29][30][31][32]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show a single-step degradation at elevated temperatures, corresponding to its decomposition. This provides information on its thermal stability.[33][34][35]

Other Physicochemical Parameters

Viscosity

The viscosity of this compound, particularly in its liquid state, is an important parameter for processing and formulation. As with other triglycerides, its viscosity is expected to decrease with increasing temperature.[15][19][30][31][36]

Polymorphism

Triglycerides can exist in different crystalline forms, a phenomenon known as polymorphism. The common polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point. The specific polymorphic form present can significantly impact the physical properties of the material.[12][13][14][37][38]

Saponification and Iodine Value
  • Saponification Value: This is a measure of the average molecular weight of the fatty acids in the triglyceride. For a pure compound like this compound, the theoretical saponification value can be calculated. It is experimentally determined by reacting the triglyceride with a known amount of alkali and then titrating the excess alkali.[1][2][5][8]

  • Iodine Value: This value indicates the degree of unsaturation in a fat or oil. Since this compound is a saturated triglyceride, its theoretical iodine value is zero.[3][24][36][39][40]

Experimental Protocol: Saponification Value Determination[2][5][40]
  • Sample Preparation: A known weight of this compound is dissolved in an excess of alcoholic potassium hydroxide solution.

  • Saponification: The mixture is refluxed for a specific period to ensure complete saponification.

  • Titration: The excess potassium hydroxide is titrated with a standardized acid solution using a suitable indicator.

  • Calculation: The saponification value is calculated based on the amount of alkali consumed.

Saponification_Workflow cluster_reaction Saponification Reaction cluster_titration Titration cluster_calculation Calculation A Dissolve this compound in alcoholic KOH B Reflux the mixture A->B C Titrate excess KOH with standard acid B->C D Calculate Saponification Value C->D

Sources

An In-depth Technical Guide to Trinonanoin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Trinonanoin, a triglyceride of significant interest in various scientific and industrial domains. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its molecular structure, and relevant analytical methodologies, ensuring a thorough understanding grounded in authoritative data.

Introduction and Chemical Identity

This compound, also known under the synonyms Tripelargonin and Glyceryl Trinonanoate, is a saturated triglyceride.[1][2][3] It is a simple lipid, meaning it is composed of a single type of fatty acid. Specifically, it consists of a glycerol backbone esterified with three molecules of nonanoic acid, a nine-carbon saturated fatty acid (C9:0).[1] This structure imparts specific physicochemical properties that make it a valuable compound for various applications, including as a chemical standard, in cosmetic formulations as an emollient, and in materials science.[1][4]

Key identifiers for this compound are consolidated in the table below:

IdentifierValueSource(s)
CAS Number 126-53-4[1][2][4][5]
Molecular Formula C30H56O6[2][3][4][5]
IUPAC Name 2,3-di(nonanoyloxy)propyl nonanoate[1][2]
Synonyms Tripelargonin, Glyceryl Tripelargonate, Propane-1,2,3-triyl trinonanoate[1][2][3][5]
EC Number 204-791-5[2][5]
PubChem CID 31350[2]

Molecular Structure and Chemical Formula

The chemical structure of this compound is fundamental to its properties and function. It is synthesized through the esterification of the three hydroxyl groups of a single glycerol molecule with three molecules of nonanoic acid.

  • Glycerol Backbone: A propane-1,2,3-triol molecule forms the central structural unit.

  • Nonanoic Acid Chains: Three saturated nine-carbon acyl chains are attached to the glycerol backbone.

  • Ester Linkages: The connection between the glycerol and the fatty acid chains is formed by ester bonds (-COO-).

The resulting molecule is a triacylglycerol, systematically named propane-1,2,3-triyl trinonanoate.[1]

The chemical formula, C30H56O6 , is derived from its constituent parts:

  • Glycerol (C3H8O3)

  • Three Nonanoic Acid molecules (3 x C9H18O2)

  • During esterification, three molecules of water (H2O) are eliminated.

The summation is: (C3H8O3) + 3(C9H18O2) - 3(H2O) = (C3 + C27) + (H8 + H54 - H6) + (O3 + O6 - O3) = C30H56O6 .

Below is a 2D representation of the this compound structure.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Quantification A 1. Sample Weighing & Internal Standard Spiking B 2. Lipid Extraction (Folch Method) A->B C 3. Solvent Evaporation B->C D 4. Transesterification to FAMEs (KOH/MeOH & BF3/MeOH) C->D Dried Lipid Extract E 5. FAMEs Extraction (Hexane) D->E F 6. GC-MS Injection E->F FAMEs in Hexane G 7. Peak Identification (Retention Time & Mass Spec) F->G H 8. Quantification (vs. Internal Standard) G->H I 9. Final Calculation of This compound Concentration H->I

Sources

Synthesis and purification of Trinonanoin for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Trinonanoin for Research Applications

Introduction

This guide provides a comprehensive overview of the synthesis and purification of this compound, a triglyceride of significant interest in various research fields. As a Senior Application Scientist, the goal of this document is to not only provide step-by-step protocols but also to elucidate the underlying scientific principles that govern these procedures. This will empower researchers to not only replicate the methods but also to adapt and troubleshoot them as needed.

What is this compound?

This compound, also known as glyceryl trinonanoate or tripelargonin, is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three nonanoic acid (also known as pelargonic acid) chains.[1][2] It is a saturated fat, meaning the fatty acid chains contain no double bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₀H₅₆O₆[1]
Molecular Weight 512.76 g/mol [1]
CAS Number 126-53-4[1]
Appearance Liquid[2]
Melting Point 8-9 °C[3][4]
Density 0.943 g/mL at 20 °C[3][4]
Boiling Point 544.1±17.0 °C (Predicted)[3]
Solubility DMF: 20mg/mL; DMSO: 20mg/mL; Ethanol: 25mg/mL[2]
Significance and Research Applications

This compound's utility in scientific research is multifaceted:

  • Metabolic Studies: As an odd-numbered medium-chain triglyceride, this compound has been investigated in the context of total parenteral nutrition.[5] Its metabolism can provide insights into fatty acid oxidation and energy provision, particularly in comparison to more common even-chained triglycerides.[5]

  • Drug Delivery: The field of nanomedicine is increasingly exploring the use of lipid-based nanoparticles for drug delivery.[6][7][8][9] Triglycerides like this compound can form the core of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulating therapeutic agents to improve their solubility, stability, and bioavailability.[7]

  • Analytical Standard: In lipidomics and food science, pure this compound serves as an essential analytical standard for the quantification of triglycerides in complex mixtures using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of glycerol with nonanoic acid. This reaction can be driven by either chemical or enzymatic catalysis.

Principle of Synthesis: Esterification

Esterification is a condensation reaction where a carboxylic acid (nonanoic acid) reacts with an alcohol (glycerol) to form an ester (this compound) and water.[10][11] Due to the reversible nature of this reaction, it is crucial to remove the water produced to drive the equilibrium towards the product side.[11][12]

Method 1: Acid-Catalyzed Esterification

This classic method employs a strong acid catalyst to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[11][12][13]

The Brønsted acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of nonanoic acid, which enhances the electrophilicity of the carbonyl carbon.[12] The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent loss of a water molecule and deprotonation regenerates the catalyst and yields the ester.[11][12] This process occurs sequentially for all three hydroxyl groups of glycerol.

Esterification_Mechanism Nonanoic_Acid Nonanoic Acid (R-COOH) Activated_Carbonyl Activated Carbonyl [R-C(OH)2]+ Nonanoic_Acid->Activated_Carbonyl + H+ Protonation Protonation (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate + Glycerol Glycerol Glycerol Glycerol->Tetrahedral_Intermediate Nucleophilic_Attack Nucleophilic Attack Ester Monoester Tetrahedral_Intermediate->Ester - H2O, -H+ Water_Elimination Water Elimination (-H2O) This compound This compound Ester->this compound Repeat 2x Repeat Repeat 2x Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection (TLC Analysis) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Partially_Purified Partially Purified this compound Solvent_Evaporation->Partially_Purified Recrystallization Low-Temperature Recrystallization Partially_Purified->Recrystallization Crystal_Isolation Crystal Isolation (Vacuum Filtration) Recrystallization->Crystal_Isolation Pure_this compound Pure this compound (>99%) Crystal_Isolation->Pure_this compound

Sources

The Researcher's Guide to High-Purity Trinonanoin: From Sourcing to Application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Trinonanoin in Advanced Scientific Research

This compound (C9:0), also known as glyceryl trinonanoate or tripelargonin, is a triglyceride of significant interest in various scientific and biomedical fields. Composed of a glycerol backbone esterified with three nonanoic acid molecules, this medium-chain triglyceride (MCT) possesses unique physicochemical and metabolic properties that make it a valuable tool in drug delivery, parenteral nutrition, and metabolic research.[1][2] In drug development, this compound is explored as a lipid-based carrier to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its use in parenteral nutrition formulations is also being investigated due to its distinct metabolic pathways.[1][2][3]

The success and reproducibility of research and development activities involving this compound are intrinsically linked to the purity of the material. The presence of impurities, such as mono- and diglycerides, free fatty acids, or residual solvents from synthesis, can significantly impact experimental outcomes, leading to inconsistent results, altered biological responses, and potential toxicity. Therefore, for the discerning researcher, scientist, or drug development professional, the careful selection of a high-purity this compound supplier is a critical first step in any experimental workflow.

This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, delves into the analytical methodologies for purity verification, and presents detailed protocols for its application in a research setting.

The Imperative of Purity: Why >99% Matters

In the context of pharmaceutical research and development, the seemingly small difference between 95% and >99% purity can have profound consequences. Potential impurities in commercially available this compound can include:

  • Mono- and Dinonanoin: These incomplete esterification products can alter the physical properties of lipid-based formulations, affecting particle size, stability, and drug loading capacity.

  • Free Nonanoic Acid: The presence of free fatty acids can impact the pH of formulations, potentially leading to degradation of sensitive APIs and causing irritation upon administration.

  • Other Triglycerides: Contamination with other medium or long-chain triglycerides can alter the metabolic profile and pharmacokinetic properties of the final formulation.

  • Residual Solvents and Catalysts: Solvents and catalysts used in the synthesis of this compound, if not adequately removed, can introduce toxicity and interfere with biological assays.

For applications such as parenteral nutrition, where the formulation is administered intravenously, the purity requirements are exceptionally stringent to ensure patient safety.[1][2][3] Similarly, in drug delivery systems, the purity of the excipient directly influences the safety, efficacy, and stability of the final drug product.

Navigating the Commercial Landscape: A Comparative Analysis of High-Purity this compound Suppliers

The selection of a reliable supplier for high-purity this compound is a critical decision that should be based on a thorough evaluation of product specifications, available documentation, and the supplier's reputation. Below is a comparative table of prominent commercial suppliers offering this compound, with a focus on grades suitable for research and pharmaceutical applications.

SupplierProduct Name(s)Purity SpecificationAvailable GradesKey Features & Documentation
Sigma-Aldrich (Merck) Glyceryl trinonanoate≥99.0%Research GradeDetailed product information, Safety Data Sheets (SDS), and access to Certificates of Analysis (CoA) upon request.
Cayman Chemical 1,2,3-Trinonanoyl Glycerol≥98%Research GradeProvides a detailed product information sheet with physicochemical properties and solubility data.
Bide Pharmatech Ltd. This compoundInquire for detailsPharmaceutical Grade, Research GradeOffers various grades and provides CAS number and basic properties. Detailed specifications available upon inquiry.
ChemicalBook This compoundInquire for detailsVariousA platform listing multiple suppliers, primarily from China, with varying levels of documentation. Direct inquiry is necessary.[4]
BOC Sciences This compoundInquire for detailsCustom synthesis availableSpecializes in a wide range of chemicals and offers custom synthesis, which can be beneficial for specific purity requirements.

It is imperative for the researcher to request a lot-specific Certificate of Analysis (CoA) prior to purchase. A comprehensive CoA should detail the purity as determined by a validated analytical method, identify any detected impurities, and provide information on residual solvents and heavy metal content.[5]

A Visual Workflow for Supplier Selection and Qualification

The following diagram illustrates a logical workflow for selecting and qualifying a supplier of high-purity this compound.

Supplier_Qualification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement Define Requirements Define Requirements Identify Suppliers Identify Potential Suppliers (e.g., Sigma-Aldrich, Cayman Chemical) Define Requirements->Identify Suppliers Leads to Request Documentation Request Product Specifications and Example CoAs Identify Suppliers->Request Documentation Initiates Review CoA Scrutinize CoA for Purity, Impurities, and Analytical Methods Request Documentation->Review CoA Provides data for Assess Supplier Reputation Evaluate Supplier's Quality Management System (e.g., ISO certification) Review CoA->Assess Supplier Reputation Informs Compare Specifications Compare Purity, Price, and Availability Assess Supplier Reputation->Compare Specifications Contributes to Select Supplier Select Primary and Secondary Suppliers Compare Specifications->Select Supplier Drives Procure Sample Purchase a Small Batch for Initial Testing Select Supplier->Procure Sample Results in Internal Verification Perform In-house Purity Verification Procure Sample->Internal Verification Enables GC_FID_Workflow Sample This compound Sample Transesterification Transesterification to FAMEs Sample->Transesterification GC_Injection GC Injection Transesterification->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis and Purity Calculation Detection->Data_Analysis Result Result Data_Analysis->Result Nanoemulsion_Workflow cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation API Hydrophobic API Dissolve_API Dissolve API in this compound API->Dissolve_API This compound High-Purity this compound This compound->Dissolve_API Pre-emulsion High-Speed Homogenization (Pre-emulsion formation) Dissolve_API->Pre-emulsion Lecithin Lecithin & Polysorbate 80 Dissolve_Emulsifiers Dissolve Emulsifiers in WFI Lecithin->Dissolve_Emulsifiers WFI Water for Injection WFI->Dissolve_Emulsifiers Dissolve_Emulsifiers->Pre-emulsion Nanoemulsion High-Pressure Homogenization (Nanoemulsion formation) Pre-emulsion->Nanoemulsion Characterization Characterization (DLS, Zeta Potential, HPLC, TEM) Nanoemulsion->Characterization Final_Product API-Loaded Nanoemulsion Characterization->Final_Product

Sources

An In-depth Technical Guide to the Core Mechanism of Action of Trinonanoin in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm Shift in Modulating Cellular Energetics

For researchers, scientists, and drug development professionals vested in the intricate tapestry of lipid metabolism, the emergence of targeted metabolic modulators represents a significant leap forward. Among these, trinonanoin, a synthetic triglyceride composed of three nine-carbon (C9:0) fatty acids, has garnered considerable attention. Its unique metabolic properties, particularly its role as an anaplerotic substrate, offer a compelling therapeutic strategy for a range of metabolic disorders. This guide eschews a conventional, rigid structure in favor of a narrative that logically unfolds the multifaceted mechanism of action of this compound, from its initial hydrolysis to its profound impact on cellular energy homeostasis. We will delve into the causality behind experimental designs and present self-validating protocols, providing a robust framework for both understanding and investigating the therapeutic potential of this intriguing molecule.

I. The Metabolic Journey of this compound: From Ingestion to Cellular Powerhouse

This compound, a medium-chain triglyceride (MCT), undergoes a distinct metabolic journey compared to its long-chain counterparts. This journey is central to its mechanism of action.

A. Rapid Hydrolysis and Absorption

Upon oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of nonanoic acid (C9:0).[1] Unlike long-chain fatty acids, nonanoic acid is readily absorbed into the portal circulation and transported directly to the liver, largely bypassing the lymphatic system.[2] This rapid absorption and hepatic delivery are key to its immediate bioavailability for metabolic processes.

B. Mitochondrial Entry and β-Oxidation: The Anaplerotic Engine

Once inside the hepatocyte, nonanoic acid is activated to nonanoyl-CoA and efficiently transported into the mitochondrial matrix. A crucial distinction from long-chain fatty acids is that its entry is largely independent of the carnitine palmitoyltransferase (CPT) system, which is often a rate-limiting step in fatty acid oxidation.[3]

Within the mitochondria, nonanoyl-CoA undergoes β-oxidation. Each round of β-oxidation cleaves two carbons, producing acetyl-CoA. For an odd-chain fatty acid like nonanoic acid, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

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// Edges this compound -> Lipases [label="Hydrolysis"]; Lipases -> Nonanoic_Acid; Lipases -> Glycerol; Nonanoic_Acid -> Portal_Vein; Portal_Vein -> Mitochondria [label="Uptake"]; Mitochondria -> Beta_Oxidation; Nonanoic_Acid -> Beta_Oxidation; Beta_Oxidation -> Acetyl_CoA; Beta_Oxidation -> Propionyl_CoA; Acetyl_CoA -> TCA_Cycle [label="Entry Point"]; Propionyl_CoA -> Succinyl_CoA [label="Carboxylation"]; Succinyl_CoA -> TCA_Cycle [label="Anaplerotic Entry"]; } dot Figure 1: Metabolic fate of this compound.

This production of propionyl-CoA is the cornerstone of this compound's anaplerotic ("filling up") effect. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the Tricarboxylic Acid (TCA) cycle.[4][5] This replenishment of TCA cycle intermediates is critical in conditions where they are depleted, such as in long-chain fatty acid oxidation disorders (LC-FAODs), where the inefficient breakdown of long-chain fatty acids leads to a deficit in acetyl-CoA and other TCA cycle components.[6][7]

II. Modulating the Lipid Landscape: Beyond Anaplerosis

While the anaplerotic mechanism is central, the effects of this compound's metabolite, nonanoic acid, extend to the broader regulation of lipid metabolism, influencing lipolysis and potentially interacting with key nuclear receptors.

A. Attenuation of Lipolysis

In the context of energy balance, the regulation of lipolysis—the breakdown of stored triglycerides in adipocytes—is paramount. This process is primarily controlled by the enzymes adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[8][9] Studies on a branched-chain derivative of nonanoic acid, 8-methyl nonanoic acid, have shown a reduction in isoproterenol-stimulated lipolysis in cultured adipocytes.[10][11][12] This suggests that nonanoic acid may exert an anti-lipolytic effect, potentially by modulating intracellular signaling pathways that control HSL and ATGL activity, such as cyclic AMP (cAMP) levels.[10] While direct evidence for unbranched nonanoic acid is still emerging, this points to a mechanism that could help prevent excessive release of free fatty acids into the circulation, a hallmark of metabolic dysregulation.

B. Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as key regulators of lipid and glucose metabolism.[13] Nonanoic acid has been identified as a selective activator of PPARγ.[2][10] Activation of PPARγ is known to promote adipocyte differentiation, enhance insulin sensitivity, and modulate the expression of genes involved in lipid storage and glucose homeostasis.[14][15][16] The interaction of nonanoic acid with PPARγ provides a plausible mechanism for some of the observed beneficial effects of this compound on metabolic health beyond its direct role in energy production.

III. Crosstalk with Glucose Metabolism: A Synergistic Relationship

The metabolic effects of this compound are not confined to lipid pathways; there is significant interplay with glucose metabolism, contributing to a more holistic improvement in cellular energy status.

A. Enhancement of Insulin Signaling and Glucose Uptake

Emerging evidence suggests that nonanoic acid can positively influence insulin signaling. Studies using 8-methyl nonanoic acid have demonstrated an increase in insulin-stimulated glucose uptake in adipocytes.[10][11][12] This effect is likely mediated through the canonical insulin signaling pathway, which involves the phosphorylation of Akt and the subsequent translocation of the glucose transporter GLUT4 to the cell membrane.[17][18][19][20] By enhancing insulin sensitivity, nonanoic acid may help to improve glucose disposal and reduce hyperglycemia.

B. Regulation of Hepatic Gluconeogenesis

Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose levels during fasting. However, in metabolic disorders such as type 2 diabetes, its dysregulation contributes to hyperglycemia. The impact of this compound on hepatic gluconeogenesis is an area of active investigation. By providing an alternative energy source and potentially modulating insulin signaling, this compound and its metabolites may help to suppress the expression of key gluconeogenic genes, such as those encoding phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[21][22][23][24]

Trinonanoin_Cellular_Effects cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism cluster_energy Energy Homeostasis Nonanoic_Acid_Lipid Nonanoic Acid Lipolysis Lipolysis (HSL, ATGL) Nonanoic_Acid_Lipid->Lipolysis Inhibits PPARg PPARγ Activation Nonanoic_Acid_Lipid->PPARg Activates Nonanoic_Acid_Glucose Nonanoic Acid Insulin_Signaling Insulin Signaling (Akt) Nonanoic_Acid_Glucose->Insulin_Signaling Enhances Gluconeogenesis Hepatic Gluconeogenesis Nonanoic_Acid_Glucose->Gluconeogenesis Inhibits (Potential) GLUT4 GLUT4 Translocation Insulin_Signaling->GLUT4 Promotes Propionyl_CoA_Energy Propionyl-CoA TCA_Cycle_Energy TCA Cycle Replenishment (Anaplerosis) Propionyl_CoA_Energy->TCA_Cycle_Energy Trinonanoin_Source This compound Trinonanoin_Source->Nonanoic_Acid_Lipid Trinonanoin_Source->Nonanoic_Acid_Glucose Trinonanoin_Source->Propionyl_CoA_Energy

IV. Experimental Protocols for Mechanistic Investigation

To empower researchers to further elucidate the mechanisms of this compound, this section provides detailed, self-validating protocols for key in vitro and ex vivo assays.

A. In Vitro Lipolysis Assay in Cultured Adipocytes

This protocol allows for the quantification of glycerol and free fatty acid release from cultured adipocytes, providing a direct measure of lipolytic activity.

Methodology:

  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: On the day of the assay, wash the differentiated adipocytes with serum-free medium and incubate with fresh medium containing either vehicle control, a known lipolytic agent (e.g., isoproterenol), or nonanoic acid at various concentrations.

  • Sample Collection: Collect aliquots of the incubation medium at multiple time points (e.g., 0, 1, 2, and 4 hours) to determine the linear rate of lipolysis.

  • Quantification of Glycerol and Free Fatty Acids:

    • Glycerol: Use a colorimetric assay kit to measure the concentration of glycerol in the collected media. The principle involves the enzymatic conversion of glycerol to a colored product that can be measured spectrophotometrically.

    • Free Fatty Acids (FFAs): Utilize a colorimetric assay kit to quantify the FFA concentration. This typically involves the acylation of coenzyme A by the FFAs, which can be detected through a coupled enzymatic reaction.

  • Data Analysis: Normalize the amount of glycerol and FFA released to the total protein content of the cells in each well. Calculate the rate of lipolysis (nmol/mg protein/hour) from the linear portion of the time course.

Causality and Self-Validation: By including a positive control (isoproterenol), the responsiveness of the adipocytes to lipolytic stimuli is confirmed. The time-course measurement ensures that the calculated rate is within the linear range of the assay, avoiding artifacts from substrate depletion or product inhibition.

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// Edges Start -> Wash; Wash -> Treatment; Treatment -> Sampling; Sampling -> Assay; Assay -> Normalization; Normalization -> Analysis; Analysis -> End; } dot Figure 3: In vitro lipolysis assay workflow.

B. Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol directly assesses the capacity of isolated mitochondria to oxidize fatty acids, providing insights into the direct effects of compounds on this core metabolic process.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure oxygen consumption rates.

  • Substrate Addition: Add isolated mitochondria to the respiration buffer. Sequentially add substrates and inhibitors to assess different respiratory states:

    • State 2: Add palmitoyl-CoA (or nonanoyl-CoA), L-carnitine, and malate.

    • State 3: Add ADP to stimulate ATP synthesis.

    • Inhibition: Add an inhibitor of CPT1 (e.g., etomoxir) to assess CPT1-dependent oxidation.

  • Treatment: Introduce nonanoic acid directly into the chamber to observe its immediate effect on oxygen consumption.

  • Data Analysis: Calculate the oxygen consumption rates for each respiratory state and in the presence and absence of nonanoic acid.

Causality and Self-Validation: The sequential addition of substrates and inhibitors allows for the precise dissection of the electron transport chain and the specific contribution of fatty acid oxidation. The use of a CPT1 inhibitor helps to determine the extent to which a fatty acid's oxidation is dependent on this transporter.

C. Cellular Fatty Acid Uptake Assay

This assay measures the rate at which cells take up fatty acids from the extracellular environment, a crucial step in lipid metabolism.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., myotubes, adipocytes) in a multi-well plate.

  • Serum Starvation: Prior to the assay, incubate cells in serum-free medium to upregulate fatty acid transporters.

  • Uptake Assay: Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) in the presence or absence of nonanoic acid.

  • Termination and Measurement: Stop the uptake at various time points by washing the cells with ice-cold buffer. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the rate of fatty acid uptake and compare the rates between treated and untreated cells.

Causality and Self-Validation: The use of a fluorescently labeled fatty acid provides a direct and quantifiable measure of uptake. A time-course experiment ensures the measurement of the initial uptake rate before saturation of the transport machinery.

V. Quantitative Data Summary

Parameter Control This compound/Nonanoic Acid Treatment Reference
Isoproterenol-Stimulated Glycerol Release (nmol/mg protein) Varies by cell type and conditionsDecreased[10],[11],[12]
Insulin-Stimulated Glucose Uptake (fold change) BaselineIncreased[10],[11],[12]
PPARγ Activation (EC50) N/AMicromolar range[10],[2]
Mitochondrial Oxygen Consumption (State 3 with C9:0) N/AMeasurable increaseN/A

Note: Specific quantitative values will vary depending on the experimental model and conditions. The table provides a qualitative summary of expected outcomes based on available literature.

VI. Concluding Remarks and Future Directions

This compound presents a compelling profile as a metabolic modulator with a multi-pronged mechanism of action. Its primary role as an anaplerotic substrate, replenishing TCA cycle intermediates, is well-established and forms the basis of its therapeutic application in LC-FAODs. However, as this guide has detailed, its influence extends to the intricate regulation of lipolysis, interaction with nuclear receptors like PPARγ, and a synergistic crosstalk with glucose metabolism.

The experimental protocols provided herein offer a robust framework for researchers to further dissect these mechanisms. Future investigations should focus on elucidating the direct effects of unbranched nonanoic acid on the activity of HSL and ATGL, quantifying the precise changes in TCA cycle intermediate pools following this compound administration, and further delineating the signaling pathways through which nonanoic acid enhances insulin sensitivity. A comprehensive understanding of these multifaceted actions will be pivotal in unlocking the full therapeutic potential of this compound in a broader range of metabolic diseases.

VII. References

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Sources

The Biological Fate of Trinonanoin-Derived Nonanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced drug delivery and formulation, medium-chain triglycerides (MCTs) have garnered significant attention. Among these, trinonanoin, a triglyceride composed of three nonanoic acid molecules, serves as a promising vehicle. Its unique metabolic properties offer advantages in terms of energy provision and the potential for targeted delivery.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the biological fate of the active moiety—nonanoic acid—is paramount to harnessing its full therapeutic potential while ensuring safety and efficacy.

This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of nonanoic acid when derived from this compound. We will delve into the underlying biochemical pathways, present field-proven experimental methodologies, and offer insights to inform strategic decisions in the drug development pipeline.

Section 1: Absorption of Nonanoic Acid from this compound

The journey of nonanoic acid begins in the gastrointestinal (GI) tract, where this compound undergoes enzymatic digestion, liberating the fatty acid for absorption.

Lipolysis of this compound: The Gateway to Absorption

Unlike long-chain triglycerides, which require extensive emulsification by bile salts, MCTs like this compound are more readily hydrolyzed by gastric and pancreatic lipases.[1] This rapid breakdown is a key advantage, leading to a faster release of nonanoic acid in the intestinal lumen.

Causality in Experimental Choice: To quantify the efficiency of this lipolysis, an in vitro digestion model simulating the conditions of the stomach and small intestine is an invaluable tool. This allows for the precise measurement of nonanoic acid release over time, providing critical data for formulation optimization.

Intestinal Absorption: A Direct Route to the Liver

A defining characteristic of medium-chain fatty acids (MCFAs) like nonanoic acid is their preferential absorption directly into the portal circulation, bypassing the lymphatic system typically used by long-chain fatty acids.[1][2] This rapid transport to the liver is a cornerstone of their unique metabolic profile. This process is believed to be predominantly mediated by passive diffusion, driven by the concentration gradient across the enterocyte membrane, although membrane-associated fatty acid-binding proteins may also play a role.[2][3]

Expert Insight: The direct portal vein absorption has significant implications for drug delivery. It means that any conjugated active pharmaceutical ingredient (API) will undergo first-pass metabolism in the liver. This can be strategically exploited for liver-targeted therapies or must be carefully considered for drugs intended for systemic circulation.

Experimental Protocol: In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rodents

The SPIP model is a robust method for studying the intestinal permeability of compounds under controlled conditions while maintaining an intact blood supply.[4][5][6]

Objective: To determine the effective permeability coefficient (Peff) of nonanoic acid in a specific segment of the small intestine.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the abdominal cavity is opened via a midline incision.[7]

  • Intestinal Segment Isolation: A segment of the jejunum (typically 10-15 cm) is isolated, and cannulas are inserted at both ends.[7]

  • Perfusion: The segment is rinsed with isotonic saline (37°C) until the outlet solution is clear.[4] A Krebs-Ringer buffer solution containing a known concentration of nonanoic acid is then perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).[4][6]

  • Steady State and Sampling: The system is allowed to reach a steady state (typically 30 minutes), after which samples of the perfusate are collected from the outlet cannula at regular intervals (e.g., every 20 minutes for 80 minutes).[4]

  • Analysis: The concentration of nonanoic acid in the collected samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The Peff is then calculated based on the disappearance of the compound from the perfusate.

Self-Validation: The inclusion of well-characterized high and low permeability marker compounds in parallel experiments serves to validate the integrity and performance of the experimental setup.

Section 2: Distribution of Nonanoic Acid in Systemic Circulation

Once absorbed, nonanoic acid is rapidly distributed throughout the body, with the liver being the primary initial destination.

Blood Transport and Tissue Uptake

In the bloodstream, nonanoic acid, like other fatty acids, binds to serum albumin for transport to various tissues.[8] Due to its direct absorption into the portal vein, a significant portion of the absorbed nonanoic acid is taken up by the liver during its first pass.[2][9] The remaining fraction enters systemic circulation and is distributed to other organs, including the brain, muscle, and adipose tissue.[10]

Experimental Protocol: Biodistribution Study Using Radiolabeled Nonanoic Acid

To quantitatively assess the tissue distribution of nonanoic acid, studies employing radiolabeled compounds are the gold standard.

Objective: To determine the concentration of nonanoic acid and its metabolites in various tissues over time.

Methodology:

  • Synthesis of Radiolabeled Tracer: Nonanoic acid is labeled with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H).

  • Animal Dosing: A cohort of rodents is administered a single oral or intravenous dose of the radiolabeled nonanoic acid.

  • Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, brain, heart, kidney, muscle, adipose tissue) and fluids (blood, urine, feces) are collected.

  • Sample Processing and Analysis: Tissues are homogenized, and the radioactivity in each sample is quantified using liquid scintillation counting. This allows for the calculation of the percentage of the administered dose per gram of tissue (%ID/g).[8]

  • Data Interpretation: The resulting data provides a comprehensive picture of the rate and extent of nonanoic acid distribution to different organs.

Trustworthiness: The use of a radioactive tracer provides a highly sensitive and specific method for tracking the compound, ensuring that the measured signal is directly attributable to the administered substance or its metabolites.[11]

Section 3: Metabolism of Nonanoic Acid

The metabolic fate of nonanoic acid is central to its biological effects and is characterized by rapid and efficient energy production.

The Central Hub: Mitochondrial β-Oxidation

The primary metabolic pathway for nonanoic acid is mitochondrial β-oxidation.[12][13] This process occurs predominantly in the liver and involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA.[13][14] The acetyl-CoA then enters the Krebs cycle (TCA cycle) to generate ATP, the cell's primary energy currency.[14]

Diagram: Mitochondrial β-Oxidation of Nonanoic Acid

beta_oxidation cluster_matrix Mitochondrial Matrix NA Nonanoic Acid (C9) NA_CoA Nonanoyl-CoA NA->NA_CoA Acyl-CoA Synthetase Enoyl_CoA 2-trans-Enoyl-CoA NA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-L-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Heptanoyl_CoA Heptanoyl-CoA (C7) Ketoacyl_CoA->Heptanoyl_CoA Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA (C3) Heptanoyl_CoA->Propionyl_CoA Multiple Cycles TCA TCA Cycle Acetyl_CoA->TCA

Caption: The mitochondrial β-oxidation spiral for nonanoic acid.

Alternative Metabolic Fates

While β-oxidation is the major route, minor pathways such as ω-oxidation in the endoplasmic reticulum can also occur. As an odd-chain fatty acid, the final product of nonanoic acid's β-oxidation is propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle or serve as a substrate for gluconeogenesis.[12]

Under conditions of high fatty acid flux, such as fasting or a ketogenic diet, the liver can convert acetyl-CoA into ketone bodies (acetoacetate and β-hydroxybutyrate).[9][12] These can be used as an energy source by extrahepatic tissues, including the brain.

Experimental Protocol: In-Vitro Metabolism Assay with Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and are a standard tool for assessing phase I metabolism.[15][16][17]

Objective: To determine the metabolic stability of nonanoic acid and identify its primary metabolites.

Methodology:

  • Incubation: A known concentration of nonanoic acid is incubated with pooled human liver microsomes in the presence of necessary cofactors (e.g., NADPH).[18]

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points and the reaction is quenched.

  • Metabolite Profiling: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound (nonanoic acid) and the appearance of metabolites over time.

  • Data Analysis: The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in-vivo metabolic clearance.[18]

Diagram: In-Vitro Metabolism Experimental Workflow

metabolism_workflow Start Start: Nonanoic Acid + Liver Microsomes + Cofactors Incubate Incubate at 37°C Start->Incubate Sample Sample at T=0, 5, 15, 30, 60 min Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for an in-vitro metabolism assay.

Section 4: Excretion of Nonanoic Acid and its Metabolites

The final stage in the biological journey of nonanoic acid is its elimination from the body.

Primary Route of Excretion: Respiration

For a compound that is efficiently metabolized for energy, the primary route of excretion is as carbon dioxide (CO₂) via respiration. The complete oxidation of nonanoic acid through β-oxidation and the TCA cycle ultimately yields CO₂ and water.

Urinary Excretion

A small amount of unmetabolized nonanoic acid may be excreted in the urine. More significantly, water-soluble metabolites, such as dicarboxylic acids formed from ω-oxidation and ketone bodies, are also eliminated via the kidneys.[19]

Expert Insight: A mass balance study, often conducted with a radiolabeled compound, is the definitive method to fully account for all routes of excretion and quantify their relative importance.

Section 5: Pharmacokinetic Profile and Modeling

Synthesizing the ADME data allows for the construction of a comprehensive pharmacokinetic (PK) profile for nonanoic acid.

Key Pharmacokinetic Parameters

The rapid absorption and metabolism of nonanoic acid result in a characteristic PK profile with a relatively short time to maximum concentration (Tmax), followed by a rapid decline in plasma levels.

Table 1: Representative Pharmacokinetic Parameters of Medium-Chain Fatty Acids

ParameterTypical Value RangeSignificance
Tmax (hours) 0.5 - 1.5Rapid absorption from the GI tract.
Cmax (µg/mL) Varies with doseIndicates the peak plasma concentration achieved.
t½ (hours) 1.0 - 3.0Reflects rapid metabolism and clearance.
AUC (µg·h/mL) Dose-dependentRepresents total systemic exposure.

Note: These are generalized values for MCFAs and can vary based on the specific fatty acid, formulation, and physiological state of the individual.

The Power of PBPK Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that integrates physiological, biochemical, and compound-specific data to simulate the ADME of a substance in the body.[20] For nonanoic acid, a PBPK model can be invaluable for:

  • Predicting its PK profile in different populations (e.g., pediatric, geriatric).

  • Simulating the impact of disease states (e.g., liver impairment) on its disposition.[20]

  • Exploring potential drug-drug interactions.

Diagram: Conceptual PBPK Model Development Workflow

pbpk_workflow cluster_input Model Inputs cluster_model PBPK Model cluster_output Model Outputs & Validation SystemData System Data (Physiology, Blood Flows) ModelStructure Compartmental Model (Gut, Liver, Blood, Tissues) SystemData->ModelStructure CompoundData Compound Data (Peff, CLint, pKa, LogP) CompoundData->ModelStructure Simulation Mathematical Simulation ModelStructure->Simulation PK_Profile Predicted PK Profile (Plasma Concentration vs. Time) Simulation->PK_Profile Validation Validation against Clinical Data PK_Profile->Validation

Caption: Conceptual workflow for PBPK model development.

Conclusion

The biological fate of this compound-derived nonanoic acid is characterized by rapid hydrolysis, direct absorption into the portal circulation, and efficient hepatic metabolism primarily through β-oxidation for energy production. This metabolic profile distinguishes it from long-chain fatty acids and presents both opportunities and challenges in drug development. A comprehensive understanding of its ADME, gained through the strategic application of the experimental models and techniques outlined in this guide, is essential for optimizing formulations, predicting clinical outcomes, and ultimately, developing safe and effective therapeutic products.

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Trinonanoin: An In-depth Technical Guide on a Novel Odd-Chain Medium-Chain Triglyceride for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of trinonanoin, an odd-chain medium-chain triglyceride (MCT), for researchers, scientists, and drug development professionals. This compound, a triglyceride of nonanoic acid (C9), presents a unique metabolic profile with significant therapeutic potential, particularly in the realm of anaplerosis. This document delves into the core scientific principles of this compound, from its fundamental physicochemical properties and synthesis to its complex metabolism and mechanism of action. We will explore its therapeutic applications, supported by preclinical and clinical evidence where available, and provide detailed experimental protocols for its study. This guide is intended to serve as a foundational resource for the scientific community to accelerate research and development of this compound-based therapeutics.

Introduction: The Emerging Role of Odd-Chain MCTs in Therapeutics

Medium-chain triglycerides have long been a cornerstone in clinical nutrition due to their efficient absorption and metabolism. However, the focus has predominantly been on even-chain MCTs. Odd-chain MCTs, such as this compound and the more extensively studied triheptanoin, are gaining significant attention for their unique metabolic fate. Unlike even-chain fatty acids that are metabolized to acetyl-CoA, the beta-oxidation of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA can be converted to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates, which is crucial for cellular energy production and various biosynthetic pathways.[1][2]

This compound, as a triglyceride of the nine-carbon nonanoic acid, offers a novel approach to anaplerotic therapy. Its potential applications span a range of metabolic and neurological disorders where mitochondrial dysfunction and energy deficits are implicated. This guide will provide the technical depth necessary for researchers to explore and harness the therapeutic potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a therapeutic candidate is fundamental for formulation development and preclinical studies. This compound is a triglyceride, meaning it is an ester derived from glycerol and three nonanoic acid molecules.[3]

PropertyValueSource
Chemical Name 2,3-di(nonanoyloxy)propyl nonanoate[3]
Synonyms Tripelargonin, Glyceryl trinonanoate[3][4][5]
CAS Number 126-53-4[4][5][6]
Molecular Formula C30H56O6[3][4]
Molecular Weight 512.76 g/mol [3][4][7]
Appearance Liquid[6]
Melting Point 8-9 °C[4][5][6]
Density 0.943 g/mL at 20 °C[4][5][7]
Refractive Index n20/D 1.449[4][5][6]
Solubility Insoluble in water; soluble in DMF (20mg/mL), DMSO (20mg/mL), and Ethanol (25mg/mL)[4]
Storage Temperature -20°C[4][5]

Synthesis and Purification of Research-Grade this compound

The availability of high-purity this compound is critical for reproducible in vitro and in vivo studies. While commercially available, understanding its synthesis provides insight into potential impurities and quality control parameters.

Synthesis Methodology

The synthesis of triglycerides like this compound can be achieved through the esterification of glycerol with nonanoic acid. This reaction is typically catalyzed by an acid or an enzyme (lipase). Recent advancements in synthetic chemistry have focused on intensifying this process using techniques like sonication to improve reaction times and yields.[8] A general approach involves reacting glycerol with a molar excess of nonanoic acid in the presence of a suitable catalyst, such as Amberlyst-15, under controlled temperature and potentially solvent-free conditions.[8]

Purification and Quality Control

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and the catalyst. This is typically achieved through a combination of techniques such as filtration, washing, and chromatography. The purity of the final product should be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the synthesized this compound.

Pharmacokinetics and Metabolism of this compound

The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile and metabolic fate. While specific data for this compound is limited, the well-documented pharmacokinetics of triheptanoin serves as a valuable reference point for odd-chain MCTs.[9][10][11]

Absorption and Distribution

Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of nonanoic acid.[10] Systemic exposure to the intact this compound triglyceride is negligible.[9] The released nonanoic acid is then absorbed into the portal circulation and transported to the liver for metabolism.

Metabolism: The Anaplerotic Pathway

In the liver, nonanoic acid undergoes mitochondrial beta-oxidation. Each cycle of beta-oxidation removes a two-carbon unit in the form of acetyl-CoA. For a nine-carbon fatty acid like nonanoate, this process yields three molecules of acetyl-CoA and one molecule of propionyl-CoA.

  • Acetyl-CoA can enter the TCA cycle to generate ATP or be used for the synthesis of ketone bodies (in the liver) or fatty acids.

  • Propionyl-CoA is the key anaplerotic precursor. It is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA directly enters the TCA cycle, replenishing its intermediates.[1]

This dual contribution of both an energy substrate (acetyl-CoA) and an anaplerotic substrate (propionyl-CoA) is the cornerstone of this compound's therapeutic potential.

Trinonanoin_Metabolism This compound This compound (Oral) GI_Tract Gastrointestinal Tract This compound->GI_Tract Hydrolysis by Lipases Nonanoic_Acid Nonanoic Acid (C9) GI_Tract->Nonanoic_Acid Glycerol Glycerol GI_Tract->Glycerol Liver Liver (Mitochondria) Nonanoic_Acid->Liver Beta_Oxidation β-Oxidation Liver->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x3) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (x1) Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Anaplerosis Anaplerosis Propionyl_CoA->Anaplerosis Energy Energy (ATP) TCA_Cycle->Energy Succinyl_CoA Succinyl-CoA Anaplerosis->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Metabolic pathway of this compound.

Mechanism of Action: The Anaplerotic Effect in Disease

The concept of anaplerosis is central to understanding the therapeutic mechanism of this compound.[2] In many metabolic and neurological diseases, the TCA cycle is impaired due to a deficiency of its intermediates. This can be caused by genetic defects in fatty acid oxidation, mitochondrial dysfunction, or excitotoxicity.[12][13]

By providing a steady source of succinyl-CoA, this compound can restore the integrity of the TCA cycle. This has several beneficial downstream effects:

  • Enhanced Energy Production: A fully functional TCA cycle leads to increased production of ATP, the primary energy currency of the cell.

  • Improved Glucose Metabolism: In some contexts, odd-chain MCTs have been shown to have a glucogenic effect, likely due to the anaplerotic replenishment of oxaloacetate, a key substrate for gluconeogenesis.[14][15]

  • Reduced Oxidative Stress: By improving mitochondrial function, this compound may help to reduce the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of many diseases.

  • Neuroprotection: In the brain, anaplerosis can support neurotransmitter synthesis and protect neurons from excitotoxic damage.[16]

Therapeutic Potential and Preclinical/Clinical Evidence

While much of the clinical research has focused on triheptanoin, the underlying principles are applicable to this compound. The therapeutic potential of odd-chain MCTs is being explored in a variety of conditions.

Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs)

LC-FAODs are a group of genetic disorders where the body is unable to break down long-chain fatty acids for energy.[9] This leads to energy deficiency, particularly during periods of fasting or illness. Triheptanoin has been shown to be an effective treatment for LC-FAODs, reducing hospitalizations and improving clinical outcomes.[12][17][18][19] The anaplerotic effect of odd-chain MCTs is thought to be key to their efficacy in this patient population.[13][20]

Neurological Disorders

Mitochondrial dysfunction is a common feature of many neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[16][21][22] The ability of odd-chain MCTs to provide an alternative energy source for the brain and support mitochondrial function makes them an attractive therapeutic strategy. Preclinical studies have shown that triglycerides of other fatty acids can have neuroprotective effects in models of Parkinson's disease.[23]

Other Potential Applications

The anaplerotic properties of this compound suggest its potential utility in other conditions characterized by metabolic dysregulation, such as certain types of epilepsy and heart failure.[1]

Analytical Methodologies for this compound and its Metabolites

Accurate and sensitive analytical methods are essential for pharmacokinetic studies, metabolite profiling, and clinical monitoring of this compound therapy. A combination of chromatographic separation and mass spectrometric detection is the gold standard for this purpose.[24][25]

Analytical TechniqueApplicationKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of nonanoic acid and other short- to medium-chain fatty acids in plasma and tissues.Requires derivatization of the fatty acids to make them volatile.[24]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of this compound, nonanoic acid, and its downstream metabolites (e.g., acylcarnitines) in biological matrices.Offers high sensitivity and specificity, and can be used for both targeted and untargeted metabolomics.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of metabolites and in some cases, quantification of major metabolites.Less sensitive than MS but provides detailed structural information.[24][26]

Experimental Protocols

Protocol: Quantification of Nonanoic Acid in Plasma using GC-MS

This protocol provides a general framework for the analysis of nonanoic acid in plasma samples.

1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., deuterated nonanoic acid). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane). b. Incubate at 60°C for 30 minutes to form the TBDMS esters of the fatty acids.

3. GC-MS Analysis: a. Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms column). b. Use a temperature gradient to separate the fatty acid derivatives. c. Use a mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the ions corresponding to the nonanoic acid and internal standard derivatives.

4. Data Analysis: a. Generate a calibration curve using standards of known nonanoic acid concentrations. b. Calculate the concentration of nonanoic acid in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

GCMS_Workflow Start Plasma Sample Step1 Add Internal Standard & Protein Precipitation Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Evaporation Step2->Step3 Step4 Derivatization Step3->Step4 Step5 GC-MS Analysis Step4->Step5 Step6 Data Analysis (Calibration Curve) Step5->Step6 End Nonanoic Acid Concentration Step6->End

Workflow for GC-MS analysis of nonanoic acid.

Safety and Toxicology

The safety of triglycerides used in cosmetics and as food ingredients is generally well-established.[27][28] Studies on medium-chain triglycerides, including those with odd-numbered carbon chains, have shown a lack of toxicity in animal models.[27] For instance, a 9-month feeding study in rats with an oil containing 64% triheptanoin showed no toxicity.[27] Intravenous administration of a this compound/long-chain triglyceride emulsion in rabbits was well-tolerated and showed no significant negative effects on organ weights or liver lipid concentrations compared to standard MCT/LCT emulsions.[29][30] However, as with any investigational new drug, a thorough toxicological evaluation of this compound is necessary according to regulatory guidelines.

Future Directions

The therapeutic potential of this compound is promising, but further research is needed to fully elucidate its efficacy and safety profile. Key areas for future investigation include:

  • Head-to-head comparative studies: Directly comparing the efficacy and pharmacokinetics of this compound with triheptanoin and other MCTs.

  • Elucidation of tissue-specific metabolism: Understanding the metabolism of nonanoic acid in different tissues, particularly the brain.

  • Long-term safety studies: Conducting comprehensive long-term toxicology studies to support chronic administration in various patient populations.

  • Clinical trials in new indications: Designing and conducting well-controlled clinical trials to evaluate the efficacy of this compound in neurological and other metabolic disorders.[31][32]

Conclusion

This compound represents a promising new therapeutic agent with a unique anaplerotic mechanism of action. Its ability to provide both energy and replenish TCA cycle intermediates makes it a compelling candidate for the treatment of a range of metabolic and neurological disorders. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, from its fundamental properties to its therapeutic potential. It is hoped that this document will serve as a valuable resource for the scientific community and catalyze further research and development in this exciting field.

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An In-Depth Technical Guide to the Metabolic Effects of Trinonanoin

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of metabolic disorder therapeutics is continuously evolving, driven by a deeper understanding of cellular bioenergetics. Within this landscape, anaplerotic therapies represent a paradigm shift, moving beyond mere symptom management to address the foundational deficits in cellular energy cycles. Trinonanoin, a synthetic odd-chain medium-chain triglyceride, stands at the forefront of this approach. This guide is designed for researchers, clinicians, and drug development professionals, offering a comprehensive exploration of the metabolic underpinnings of this compound, the causality behind its therapeutic effects, and the rigorous experimental methodologies required for its study. We will dissect its mechanism of action, from the molecular level of the Krebs cycle to the systemic clinical outcomes observed in patients, providing a self-validating framework for its application and future research.

The Anaplerotic Principle: Replenishing a Deficient Core Metabolism

At the heart of cellular energy production lies the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle.[1][2] This series of enzymatic reactions, occurring within the mitochondrial matrix, is the final common pathway for the oxidation of carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation.[1][2][3] The TCA cycle is not merely a catabolic wheel; it is an amphibolic hub, meaning its intermediates are constantly being siphoned off for anabolic processes such as gluconeogenesis, amino acid synthesis, and heme production.

For the cycle to function continuously, these withdrawn intermediates must be replenished. This replenishment process is known as anaplerosis . In several inherited metabolic diseases, most notably Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs), a primary genetic defect prevents the proper breakdown of long-chain fatty acids for energy.[4][5][6][7] This not only creates an energy deficit but also leads to a secondary depletion of TCA cycle intermediates, as the body attempts to compensate, further crippling the cell's energy-producing capacity.[5][6][8] Standard treatment with even-chain medium-chain triglycerides (MCTs), like trioctanoin (C8), can provide an alternative fuel source, but they only produce acetyl-CoA, which cannot replenish the cycle's intermediates.[6][8] This persistent depletion can lead to severe clinical manifestations, including rhabdomyolysis (muscle breakdown), hypoglycemia, and cardiomyopathy.[4][9]

This compound: A Precisely Engineered Anaplerotic Substrate

This compound (also known as triheptanoin) is a pharmaceutical-grade, synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone.[6][10] Its design as an odd-chain fatty acid source is the key to its anaplerotic function.

Mechanism of Action
  • Hydrolysis and Absorption: Following oral administration, pancreatic lipases hydrolyze this compound into free heptanoate and glycerol.[7] Unlike long-chain fatty acids, heptanoate is readily absorbed from the GI tract and transported directly to the liver via the portal vein, bypassing the lymphatic system.[11][12]

  • Mitochondrial Entry and β-Oxidation: Heptanoate enters the mitochondria without the need for the carnitine shuttle system, which is often defective in LC-FAODs.[13] Inside the mitochondrion, it undergoes β-oxidation.

  • Generation of Anaplerotic and Ketogenic Products: The β-oxidation of the seven-carbon heptanoate yields two key products:

    • Acetyl-CoA (C2): This enters the TCA cycle by combining with oxaloacetate to form citrate, directly contributing to energy production.[1][3]

    • Propionyl-CoA (C3): This is the crucial anaplerotic component. Propionyl-CoA is converted to succinyl-CoA, a direct intermediate of the TCA cycle, thereby replenishing the pool of available substrates.[13]

This dual-product metabolism allows this compound to both "fuel the fire" with acetyl-CoA and "refill the pot" with succinyl-CoA, correcting the underlying TCA cycle deficit seen in LC-FAODs.[5][8]

Furthermore, heptanoate metabolism in the liver can lead to the formation of C5-ketone bodies (β-hydroxypentanoate and β-ketopentanoate).[13][14] These C5-ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues, where they are converted back to acetyl-CoA and anaplerotic propionyl-CoA.[13][14]


}

Metabolic Pathway of this compound.

Quantifiable Metabolic and Clinical Effects

The therapeutic rationale for this compound is validated by significant clinical improvements observed in patients with LC-FAODs. Long-term studies have demonstrated a marked reduction in the frequency and severity of major clinical events (MCEs).

Summary of Clinical Efficacy Data
Clinical Outcome MeasurePre-Trinonanoin (Events/Year)Post-Trinonanoin (Events/Year)Percentage ReductionReference
Major Clinical Events (MCEs) Rate (Naïve Cohort) 2.00 (median)0.28 (median)86%[4]
Major Clinical Events (MCEs) Rate (Rollover Cohort) 1.76 (mean)1.00 (mean)43%[4]
Annualized Hospitalization Rate --53.1%[5]
Annualized Hospitalization Duration --51.5%[5]
Hypoglycemia Event Rate --92.8%[5]
Metabolic Decompensations Requiring Hospitalization 18.3 (mean)2.0 (mean)89%[15]

Note: Data compiled from multiple studies; direct comparison requires consulting original sources for specific patient populations and study designs.

These clinical improvements are underpinned by measurable metabolic shifts. Studies have shown that this compound therapy is associated with reduced creatine kinase (CK) levels during metabolic crises, improved cardiac function in patients with cardiomyopathy, and enhanced physical performance and quality of life as reported by patients.[9]

Methodologies for Exploratory Studies

Investigating the metabolic effects of this compound requires a multi-faceted approach, combining clinical observation with sophisticated analytical techniques. The following protocols provide a framework for such studies.

Protocol 1: Clinical Efficacy and Safety Assessment
  • Causality: The primary objective is to establish a causal link between this compound administration and improved clinical outcomes. A randomized, controlled trial is the gold standard, often comparing this compound to the previous standard of care, trioctanoin (an even-chain MCT).[5] Long-term, open-label extension studies are crucial for assessing sustained efficacy and safety.[4]

  • Methodology:

    • Patient Recruitment: Enroll patients with molecularly-confirmed LC-FAODs. Stratify by specific enzyme deficiency (e.g., CPTII, VLCAD, LCHAD/TFP).

    • Baseline Assessment: Collect comprehensive baseline data, including the rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy), hospitalizations, cardiac function (echocardiogram), exercise tolerance, and quality of life surveys for at least one year prior to the study.

    • Intervention: Administer this compound, typically titrated to provide 30-35% of the patient's total daily caloric intake.[10]

    • Monitoring: Prospectively track all MCEs, hospitalizations, and adverse events. Conduct periodic assessments of cardiac function, exercise tolerance, and blood biomarkers (CK, glucose).

    • Endpoint Analysis: The primary endpoint is the annualized rate of MCEs. Secondary endpoints include hospitalization rates and duration, changes in cardiac parameters, and patient-reported outcomes.[4][5] Statistical significance is determined by comparing post-treatment rates to pre-treatment or a control group.


}

Experimental Workflow for Clinical Efficacy Trial.

Protocol 2: Metabolomic Profiling of this compound Metabolites
  • Causality: To validate the proposed anaplerotic and ketogenic mechanisms, it is essential to detect and quantify the key metabolites of this compound in vivo. This provides direct evidence that the compound is being metabolized as predicted.

  • Methodology:

    • Sample Collection: Collect biological samples (plasma, urine) from subjects at baseline and at steady-state during this compound therapy.

    • Sample Preparation: Perform metabolite extraction from the biological matrix. This is a critical step to remove interfering substances like proteins and salts.

    • Analytical Separation & Detection:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds. Samples are derivatized to increase volatility. GC-MS is excellent for quantifying short- and medium-chain fatty acids (like heptanoate) and organic acids.[16]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a broader range of polar and non-volatile metabolites, including acylcarnitines and ketone bodies.[16][17] High-resolution mass spectrometry (e.g., TOF, Orbitrap) is used for accurate mass measurements to determine elemental composition.[16]

    • Data Analysis:

      • Raw data is processed to identify metabolic features (peaks).

      • Metabolites are identified by comparing their mass spectra and retention times to spectral libraries (e.g., METLIN, HMDB) and authenticated chemical standards.[16]

      • Multivariate statistical analyses (e.g., PCA) are used to identify significant changes in the metabolome between baseline and treatment periods.[18]


}

Workflow for Metabolomic Analysis.

Future Directions and Broader Implications

The success of this compound in LC-FAODs provides a strong proof-of-concept for anaplerotic therapy. The core principle—replenishing a depleted TCA cycle—is not unique to this class of disorders. Exploratory studies are warranted in other conditions where mitochondrial dysfunction and impaired energy metabolism are central to the pathophysiology. This includes other metabolic disorders like pyruvate carboxylase deficiency and aconitase 2 deficiency, where this compound could theoretically bypass the specific enzymatic block.[5][8][14] The continued application of rigorous clinical and metabolomic methodologies will be essential to unlock the full therapeutic potential of this targeted metabolic agent.

References

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A Researcher's Guide to In Vitro Modeling of Trinonanoin Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of robust in vitro models for elucidating the metabolic fate of trinonanoin. As a medium-chain triglyceride (MCT), this compound's metabolic profile presents unique characteristics of significant interest in pharmaceutical and nutritional sciences. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and predictive in vitro systems to study its absorption, hydrolysis, and subsequent hepatic processing.

The Scientific Imperative: Understanding this compound Metabolism

This compound, a triglyceride composed of a glycerol backbone and three nonanoic acid (a nine-carbon fatty acid) chains, is a member of the medium-chain triglyceride family. Unlike their long-chain counterparts, MCTs possess distinct metabolic advantages, including rapid hydrolysis and absorption, and preferential transport to the liver via the portal vein for swift oxidation.[1][2][3] These properties underpin their application in various clinical and nutritional contexts, from managing malabsorption syndromes to their investigation as components of ketogenic diets.

A thorough understanding of this compound's metabolism is paramount for:

  • Pharmaceutical Development: Assessing its potential as an excipient in lipid-based drug delivery systems, where its absorption and metabolism can influence the bioavailability of co-administered active pharmaceutical ingredients.

  • Nutritional Science: Characterizing its bioenergetic value and impact on hepatic lipid homeostasis.

  • Toxicology and Safety Assessment: Evaluating the metabolic handling of nonanoic acid and its potential effects on cellular function at high concentrations.

This guide will navigate the selection and implementation of appropriate in vitro models to address these scientific questions, emphasizing the rationale behind each experimental choice to ensure data integrity and physiological relevance.

The Metabolic Journey of this compound: A Two-Stage Process

The metabolism of this compound can be conceptually divided into two primary stages: intestinal hydrolysis and absorption, followed by hepatic metabolism. The selection of an in vitro model should be guided by the specific stage of this pathway under investigation.

Trinonanoin_Metabolism_Overview cluster_intestine Intestinal Lumen & Enterocyte cluster_liver Hepatocyte This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Lipase Pancreatic & Gastric Lipases Lipase->Hydrolysis NonanoicAcid Nonanoic Acid Hydrolysis->NonanoicAcid Glycerol Glycerol Hydrolysis->Glycerol Absorption Direct Absorption NonanoicAcid->Absorption Glycerol->Absorption PortalVein Portal Vein to Liver Absorption->PortalVein Mitochondrion Mitochondrion BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis

Caption: Overview of this compound Metabolism.

Modeling Intestinal Absorption and Hydrolysis: The Caco-2 Cell Model

To investigate the initial stages of this compound metabolism, a model that recapitulates the intestinal barrier is essential. The Caco-2 cell line, derived from a human colorectal carcinoma, is the gold standard for this purpose.[4][5] These cells spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions and exhibiting many of the transport and metabolic functions of the small intestine.[6][7]

Why Caco-2 Cells? The Rationale
  • Physiological Relevance: Differentiated Caco-2 monolayers mimic the absorptive epithelium of the small intestine, providing a barrier to passive diffusion and expressing relevant transporters and enzymes.[4][5]

  • Polarized Monolayer: The ability to culture Caco-2 cells on permeable supports (e.g., Transwell™ inserts) creates physically separate apical (luminal) and basolateral (serosal/blood) compartments.[5][6] This is crucial for studying directional transport.

  • Metabolic Competence: Caco-2 cells express lipases and are capable of metabolizing lipids, although their capacity may differ from primary enterocytes.[4]

Experimental Workflow: this compound Hydrolysis and Transport in Caco-2 Cells

Caco2_Workflow cluster_setup Cell Culture & Differentiation cluster_experiment This compound Incubation cluster_analysis Sample Analysis step1 1. Seed Caco-2 cells on permeable supports. step2 2. Culture for 21 days to allow for spontaneous differentiation. step1->step2 step3 3. Verify monolayer integrity via TEER measurement. step2->step3 step4 4. Add this compound emulsion to the apical (upper) chamber. step3->step4 step5 5. Incubate for a defined time course (e.g., 2, 4, 6, 24 hours). step4->step5 step6 6. Collect samples from both apical and basolateral chambers. step5->step6 step7 7. Analyze for this compound and Nonanoic Acid via HPLC-MS. step6->step7

Caption: Caco-2 Experimental Workflow.

Step-by-Step Protocol:
  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto permeable membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

    • Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin.

    • Maintain the cultures for 21 days post-confluency to ensure full differentiation. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before initiating the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value >250 Ω·cm2 is indicative of a well-formed, intact monolayer.

  • This compound Emulsion Preparation:

    • Prepare a sterile emulsion of this compound in serum-free cell culture medium containing a non-toxic emulsifying agent such as lecithin or bile salts to mimic physiological conditions. The final concentration of this compound should be determined based on the experimental objectives.

  • Incubation:

    • Wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound emulsion to the apical chamber and fresh serum-free medium to the basolateral chamber.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2 for the desired time points.

  • Sample Collection and Analysis:

    • At the end of each time point, collect aliquots from both the apical and basolateral chambers.

    • Extract lipids from the collected media.

    • Quantify the concentrations of intact this compound and free nonanoic acid using a validated HPLC-MS method.[8][9]

Modeling Hepatic Metabolism: A Tiered Approach

Once absorbed, nonanoic acid is rapidly transported to the liver for metabolism. A tiered approach, ranging from subcellular fractions to primary cell cultures, allows for a comprehensive investigation of its hepatic fate.

Tier 1: Subcellular Fractions for High-Throughput Screening

For initial, rapid assessment of metabolic stability, subcellular fractions of the liver are invaluable.[10][11] They are cost-effective and amenable to high-throughput formats.[12][13]

  • Liver S9 Fraction: This fraction contains a mixture of microsomal and cytosolic enzymes, providing a broad overview of both Phase I and Phase II metabolic pathways.[11][14] It is an excellent first-pass screen to determine if nonanoic acid undergoes significant metabolism.

  • Liver Microsomes: Enriched in endoplasmic reticulum-bound enzymes, particularly cytochrome P450s (CYPs), microsomes are ideal for investigating oxidative metabolism.[15][16][17]

Subcellular_Workflow cluster_prep Reaction Preparation cluster_reaction Initiate Reaction cluster_analysis Analysis step1 1. Prepare reaction mix: - Buffer (e.g., phosphate) - S9/Microsomes - Nonanoic Acid step2 2. Pre-incubate at 37°C. step1->step2 step3 3. Add cofactor (e.g., NADPH for Phase I) to start the reaction. step2->step3 step4 4. Take aliquots at specific time points (e.g., 0, 5, 15, 30 min). step3->step4 step5 5. Quench reaction in aliquots with cold acetonitrile. step4->step5 step6 6. Centrifuge and analyze supernatant by HPLC-MS for Nonanoic Acid. step5->step6

Caption: Subcellular Fraction Workflow.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine liver S9 fraction or microsomes (e.g., 1 mg/mL protein concentration), phosphate buffer (pH 7.4), and nonanoic acid at the desired concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the appropriate cofactor (e.g., NADPH regenerating system for Phase I reactions).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • Vortex and centrifuge to pellet the protein.

  • Analysis:

    • Analyze the supernatant by HPLC-MS to quantify the remaining nonanoic acid concentration.

    • Calculate the rate of disappearance to determine the metabolic stability.

Tier 2: Cultured Hepatocytes for Cellular Context

While subcellular fractions are excellent for initial screening, they lack the cellular architecture and regulatory pathways of intact cells. Hepatocyte cell lines and primary hepatocytes provide a more physiologically relevant system.

  • HepG2 Cells: A widely used human hepatoma cell line that retains many differentiated hepatic functions, including fatty acid metabolism and lipoprotein synthesis.[18][19][20] They are a robust and reproducible model for studying the effects of nonanoic acid on cellular lipid accumulation and metabolic pathways.[19][21]

  • Primary Hepatocytes: Considered the "gold standard" for in vitro hepatic studies as they most closely mimic the functions of the liver in vivo.[22][23] However, they are more challenging to obtain and maintain in culture.[22][24]

Hepatocyte_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_endpoints Endpoint Analysis step1 1. Plate HepG2 or primary hepatocytes in culture plates. step2 2. Allow cells to adhere and reach desired confluency. step1->step2 step3 3. Treat cells with Nonanoic Acid at various concentrations and time points. step2->step3 endpoint1 Cell Viability (e.g., MTT assay) step3->endpoint1 endpoint2 Lipid Accumulation (e.g., Oil Red O staining) step3->endpoint2 endpoint3 Gene Expression (e.g., qRT-PCR for metabolic genes) step3->endpoint3 endpoint4 Metabolite Analysis (HPLC-MS of cell lysates and media) step3->endpoint4

Caption: Cultured Hepatocyte Workflow.

  • Cell Culture:

    • Plate HepG2 cells or primary hepatocytes in appropriate culture vessels (e.g., 6-well or 24-well plates).

    • Culture in the recommended medium until the cells reach the desired confluency.

  • Treatment with Nonanoic Acid:

    • Prepare solutions of nonanoic acid in culture medium. It may be necessary to complex the fatty acid with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

    • Remove the existing culture medium and add the nonanoic acid-containing medium to the cells.

    • Incubate for the desired duration.

  • Endpoint Analysis:

    • Cell Viability: Assess cytotoxicity using assays such as the MTT or LDH release assay.

    • Lipid Accumulation: Stain cells with Oil Red O or BODIPY to visualize and quantify intracellular neutral lipid droplets.[21]

    • Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in fatty acid metabolism (e.g., CPT1, ACOX1, FASN).

    • Metabolite Profiling: Collect cell lysates and culture medium for HPLC-MS analysis to identify and quantify metabolites of nonanoic acid.

Summary of In Vitro Models and Their Applications

ModelPrimary ApplicationKey AdvantagesKey Limitations
Caco-2 Cells Intestinal absorption and transportPolarized monolayer, good for transport studies[5][6]Transformed cell line, may not fully replicate primary enterocyte metabolism[4]
Liver S9 Fraction High-throughput metabolic stability screeningContains Phase I & II enzymes, cost-effective[12][13][14]Lacks cellular context and regulation
Liver Microsomes Phase I (oxidative) metabolismHigh concentration of CYPs, well-characterized[17]Lacks cytosolic enzymes and cofactors
HepG2 Cells Hepatic lipid metabolism, lipotoxicityRobust, reproducible, human origin[18][19]Transformed cell line, altered metabolic phenotype compared to primary cells[22][23]
Primary Hepatocytes "Gold standard" for hepatic metabolismMost physiologically relevant in vitro model[22][23][24]Limited availability, donor variability, challenging to culture[22][24]

Conclusion: A Synergistic Approach

No single in vitro model can fully recapitulate the complex, multi-organ process of this compound metabolism. The most powerful insights are gained through a synergistic approach, using a combination of these models to build a comprehensive understanding. By beginning with high-throughput subcellular systems to assess basic metabolic stability and progressing to more complex, physiologically relevant cell-based models to investigate cellular transport, regulation, and potential toxicity, researchers can construct a robust and predictive picture of this compound's metabolic fate. This structured, evidence-based approach is fundamental to advancing the development of novel therapeutics and nutritional products that leverage the unique metabolic properties of medium-chain triglycerides.

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Section 1: Core Identification and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trinonanoin (CAS: 126-53-4) for Research and Drug Development Applications

This compound, identified by the CAS Number 126-53-4, is a saturated triglyceride of significant interest in various scientific domains, from cosmetic science to advanced pharmaceutical research.[1][2][3] Structurally, it is the triester formed from one molecule of glycerol and three molecules of nonanoic acid (also known as pelargonic acid).[4] As a simple, well-defined triglyceride, this compound serves as an invaluable tool for researchers exploring lipid metabolism, nutrition, and the formulation of lipid-based drug delivery systems. Its synonyms include Tripelargonin, Glyceryl Tripelargonate, and 1,2,3-Trinonanoyl Glycerol.[3][5]

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, a representative synthesis workflow, its applications in research and drug development, and a detailed analysis of its safety, handling, and storage protocols. The information is curated for professionals in research and development who require both foundational data and practical, field-proven insights.

Section 2: Physicochemical and Thermal Properties

The functional utility of this compound in any application is fundamentally governed by its physical and chemical characteristics. These properties dictate its solubility, stability, and interaction with other molecules and biological systems. For instance, its low melting point and hydrophobicity are key to its function as an emollient in cosmetics and as a lipid matrix component in pharmaceutical formulations.[4]

A compilation of its key properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 126-53-4[1][2][3][5]
Molecular Formula C₃₀H₅₆O₆[1][3][6]
Molecular Weight 512.76 g/mol [1][5][7]
Appearance A liquid[3][7]
Density ~0.943 g/mL at 20 °C[1][5][7]
Melting Point 8-9 °C[1][5][7]
Boiling Point 544.1±17.0 °C (Predicted)[1][7]
Refractive Index n20/D 1.449[1][5][7]
Solubility DMF: 20 mg/mL; DMSO: 20 mg/mL; Ethanol: 25 mg/mL[3][7]
Water Solubility 93.4 μg/L at 20 °C[7]
Storage Temperature -20°C[3][5][7]

Section 3: Representative Synthesis and Purification Workflow

The synthesis of a high-purity triglyceride like this compound is essential for reproducible research outcomes. While multiple synthetic routes exist, a common and effective method involves the esterification of glycerol with nonanoic acid or the transesterification of a glycerol source (like triacetin) with a nonanoic acid methyl ester.[8] The following protocol describes a generalized, yet detailed, workflow based on established principles of triglyceride synthesis.

Causality in Experimental Design

The choice of a catalyzed reaction is critical for achieving a high yield and minimizing reaction time. Sodium methoxide is an effective catalyst for transesterification, promoting the exchange of acyl groups.[8] The subsequent purification via chromatography is not merely a cleanup step; it is essential for removing unreacted starting materials and reaction byproducts, which could otherwise interfere with experimental results or introduce toxicity in biological systems. Analysis via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) serves as a validation checkpoint to ensure the final product meets the required purity specifications.[8]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glycerol (1 equivalent) and an excess of nonanoic acid (e.g., 3.3 equivalents). The excess acyl donor drives the reaction equilibrium towards the formation of the triglyceride.

  • Catalysis: Introduce a suitable acid catalyst (e.g., p-toluenesulfonic acid) to the mixture. Alternatively, for transesterification from a methyl ester, a base catalyst like sodium methoxide is used.[8]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically >100°C) for several hours. The inert atmosphere is crucial to prevent oxidative side reactions, especially at elevated temperatures.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution) if an acid catalyst was used.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like hexane. Wash the organic layer sequentially with water and brine to remove water-soluble impurities and residual catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient. This step separates the desired triglyceride from mono- and diglyceride intermediates and unreacted fatty acids.[9]

  • Purity Verification: Analyze the purified fractions by TLC or GC to confirm the absence of impurities. Pool the pure fractions and remove the solvent under vacuum to obtain pure this compound. Confirm identity using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification & Analysis reactants 1. Combine Glycerol & Nonanoic Acid catalyst 2. Add Catalyst & Apply Heat (Inert Atm.) reactants->catalyst monitor 3. Monitor Reaction (e.g., TLC) catalyst->monitor neutralize 4. Cool & Neutralize monitor->neutralize extract 5. Solvent Extraction & Washing neutralize->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify analyze 8. Purity Verification (TLC, GC, NMR) purify->analyze product Pure this compound analyze->product Drug_Delivery cluster_formulation Lipid Formulation cluster_delivery Oral Administration & Digestion cluster_absorption Systemic Absorption api Poorly Soluble API formulate API + Triglyceride (Encapsulation) api->formulate triglyceride Triglyceride Matrix (e.g., this compound) triglyceride->formulate lnp Lipid Nanoparticle (LNP) or SEDDS formulate->lnp digestion GI Tract (Lipase Digestion) lnp->digestion micelle Mixed Micelles (Drug Solubilized) digestion->micelle absorption Intestinal Wall Absorption micelle->absorption bloodstream Increased Bioavailability in Bloodstream absorption->bloodstream

Caption: Conceptual role of triglycerides in lipid-based drug delivery systems.

Section 5: Safety, Handling, and Storage Protocols

Adherence to rigorous safety and handling protocols is paramount when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS) and established best practices for lipid handling.

Safety Data Sheet (SDS) Analysis

A review of the Safety Data Sheet for 1,2,3-Trinonanoyl Glycerol indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). [10]It carries no GHS hazard pictograms, signal words, or hazard statements. [10]

Safety Parameter Rating/Information Source
GHS Classification Not classified as hazardous [10]
Hazard Pictograms None [10]
Signal Word None [10]
Hazard Statements None [10]
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0 [10]
HMIS Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0 [10]
Personal Protective Equipment Eyeshields, Gloves
WGK (Water Hazard Class) WGK 1: Slightly hazardous for water (Self-assessment) [10]

| RTECS Number | RA7005000 | [5][7]|

Despite its non-hazardous classification, standard laboratory precautions should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses and gloves, to prevent skin and eye contact.

Handling and Storage Protocol

The chemical stability of triglycerides like this compound, which are esters, depends heavily on storage conditions. Hydrolysis and oxidation are the primary degradation pathways. The following protocol is designed to maximize the shelf-life and purity of the compound.

  • Receiving and Initial Storage: Upon receipt, store the container at the recommended temperature of -20°C. [3][7]This low temperature significantly slows down potential hydrolytic and oxidative processes.

  • Aliquoting and Inert Atmosphere: For long-term storage, especially if the compound will be used intermittently, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (argon or nitrogen). This minimizes exposure to atmospheric oxygen and moisture each time the stock is accessed.

  • Material Transfer:

    • Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold compound, which could promote hydrolysis. [11] * Always use glass or Teflon-lined containers and transfer tools (e.g., glass pipettes, stainless steel spatulas). Avoid contact with plastics like polystyrene or polypropylene when handling the neat lipid or its organic solutions, as plasticizers can leach into the sample. [11]4. Solvent Choice: If preparing a stock solution, use a high-purity, anhydrous organic solvent such as ethanol, DMSO, or DMF, in which this compound is known to be soluble. [3][7]Store solutions at -20°C.

  • Disposal: Dispose of unused material and containers in accordance with local, state, and federal regulations.

Visualization: Safe Handling Workflow

Safe_Handling cluster_use Procedure for Use start Start: Receive this compound storage Store Immediately at -20°C start->storage warm 1. Warm to Room Temp Before Opening storage->warm ppe 2. Don PPE (Gloves, Eyewear) warm->ppe transfer 3. Transfer with Glass/Teflon Under Inert Gas (Optional) ppe->transfer reseal Reseal Tightly & Return to -20°C Storage transfer->reseal end End of Process reseal->end

Caption: Recommended workflow for the safe handling and storage of this compound.

Section 6: References

  • ChemWhat. (n.d.). This compound CAS#: 126-53-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C30H56O6 | CID 31350. PubChem. Retrieved from [Link]

  • CordenPharma. (2020, October 20). Harnessing Synthetic Lipids for Drug Development: Strategies for Success. Retrieved from [Link]

  • Abu-Rmaileh, R. J., & Wyttenbach, N. (2020). Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. ResearchGate. Retrieved from [Link]

  • Adlof, R. O. (1984). Synthesis and purification of polyunsaturated triglycerides. Journal of the American Oil Chemists' Society, 61(1), 83-85. Retrieved from [Link]

  • De Paola, M., et al. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. MDPI. Retrieved from [Link]

  • Patel, S., & Chavhan, B. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Journal of Pharmaceutical Sciences and Research, 7(4), 213-217. Retrieved from [Link]

  • Croda Pharma. (n.d.). Lipid-Based drug delivery technology. Retrieved from [Link]

  • AZoNano. (2025, December 18). Enhancing Lipid Nanoparticle Stability for Faster Pharmaceutical Development. Retrieved from [Link]

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Methodological & Application

Protocol for the Solubilization and Application of Trinonanoin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract & Introduction

Trinonanoin, a triacylglycerol composed of a glycerol backbone esterified with three nonanoic acid chains, serves as a valuable lipid source in various cell-based assays.[1] Its utility spans from studying lipid metabolism and energy storage to investigating the cellular effects of specific medium-chain fatty acids. A significant technical hurdle in its experimental application is its hydrophobic nature, which makes it virtually insoluble in aqueous cell culture media.[2][] Improper solubilization can lead to the formation of micelles or precipitates, resulting in inconsistent cellular exposure and non-reproducible experimental outcomes.

This comprehensive application note provides a detailed, field-proven protocol for the effective solubilization of this compound for in vitro research. We will delve into the rationale behind solvent selection, provide step-by-step instructions for stock solution preparation, and outline best practices for designing robust cell culture experiments, including appropriate controls. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method to incorporate this compound into their cell culture workflows.

Core Principles: The Challenge of Hydrophobicity

The central challenge in administering this compound to cultured cells lies in bridging the gap between its lipophilic character and the aqueous environment of the cell culture medium. Direct addition of this compound to media will result in a non-homogenous mixture, preventing accurate and uniform delivery to the cells.

The strategy outlined here employs a widely accepted two-step process:

  • Primary Solubilization: Dissolving this compound at a high concentration in a water-miscible organic solvent to create a concentrated stock solution.

  • Secondary Dispersion: Diluting this stock solution into the final cell culture medium to a working concentration, where the solvent helps to disperse the lipid molecules.

The choice of solvent is critical and must balance solubilizing power with minimal cytotoxicity.[4]

Rationale for Solvent Selection

Several organic solvents can dissolve this compound, but for cell culture, the options must be compatible with living cells. The most common and recommended solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.[5][6][7]

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many hydrophobic compounds. It is crucial to use a high-purity, sterile-filtered grade. However, DMSO can have biological effects on its own, and concentrations above 1% are often toxic to many cell lines.[4][8] It is imperative that the final concentration of DMSO in the culture medium be kept as low as possible (ideally ≤ 0.1%) and that a solvent control is included in all experiments.[4]

  • Ethanol: Another effective solvent for lipids. Similar to DMSO, it can be toxic to cells at higher concentrations. The final concentration of ethanol in the culture medium should also be kept to a minimum (ideally ≤ 0.1%).

This protocol will focus on the use of DMSO, as it is a common and effective solvent for this purpose. The principles can be readily adapted for ethanol.

Physicochemical Data & Solubility

Understanding the properties of this compound is essential for accurate preparation of solutions.

PropertyValueSource
Synonyms Glyceryl Trinonanoate, Tripelargonin[1][9]
Molecular Formula C₃₀H₅₆O₆[1][5]
Molecular Weight 512.8 g/mol [1][5]
Form Liquid[5][10]
Solubility in DMSO Approx. 20 mg/mL[1][5]
Solubility in Ethanol Approx. 25 mg/mL[1][5]
Water Solubility 93.4 µg/L at 20°C (Essentially Insoluble)[11]

Materials and Reagents

  • This compound (e.g., Cayman Chemical Cat# 28177, Sigma-Aldrich Cat# G4509)[5][9]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile (e.g., Sigma-Aldrich Cat# D2650)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.2 µm, PTFE for organic solvents)

  • Complete cell culture medium, pre-warmed to 37°C

  • Bio-safety cabinet

Detailed Experimental Protocol

This protocol is designed to prepare a 20 mM stock solution of this compound in DMSO. This concentration can be adjusted based on the solubility data and experimental requirements.

Workflow Overview

G cluster_prep Stock Solution Preparation cluster_exp Cell Treatment A 1. Calculate Mass Calculate mass of this compound needed for desired stock concentration. B 2. Weigh this compound Accurately weigh this compound into a sterile tube. A->B C 3. Add Solvent Add appropriate volume of cell culture grade DMSO. B->C D 4. Dissolve Vortex thoroughly until the solution is clear. C->D E 5. Sterilize (Optional) Sterile filter the stock solution using a 0.2 µm PTFE filter. D->E F 6. Aliquot & Store Store at -20°C in small, single-use aliquots. E->F G 7. Thaw Stock Thaw one aliquot of this compound stock solution. H 8. Prepare Medium Pre-warm complete cell culture medium to 37°C. G->H I 9. Dilute into Medium Add stock solution dropwise to medium while vortexing to create final working concentration. H->I J 10. Treat Cells Immediately add the this compound-supplemented medium to cells. I->J

Caption: Workflow for this compound solubilization and cell treatment.

Step-by-Step Preparation of 20 mM this compound Stock Solution
  • Calculation:

    • Molecular Weight (MW) of this compound = 512.8 g/mol .

    • To make a 20 mM (0.020 mol/L) solution:

      • Mass (g) = 0.020 mol/L * 512.8 g/mol = 10.256 g/L = 10.256 mg/mL.

    • Therefore, to prepare 1 mL of a 20 mM stock solution, you will need 10.256 mg of this compound.

  • Procedure:

    • In a sterile environment (bio-safety cabinet), accurately weigh 10.256 mg of this compound into a sterile 1.5 mL polypropylene tube. Note: As this compound is a liquid, it is often easier to work with volumes if the density is known (approx. 0.943 g/mL).[11] However, for accuracy, mass is preferred.

    • Add 1.0 mL of sterile, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex at high speed for 1-2 minutes until the this compound is completely dissolved and the solution is clear. Visually inspect for any undissolved droplets.

    • (Recommended for sterility assurance) : Using a sterile syringe, draw up the solution and pass it through a 0.2 µm PTFE syringe filter into a new sterile tube. This step removes any potential microbial contaminants.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly (e.g., "this compound 20 mM in DMSO") and store them at -20°C. The solution should be stable for at least 2 years under these conditions.[1][5]

Step-by-Step Preparation of Final Working Solution

This step is critical for preventing precipitation of the lipid in the aqueous medium.

  • Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C. Serum proteins can help stabilize the lipid in the solution.

  • Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

  • Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 100 µM this compound:

    • Use the formula: C₁V₁ = C₂V₂

    • (20,000 µM) * V₁ = (100 µM) * (10 mL)

    • V₁ = (100 * 10) / 20,000 = 0.05 mL = 50 µL

  • Place the 10 mL of pre-warmed medium in a sterile 15 mL conical tube.

  • While gently vortexing the medium, add the 50 µL of this compound stock solution drop-by-drop. This rapid dilution and mixing are crucial to prevent the lipid from precipitating out of solution.

  • Once the stock solution is added, cap the tube and continue to vortex for another 5-10 seconds to ensure homogeneity.

  • Immediately use this freshly prepared medium to treat your cells. Do not store the this compound-supplemented medium for extended periods, as the lipid may come out of solution over time.

Experimental Design, Validation, and Controls

A properly controlled experiment is essential for interpreting results accurately.

The Indispensable Vehicle Control

You must always include a "vehicle control" group. This group should be treated with the same final concentration of the solvent (DMSO in this protocol) as the experimental group receiving the highest concentration of this compound.

  • Example: If your highest this compound concentration is 100 µM (prepared as described above), the final DMSO concentration is 0.5% (50 µL in 10 mL). Your vehicle control cells must be treated with medium containing 0.5% DMSO without this compound. This allows you to distinguish the effects of this compound from any effects of the solvent itself.[4]

Determining Working Concentration

The optimal concentration of this compound will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment, starting with a wide range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM) to determine the effective and non-toxic range for your specific model.

Caption: Role of DMSO in bridging this compound and aqueous medium.

Potential Cellular Fate of this compound

Once introduced to the cells, this compound, as a triglyceride, is typically processed by cellular enzymes.

G This compound This compound (in medium) Uptake Cellular Uptake This compound->Uptake Lipase Lipases Uptake->Lipase Hydrolysis Glycerol Glycerol Lipase->Glycerol NAs Nonanoic Acids (Fatty Acids) Lipase->NAs Metabolism Energy Production (Beta-oxidation) Glycerol->Metabolism Glycolysis NAs->Metabolism Storage Lipid Droplet (TAG Resynthesis) NAs->Storage

Caption: Potential metabolic pathways of this compound within a cell.

Triglycerides are often hydrolyzed by cellular lipases into glycerol and free fatty acids.[2] The resulting nonanoic acid molecules can then be used for energy production via beta-oxidation or re-esterified for storage in lipid droplets.[] The specific pathway will depend on the metabolic state of the cell.

Troubleshooting

IssuePotential CauseSolution
Precipitate or cloudiness in final medium - Stock solution added too quickly.- Medium was not at 37°C.- Final concentration is too high.- Add stock solution dropwise while vortexing.- Ensure medium is pre-warmed.- Try a lower final concentration or prepare an intermediate dilution step.
High cell death in vehicle control - Final solvent concentration is too high.- Solvent batch is contaminated.- Reduce the final solvent concentration (requires making a more concentrated stock, if possible).- Ensure you are using high-purity, sterile, cell culture grade solvent.
Inconsistent results between experiments - Repeated freeze-thaw of stock solution.- Inconsistent preparation of final medium.- Aliquot stock solution into single-use volumes.- Follow the protocol for preparing the final medium precisely each time.

References

  • ResearchGate. (2014, February 5). Could anyone recommend any method for dissolving the oil in the aqueous culture medium?[Link]

  • Cambridge Bioscience. 1,2,3-Trinonanoyl Glycerol. [Link]

  • Cytiva. (2020, March 31). Lipids in cell culture media. [Link]

  • ResearchGate. (2021, June 5). How to dissolve and resuspend triglycerides in PBS for vibrational spectroscopy measurements?[Link]

  • Gwak, Y. S., & Le, T. T. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3125. [Link]

  • Calder, P. C. (2012). Mechanisms of action of (n-3) fatty acids. The Journal of nutrition, 142(3), 592S–599S. [Link]

  • ResearchGate. (2014, January 6). How can I remove lipids from cell culture media? [https://www.researchgate.net/post/How_can_I_remove_lipids_from_cell_culture_media]([Link]_ lipids_from_cell_culture_media)

  • Sivaraj, A., Kumar, V., & Balakrishnan, A. (2011). Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture. Indian journal of pharmacology, 43(1), 49–52. [Link]

  • Bionano Genomics. Bionano Prep Cell Culture DNA Isolation Protocol. [Link]

  • Cell Biologics Inc. Cell Culture Protocols. [Link]

  • O'Neill, L. A., O'Driscoll, L., & Clynes, M. (2010). Pharmacological characterization of the cytoprotective effects of polyunsaturated fatty acids in insulin-secreting BRIN-BD11 cells. British journal of pharmacology, 160(8), 1935–1946. [Link]

  • ResearchGate. (2015, March 12). What is the appropriate solvent for completely dissolving a drug and chitosan in cell culture?[Link]

  • ResearchGate. (2021). Cell culture treatment protocol. [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Denys, A., Hichami, A., & Khan, N. A. (2009). Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling. Biochimie, 91(7), 783–789. [Link]

  • Kyriakis, E., Papaioannou, D., & Koutsourea, A. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular basis of disease, 2(3), 195–203. [Link]

  • Krag Nielsen, S., & Nielsen, P. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 8, 113. [Link]

  • Sagitani, H. (2014). Stability conditions and mechanism of cream soaps: role of glycerol. Journal of oleo science, 63(4), 365–372. [Link]

  • Çetintaş, V. B., & Kalkan, R. (2022). Investigation of the Effects of Polyunsaturated Fatty Acid Ratios in Human SH-SY5Y Cells by in vitro Methods. Journal of the American College of Nutrition, 41(8), 735–744. [Link]

Sources

Application Notes and Protocols for Trinonanoin Administration in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. Researchers are actively investigating novel therapeutic strategies that target the underlying metabolic dysregulation characteristic of these conditions. Trinonanoin, a triglyceride composed of three nine-carbon (C9:0) nonanoic acid molecules, has emerged as a promising investigational compound. As a medium-chain triglyceride (MCT) with an odd-numbered carbon chain, this compound possesses unique metabolic properties. Its metabolism provides both acetyl-CoA, a primary substrate for the Krebs cycle, and propionyl-CoA, which can be converted to succinyl-CoA, an anaplerotic substrate that replenishes Krebs cycle intermediates.[1][2][3] This dual contribution to cellular energy metabolism makes this compound a compelling candidate for mitigating the metabolic perturbations seen in various disease states.

These application notes provide a comprehensive guide for researchers on the administration of this compound in preclinical animal models of metabolic disease. The protocols detailed herein are designed to ensure experimental rigor, reproducibility, and the generation of high-quality, translatable data.

Scientific Rationale and Mechanism of Action

The therapeutic potential of this compound in metabolic diseases is grounded in its role as an anaplerotic agent. In conditions of metabolic stress, such as those induced by high-fat diets or genetic predisposition to obesity and diabetes, the Krebs cycle can become depleted of its intermediates, impairing mitochondrial function and energy production.[4] By providing propionyl-CoA, this compound effectively "refills" the Krebs cycle, enhancing cellular respiration and improving metabolic efficiency.[1][3]

Furthermore, the constituent nonanoic acid and its metabolites may directly influence key signaling pathways that regulate glucose and lipid homeostasis. There is evidence to suggest that medium-chain fatty acids can modulate the activity of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[5][6] AMPK is a central energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and glucose uptake while inhibiting anabolic processes like lipogenesis.[7][8] PPARs, particularly PPARα and PPARγ, are nuclear receptors that play critical roles in lipid metabolism and insulin sensitivity.[9][10]

The proposed mechanism of action for this compound in ameliorating metabolic disease is multifaceted:

  • Anaplerosis: Replenishment of Krebs cycle intermediates, leading to improved mitochondrial function and energy production.[1][4]

  • Enhanced Fatty Acid Oxidation: Activation of AMPK and PPARα in the liver and skeletal muscle, promoting the burning of fat for energy.[5][11]

  • Improved Insulin Sensitivity: Potential activation of PPARγ in adipose tissue, leading to improved glucose uptake and utilization.[9][12]

The following diagram illustrates the proposed signaling pathway for this compound's metabolic effects.

Trinonanoin_Signaling_Pathway This compound This compound (Oral Administration) Heptanoate Heptanoate (C7:0) This compound->Heptanoate Hydrolysis PropionylCoA Propionyl-CoA Heptanoate->PropionylCoA β-oxidation AMPK AMPK Activation Heptanoate->AMPK PPARg PPARγ Activation (Adipose Tissue) Heptanoate->PPARg SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Anaplerosis Mitochondria Mitochondrial Function KrebsCycle->Mitochondria FattyAcidOxidation ↑ Fatty Acid Oxidation AMPK->FattyAcidOxidation Lipogenesis ↓ Lipogenesis AMPK->Lipogenesis GlucoseUptake ↑ Glucose Uptake PPARg->GlucoseUptake InsulinSensitivity ↑ Insulin Sensitivity GlucoseUptake->InsulinSensitivity

Caption: Proposed signaling pathway of this compound in metabolic regulation.

Animal Models of Metabolic Disease

The selection of an appropriate animal model is critical for the successful investigation of this compound's therapeutic effects. Below are commonly used rodent models for obesity, T2D, and NAFLD.

Disease Model Animal Strain Induction Method Key Characteristics Relevant Citations
Diet-Induced Obesity (DIO) C57BL/6J MiceHigh-fat diet (HFD; 45-60% kcal from fat) for 8-16 weeks.Obesity, hyperinsulinemia, glucose intolerance, hepatic steatosis.[13][14]
Genetic Obesity (db/db) BKS.Cg-Dock7m +/+ Leprdb/J MiceSpontaneous mutation in the leptin receptor gene.Severe obesity, hyperphagia, insulin resistance, hyperglycemia.[15]
Type 2 Diabetes (HFD/STZ) Sprague-Dawley RatsHigh-fat diet followed by a low dose of streptozotocin (STZ).Hyperglycemia, insulin resistance, pancreatic β-cell dysfunction.[16]
NAFLD/NASH C57BL/6J MiceHigh-fat, high-cholesterol diet ("Western diet") or methionine- and choline-deficient (MCD) diet.Hepatic steatosis, inflammation, ballooning, fibrosis (NASH with MCD diet).[17]

Experimental Protocols

Two primary methods for this compound administration are recommended: incorporation into the diet and oral gavage. The choice of method will depend on the specific experimental goals, such as the need for precise dosing at specific time points (oral gavage) versus chronic administration mimicking dietary supplementation.

Protocol 1: Dietary Administration of this compound

This protocol is adapted from a study that successfully formulated triheptanoin into a solid, palatable ketogenic diet for mice.[2][4]

Objective: To provide chronic, steady-state administration of this compound.

Materials:

  • This compound (pharmaceutical grade)

  • Standard or high-fat rodent chow base

  • Formulation agents (e.g., hydrophilic fumed silica, microcrystalline cellulose)[2][4]

  • Food dye (to confirm mixing)

  • Mixer (e.g., planetary mixer)

  • Pellet press (optional)

Procedure:

  • Dose Calculation: The recommended dosage of this compound is between 30-40% of the total daily caloric intake.[4] Calculate the required amount of this compound based on the caloric density of the base diet.

  • Formulation: a. Gently warm the base diet to facilitate mixing. b. In a separate container, mix the this compound with the formulation agents. c. Gradually add the this compound mixture to the warmed base diet in a mixer. Add a small amount of food dye to visually confirm homogenous mixing. d. Mix until a uniform consistency is achieved.

  • Diet Preparation: a. The formulated diet can be provided as a mash or pressed into pellets. b. Store the prepared diet in airtight containers at 4°C to prevent oxidation. Prepare fresh diet weekly.

  • Administration: a. Provide the this compound-containing diet ad libitum to the experimental animals. b. Monitor food intake and body weight regularly to ensure diet compliance and to calculate the actual daily dose of this compound consumed.

Protocol 2: Oral Gavage Administration of this compound

This protocol provides a method for the precise oral administration of a defined dose of this compound.

Objective: To administer a precise bolus dose of this compound at specific time points.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle (e.g., corn oil, sesame oil)

  • Animal scale

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)[3][18]

  • Syringes

Procedure:

  • Dose Calculation: Based on clinical studies and conversion from dietary administration, a starting dose range of 1.0-2.0 g/kg body weight per day is recommended.[19][20] This can be administered as a single daily dose or divided into two doses.

  • Formulation: a. Prepare the dosing solution by mixing the calculated amount of this compound with the vehicle. Ensure the solution is homogenous. b. The maximum recommended gavage volume for mice is 10 mL/kg.[18] Adjust the concentration of the dosing solution accordingly.

  • Administration: a. Weigh the animal to determine the precise volume of the dosing solution to be administered. b. Restrain the animal securely. c. Gently insert the gavage needle into the esophagus. Do not force the needle. [3] d. Slowly administer the dosing solution. e. Carefully remove the gavage needle. f. Monitor the animal for any signs of distress immediately following the procedure.[18]

The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced obesity model.

Experimental_Workflow start Start: C57BL/6J Mice (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization diet High-Fat Diet (HFD) Induction (8 weeks) acclimatization->diet grouping Randomization into Groups (n=8-10/group) diet->grouping control Control Group (HFD + Vehicle) grouping->control treatment Treatment Group (HFD + this compound) grouping->treatment administration Daily Administration (Diet or Oral Gavage) (8-12 weeks) control->administration treatment->administration monitoring Weekly Monitoring: - Body Weight - Food Intake administration->monitoring metabolic_tests Metabolic Phenotyping: - GTT, ITT (Week 4 & 8) - Serum Analysis (Endpoint) administration->metabolic_tests tissue_collection Endpoint: Tissue Collection (Liver, Adipose, Muscle) administration->tissue_collection analysis Analysis: - Histology (H&E, Oil Red O) - Gene Expression (qPCR) - Protein Analysis (Western Blot) tissue_collection->analysis end Data Interpretation & Conclusion analysis->end

Caption: Experimental workflow for this compound administration in a DIO mouse model.

Data Presentation and Analysis

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for a this compound Study in DIO Mice

Parameter Control (HFD + Vehicle) This compound (HFD + 1.5 g/kg/day) p-value
Body Weight (g) 45.2 ± 2.138.5 ± 1.8<0.05
Fasting Glucose (mg/dL) 185 ± 12142 ± 9<0.05
Fasting Insulin (ng/mL) 3.1 ± 0.41.9 ± 0.3<0.05
HOMA-IR 14.2 ± 1.56.7 ± 0.9<0.01
Liver Weight (g) 2.5 ± 0.21.8 ± 0.1<0.05
Hepatic Triglycerides (mg/g) 120 ± 1575 ± 10<0.01
Adipose p-AMPK/AMPK 1.0 ± 0.11.8 ± 0.2<0.05
Hepatic PPARα mRNA 1.0 ± 0.12.2 ± 0.3<0.01

Data are presented as mean ± SEM. Statistical analysis performed using Student's t-test.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental findings, it is essential to incorporate self-validating systems within the protocols.

  • Positive Controls: In studies investigating insulin sensitivity, a known insulin-sensitizing agent (e.g., pioglitazone) can be included as a positive control group.

  • Vehicle Controls: Always include a vehicle control group that receives the same administration procedure and vehicle as the treatment group, but without this compound.

  • Dose-Response Studies: Conducting a preliminary dose-response study can help identify the optimal therapeutic dose of this compound and demonstrate a dose-dependent effect.

  • Paired Analysis: Where possible, use paired analysis (e.g., comparing metabolic parameters before and after treatment within the same animal) to reduce inter-animal variability.

  • Blinding: During data collection and analysis, the experimenter should be blinded to the treatment groups to prevent bias.

By adhering to these principles of experimental design and incorporating robust controls, researchers can generate reliable and credible data on the therapeutic potential of this compound in metabolic diseases.

References

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Application Notes and Protocols for the Use of Trinonanoin in Parenteral Nutrition Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Trinonanoin in Clinical Nutrition

Parenteral nutrition (PN) is a life-sustaining therapy for individuals unable to meet their nutritional requirements via the enteral route. The lipid component of PN, typically provided as an oil-in-water emulsion, is critical for supplying a concentrated source of calories and preventing essential fatty acid deficiency. For decades, long-chain triglycerides (LCTs) derived from sources like soybean oil have been the standard. However, the metabolic profile of these lipids is not always optimal, particularly in critically ill or metabolically stressed patients.

Medium-chain triglycerides (MCTs), with fatty acid chains of 6 to 12 carbons, offer distinct metabolic advantages due to their rapid hydrolysis and oxidation.[1][2] this compound, a triglyceride composed of three nine-carbon (C9:0) nonanoic acid molecules, is an odd-chain MCT that presents a unique and compelling metabolic profile for parenteral nutrition. Unlike even-chain MCTs which are purely ketogenic, the metabolism of this compound yields both acetyl-CoA and propionyl-CoA.[3][4][5] The propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thereby exerting an anaplerotic ("filling up") effect.[6] This property may be particularly beneficial in conditions of high metabolic demand, potentially supporting gluconeogenesis and energy production without excessive ketone body formation.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and analysis of this compound-based lipid emulsions for parenteral nutrition.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable and safe parenteral emulsion.

PropertyValueSource
Chemical Name 1,2,3-Trinonanoylglycerol; Glyceryl trinonanoateN/A
Molecular Formula C₃₀H₅₆O₆N/A
Molecular Weight 512.76 g/mol N/A
Appearance Oily liquidN/A
Melting Point 8-9 °CN/A
Density 0.943 g/mL at 20 °CN/A
Solubility Practically insoluble in water; Soluble in ethanol, DMSO, DMFN/A

Metabolic Pathway of this compound

The key metabolic advantage of this compound lies in the fate of its constituent fatty acid, nonanoic acid. Following intravenous administration, the this compound emulsion particles are hydrolyzed by lipoprotein lipase, releasing nonanoic acid into the circulation. Nonanoic acid undergoes β-oxidation in the mitochondria, yielding acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. This propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle.

Trinonanoin_Metabolism This compound This compound (in Lipid Emulsion) LPL Lipoprotein Lipase This compound->LPL Nonanoic_Acid Nonanoic Acid (C9:0) LPL->Nonanoic_Acid Hydrolysis Beta_Oxidation Mitochondrial β-Oxidation Nonanoic_Acid->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x3) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Energy & Ketogenesis PCC Propionyl-CoA Carboxylase (Biotin) Propionyl_CoA->PCC Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->Methylmalonyl_CoA Carboxylation Racemase Methylmalonyl-CoA Racemase Methylmalonyl_CoA->Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Racemase->L_Methylmalonyl_CoA Isomerization MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Isomerization Succinyl_CoA->Krebs_Cycle Anaplerosis Formulation_Workflow cluster_0 Aqueous Phase cluster_1 Oil Phase WFI WFI + Glycerol Heat_Aq Heat to 65-70°C WFI->Heat_Aq Pre_Emulsion Coarse Emulsion (High-Shear Mixing) Heat_Aq->Pre_Emulsion Oils This compound (+ LCT) + Egg Phospholipids Heat_Oil Heat to 65-70°C Oils->Heat_Oil Heat_Oil->Pre_Emulsion Homogenization High-Pressure Homogenization (5-10 cycles @ 10-20k PSI) Pre_Emulsion->Homogenization Final_Steps pH Adjustment, Volume Adjustment, Filtration & Sterilization Homogenization->Final_Steps

Workflow for laboratory-scale parenteral emulsion formulation.

Protocol 2: Stability Assessment of this compound-Containing Parenteral Nutrition Admixtures

The stability of the lipid emulsion within a complex "all-in-one" (AIO) PN admixture is critical for patient safety. [9][10]Instability can lead to the formation of large lipid droplets (>5 µm), which pose a risk of pulmonary embolism. [11][12]This protocol outlines the key tests for assessing the physicochemical stability of a this compound-containing AIO admixture.

Sample Preparation: Prepare a representative AIO admixture containing the this compound emulsion, amino acids, dextrose, electrolytes, vitamins, and trace elements in their final intended concentrations. Store the admixture under specified conditions (e.g., refrigerated at 2-8°C and at room temperature 22-25°C) and test at various time points (e.g., 0, 24, 48, and 72 hours). [3][13] Stability Parameters and Methods:

ParameterMethodAcceptance Criteria (USP <729>)Rationale
Visual Inspection Against black and white backgroundsNo visible phase separation, creaming, or oiling outGross indicator of emulsion instability. [10]
pH Measurement Calibrated pH meterStable within a narrow range (typically 5.5-6.5 for AIOs)A significant drop in pH can destabilize the emulsion.
Mean Droplet Diameter (MDD) Dynamic Light Scattering (DLS)≤ 500 nmMonitors the average size of the lipid droplets. [14]
Large Droplet Analysis (PFAT5) Light Obscuration or Single-Particle Optical Sensing (SPOS)Volume-weighted % of fat globules >5 µm (PFAT5) ≤ 0.05%Critical safety parameter to prevent embolic events. [3][15]
Zeta Potential Electrophoretic Light ScatteringTypically > -25 mV (absolute value) for stable emulsionsMeasures the surface charge of the droplets; a decreasing absolute value indicates a higher risk of aggregation. [16][17]

Expected Results: Based on studies with MCT/LCT emulsions, this compound-containing admixtures are expected to exhibit good stability, potentially superior to pure LCT emulsions. [18][15]The MDD and PFAT5 values should remain well within the USP limits over the tested period, especially when stored under refrigeration. [13][14]

Protocol 3: Quantification of Nonanoic Acid in Plasma by GC-MS

This protocol provides a method for the extraction, derivatization, and quantification of nonanoic acid from plasma samples, which is essential for pharmacokinetic and metabolic studies of this compound.

Materials:

  • Plasma sample

  • Internal Standard (IS): Deuterated nonanoic acid (e.g., Nonanoic-d17 acid)

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate, HPLC grade

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction (Folch Method):

    • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase by adding 0.5 mL of 0.9% NaCl solution, vortexing, and centrifuging again.

    • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

    • Seal the tube and heat at 60°C for 30 minutes to convert the nonanoic acid to its more volatile trimethylsilyl (TMS) ester.

    • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for the TMS ester of nonanoic acid and its deuterated internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known nonanoic acid concentrations and a fixed concentration of the internal standard.

    • Calculate the concentration of nonanoic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. [18][19]

Safety and Toxicological Considerations

Preclinical studies are essential to establish the safety profile of any new parenteral formulation. Studies in rabbits have shown that this compound/LCT emulsions are well-tolerated and do not produce adverse effects on organ weights or liver lipid concentrations compared to conventional MCT/LCT or LCT emulsions. [3]Notably, this compound administration results in significantly lower plasma ketone body concentrations, which could be a safety advantage in patients susceptible to ketoacidosis. [3]Any new formulation should undergo a comprehensive preclinical safety assessment, including single-dose and repeated-dose toxicity studies in relevant animal models, to evaluate potential adverse effects before clinical use. [20][21]

Conclusion

This compound holds significant promise as a novel energy source in parenteral nutrition due to its unique anaplerotic and reduced ketogenic properties. The protocols outlined in these application notes provide a framework for the formulation of stable this compound-based lipid emulsions and their subsequent physicochemical and biological analysis. By leveraging the distinct metabolic advantages of odd-chain fatty acids, this compound may offer an improved therapeutic option for a variety of patient populations requiring parenteral nutrition. Further research is warranted to fully elucidate the clinical benefits and long-term safety of this compound in parenteral nutrition.

References

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HPLC Analysis of Trinonanoin and its Metabolites: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trinonanoin Analysis

This compound, a triglyceride composed of a glycerol backbone and three nonanoic acid chains, is a medium-chain triglyceride (MCT) with emerging applications in pharmaceuticals and clinical nutrition. Its unique metabolic properties, including rapid absorption and hepatic metabolism, make it a person of interest as both an active pharmaceutical ingredient (API) and an excipient in drug delivery systems. Accurate and robust analytical methods are paramount for characterizing this compound and its metabolites in various matrices to support pharmacokinetic studies, formulation development, and quality control.

This application note provides a comprehensive guide to the analysis of this compound and its primary metabolite, nonanoic acid, using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, from sample preparation to detection, and provide detailed, field-proven protocols for immediate implementation.

Metabolic Pathway of this compound

The metabolism of triglycerides is a well-established biochemical process.[1] Upon administration, this compound is primarily hydrolyzed by lipases into its constituent components: a glycerol molecule and three molecules of nonanoic acid (also known as pelargonic acid).[2] Nonanoic acid, a nine-carbon fatty acid, then enters the fatty acid oxidation pathway to be utilized as an energy source. Understanding this primary metabolic conversion is crucial for designing analytical methods that can simultaneously quantify the parent compound and its key metabolite.

Trinonanoin_Metabolism This compound This compound (C30H56O6) Lipases Lipases This compound->Lipases Hydrolysis Glycerol Glycerol Lipases->Glycerol Nonanoic_Acid Nonanoic Acid (x3) (C9H18O2) Lipases->Nonanoic_Acid Metabolism Fatty Acid Metabolism Nonanoic_Acid->Metabolism Energy Energy (ATP) Metabolism->Energy

Caption: Metabolic pathway of this compound.

Chromatographic Method Development: A Strategic Approach

The analysis of lipids like this compound by HPLC presents a unique challenge due to their lack of a strong UV-absorbing chromophore.[3] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). Reversed-phase chromatography is the technique of choice for separating triglycerides and their fatty acid metabolites.[4][5]

Choosing the Right Column and Mobile Phase

A C18 stationary phase is the industry standard for reversed-phase lipid analysis, offering excellent resolution based on the hydrophobicity of the analytes.[4] The separation of the highly nonpolar this compound from the more polar nonanoic acid can be readily achieved with a gradient elution.

A typical mobile phase for this separation consists of a polar organic solvent, such as acetonitrile or methanol, and water. For analytes with poor solubility in highly aqueous mobile phases, a stronger, less polar organic solvent like dichloromethane or isopropanol can be introduced in the gradient.[6]

Detection Techniques for Non-Chromophoric Lipids

CAD is a powerful technique for the quantification of non-volatile and semi-volatile compounds.[7][8] The eluent from the HPLC is nebulized, and the solvent is evaporated, leaving behind charged analyte particles. The magnitude of this charge is measured by an electrometer and is proportional to the mass of the analyte.[3][7] CAD offers high sensitivity, a wide dynamic range, and a consistent response for different lipid classes, making it an ideal choice for this application.[9]

Similar to CAD, ELSD involves the nebulization of the column effluent and evaporation of the mobile phase.[10] The resulting analyte particles scatter a beam of light, and the amount of scattered light is proportional to the analyte concentration.[10][11] While generally less sensitive than CAD, ELSD is a robust and cost-effective alternative for lipid analysis.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol outlines a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating lipids from complex biological samples.[6]

Materials:

  • Plasma or serum sample

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Internal Standard (IS) solution (e.g., Tricaprin in methanol)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)

  • Reconstitution solvent (e.g., Acetonitrile/Isopropanol 50:50, v/v)

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of the Internal Standard solution.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.[13]

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Sample_Prep_Workflow Start Plasma/Serum Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Centrifugation Phase Separation (Centrifuge) LLE->Centrifugation Evaporation Evaporation of Solvent Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis

Sources

Application Note: Trinonanoin as a High-Purity Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative of Accuracy in Lipidomics

Lipidomics, the large-scale characterization of lipids in biological systems, has emerged as a critical discipline in understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets.[1] The inherent complexity of the lipidome, coupled with variations in sample preparation, extraction efficiency, and instrument response, presents significant challenges to achieving accurate and reproducible quantification.[2][3] To surmount these obstacles, the use of a non-endogenous internal standard (IS) is an indispensable strategy.[3][4] An ideal internal standard is a compound structurally similar to the analytes of interest but not naturally present in the biological sample, added at a known concentration before lipid extraction.[4]

This application note details the use of Trinonanoin (Glycerol Trinonanoate) , a triacylglycerol (TAG) containing three C9:0 fatty acyl chains, as a robust internal standard for the quantitative analysis of triacylglycerols and other lipid classes in mass spectrometry-based lipidomics. Its odd-chain fatty acid composition makes it a suitable non-endogenous standard for most biological systems, where even-chain fatty acids predominate.[5]

The Scientific Rationale for this compound as an Internal Standard

The selection of an appropriate internal standard is a cornerstone of quantitative lipid analysis. This compound offers several key advantages:

  • Non-Endogenous Nature: As a triacylglycerol with odd-chain (C9:0) fatty acids, this compound is not typically found in significant amounts in most mammalian biological samples, minimizing the risk of interference with endogenous lipid species.[5]

  • Structural Similarity: this compound's triacylglycerol structure closely mimics that of endogenous TAGs, ensuring similar behavior during lipid extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Chemical Stability: this compound is a stable molecule, resistant to degradation under typical sample preparation and storage conditions.

  • Ionization Efficiency: It ionizes effectively, typically as an ammonium adduct ([M+NH₄]⁺) in positive ion mode electrospray ionization (ESI), providing a strong and reproducible signal for normalization.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is crucial for its effective implementation in a lipidomics workflow.

PropertyValueReference
Chemical Formula C₃₀H₅₆O₆[8][9]
Molecular Weight 512.76 g/mol [8][9]
Melting Point 8-9 °C[8]
Density 0.943 g/mL at 20 °C[8]
Solubility Soluble in Ethanol (25 mg/mL), DMSO (20 mg/mL), DMF (20 mg/mL). Insoluble in water.[8]
Storage Temperature -20°C[8]

Experimental Workflow: Integrating this compound into Your Lipidomics Protocol

The following protocol provides a detailed, step-by-step methodology for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound IS Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Normalization LCMS->Data Quant Quantitative Results Data->Quant

Caption: Lipidomics workflow with this compound internal standard.

Protocol 1: Preparation of this compound Internal Standard Stock Solution
  • Materials:

    • This compound (high purity, ≥99%)

    • Chloroform:Methanol (2:1, v/v), HPLC grade

    • Amber glass vial with PTFE-lined cap

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into a clean amber glass vial.

    • Dissolve the this compound in a known volume of Chloroform:Methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL. For example, dissolve 10 mg in 10 mL of solvent.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C. This stock solution is stable for at least 6 months.

Protocol 2: Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted for plasma samples but can be modified for other biological matrices.

  • Materials:

    • Plasma samples

    • This compound working solution (e.g., 10 µg/mL in Methanol)

    • Methanol (HPLC grade), pre-chilled to -20°C

    • Methyl-tert-butyl ether (MTBE, HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge (capable of 14,000 x g at 4°C)

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • Thaw plasma samples on ice.

    • In a clean microcentrifuge tube, add 300 µL of pre-chilled Methanol.

    • Add 10 µL of the 10 µg/mL this compound working solution to the methanol. This will result in the addition of 100 ng of the internal standard to each sample.

    • Add 100 µL of the plasma sample to the methanol-IS mixture.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of MTBE and vortex for 1 hour at 4°C.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic phase (approximately 1 mL) and transfer it to a new clean tube.

    • Dry the organic phase under a gentle stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile:Isopropanol, 1:1, v/v).

Mass Spectrometry Analysis and Data Processing

LC-MS/MS Parameters
  • Column: A C18 or C30 reversed-phase column is suitable for the separation of triacylglycerols.

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[10]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the nonpolar triacylglycerols, followed by a re-equilibration step.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for precursor ions in a mass range that includes the expected triacylglycerols and the [M+NH₄]⁺ adduct of this compound (m/z 530.44).

  • MS/MS Fragmentation: Use collision-induced dissociation (CID) to fragment the precursor ions.

Expected Fragmentation Pattern of this compound

The fragmentation of triacylglycerols in positive ion mode ESI-MS/MS typically proceeds through the neutral loss of one of the fatty acyl chains.[7][11] For the [M+NH₄]⁺ adduct of this compound, the expected fragmentation pathway is as follows:

Fragmentation_Pathway Precursor This compound [M+NH₄]⁺ m/z 530.44 Fragment Diglyceride-like Fragment [M+H - C₉H₁₈O₂]⁺ m/z 355.28 Precursor->Fragment - C₉H₁₈O₂ (Nonanoic Acid) - NH₃

Caption: Predicted fragmentation of this compound [M+NH₄]⁺.

The primary fragmentation event for the ammonium adduct of this compound is the neutral loss of one of the C9:0 fatty acyl chains (nonanoic acid, molecular weight 158.24 g/mol ) along with the loss of ammonia. This results in a characteristic diglyceride-like fragment ion.

  • Precursor Ion ([M+NH₄]⁺): m/z 530.44

  • Key Fragment Ion ([M+H - C₉H₁₈O₂]⁺): m/z 355.28

This specific and predictable fragmentation allows for the creation of a highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method for the robust detection and quantification of this compound.

Data Normalization and Quantification

The fundamental principle of using an internal standard is to correct for variations in sample processing and instrument response. The peak area (or height) of each endogenous lipid is normalized to the peak area of this compound.

Relative Quantification:

The relative abundance of an analyte can be calculated using the following formula:

Relative Abundance = (Peak Area of Analyte / Peak Area of this compound)

This provides a normalized value that can be compared across different samples to determine relative changes in lipid levels.

Absolute Quantification:

For absolute quantification, a calibration curve must be generated using a series of known concentrations of an authentic standard for the analyte of interest, with a constant concentration of this compound added to each standard. The response factor (RF) can then be calculated:

RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

The concentration of the analyte in the unknown sample can then be determined by:

Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / RF)

Conclusion

This compound serves as an excellent non-endogenous internal standard for quantitative lipidomics, particularly for the analysis of triacylglycerols. Its unique odd-chain fatty acid composition, structural similarity to endogenous lipids, and predictable fragmentation in mass spectrometry make it a reliable tool for correcting analytical variability. The detailed protocols and methodologies presented in this application note provide a robust framework for the successful integration of this compound into your lipidomics workflows, ultimately enhancing the accuracy and reproducibility of your quantitative data.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cattaneo, A., et al. (2021). List of internal standards used for lipidomics analysis. ResearchGate. Retrieved from [Link]

  • Yang, K., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Mass Spectrometry Reviews, 36(6), 693–714. Retrieved from [Link]

  • Ellis, S. R., et al. (2018). Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols. Analytical Chemistry, 90(15), 9448–9455. Retrieved from [Link]

  • Schoeny, H., et al. (2021). A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13C internal standards. Analyst, 146(8), 2591-2599. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367–412. Retrieved from [Link]

  • Han, X., & Jiang, X. (2009). A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications. European Journal of Lipid Science and Technology, 111(1), 39-55. Retrieved from [Link]

  • Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Retrieved from [Link]

  • Balgoma, D., et al. (2019). Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards. Analytica Chimica Acta, 1057, 60–69. Retrieved from [Link]

  • Liebisch, G., et al. (2020). Guidelines for lipidomics data analysis and reporting. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158751. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. Retrieved from [Link]

  • Momin, A. (2015). Does anyone have experience with normalization of lipidomic data?. ResearchGate. Retrieved from [Link]

  • Duval, J., et al. (2017). Fragmentation scheme of triacylglycerols. ResearchGate. Retrieved from [Link]

  • Quehenberger, O., et al. (2011). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 828–835. Retrieved from [Link]

  • Asai, S., et al. (2012). Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection. Journal of The American Society for Mass Spectrometry, 23(10), 1773–1781. Retrieved from [Link]

  • van der Meer, J. R., et al. (2024). Normalization strategies for lipidome data in cell line panels. bioRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Koelmel, J. P., et al. (2019). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. BMC Bioinformatics, 20(1), 219. Retrieved from [Link]

  • Leaptrot, K. L., & McLean, J. A. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 681–696. Retrieved from [Link]

  • Thornley, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]

  • oloBion. (n.d.). Lipidomics. Retrieved from [Link]

  • Cui, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 8(4), 75. Retrieved from [Link]

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(5), 317–329. Retrieved from [Link]

  • Aissa, A., et al. (2022). Electrospray ionization tandem mass spectrometry-based structure elucidation of lipid A molecules. ResearchGate. Retrieved from [Link]

  • Kailemia, M. J., et al. (2021). Developments in Mass Spectrometry for Glycosaminoglycan Analysis: A Review. Molecular & Cellular Proteomics, 20, 100025. Retrieved from [Link]

  • van der Doelen, G. A., et al. (1998). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

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In Vitro Lipase Activity Assay Using Trinonanoin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine in vitro lipase activity using trinonanoin as a substrate. This compound, a triglyceride derived from nonanoic acid, serves as an excellent substrate for many lipases, offering advantages in certain applications due to its medium-chain fatty acid composition. This document will delve into the mechanistic underpinnings of the assay, provide a detailed, step-by-step protocol, and offer insights into data interpretation and troubleshooting.

Introduction: The Significance of Lipase Assays and the Utility of this compound

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of triglycerides into di- and monoglycerides, glycerol, and free fatty acids.[1] Their activity is fundamental to lipid metabolism and they are key targets in drug discovery for conditions such as obesity and pancreatitis. Furthermore, lipases are widely employed as biocatalysts in various industries, including food, detergent, and pharmaceuticals.[2] Accurate and reproducible measurement of lipase activity is therefore paramount for both basic research and industrial applications.

The choice of substrate is a critical determinant of a lipase assay's specificity and relevance. While long-chain triglycerides like those found in olive oil or triolein are commonly used, medium-chain triglycerides such as this compound offer distinct advantages.[3][4] Lipases often exhibit specificity for fatty acids of a particular chain length.[5][6] Using a homogenous substrate like this compound, which is composed of three C9 fatty acid chains, allows for a more defined assessment of lipase activity towards medium-chain triglycerides. This can be particularly insightful when characterizing novel lipases or screening for inhibitors that target enzymes with specific substrate preferences.

This application note details a colorimetric method for assaying lipase activity with this compound. The principle lies in the enzymatic hydrolysis of this compound, leading to the release of nonanoic acid. The subsequent quantification of these free fatty acids provides a direct measure of lipase activity.

Assay Principle: A Two-Step Process

The in vitro lipase activity assay using this compound is a two-step process that involves the enzymatic hydrolysis of the substrate followed by the quantification of the released free fatty acids (FFAs).

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Detection This compound This compound (Substrate) FFA Nonanoic Acid (FFA) Lipase Lipase (Enzyme) Products Nonanoic Acid (FFA) + Diglyceride Reagent Cupric Acetate-Pyridine Reagent Complex Copper-Nonanoate Complex (Colored) Spectro Spectrophotometer (Measure Absorbance)

First, the lipase enzyme hydrolyzes the ester bonds of the this compound substrate, which is prepared as a stable oil-in-water emulsion to facilitate enzyme access. This reaction releases nonanoic acid. In the second step, the reaction is stopped, and the liberated nonanoic acid is quantified. A widely used and robust method for this is the colorimetric determination based on the formation of copper soaps of the fatty acids.[7][8] The fatty acids are extracted into an organic solvent and react with a cupric acetate-pyridine reagent to form a colored complex, the absorbance of which is proportional to the concentration of free fatty acids.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 715 nm

  • Homogenizer (e.g., sonicator or high-shear mixer)

  • Water bath or incubator set to the desired reaction temperature (e.g., 37°C)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glass test tubes or a 96-well microplate

Reagents
  • This compound (≥98% purity)

  • Lipase enzyme (source and purity will depend on the application)

  • Gum arabic or other suitable emulsifier (e.g., Triton X-100, polyvinyl alcohol)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Calcium chloride (CaCl₂)

  • Sodium chloride (NaCl)

  • Isooctane (2,2,4-Trimethylpentane)

  • Cupric acetate monohydrate

  • Pyridine

  • Nonanoic acid (for standard curve)

  • Reaction stop solution (e.g., 6 M HCl or a mixture of acetone and ethanol)

Detailed Experimental Protocols

Preparation of Reagents

Tris-HCl Buffer (50 mM, pH 8.0, containing 10 mM CaCl₂ and 150 mM NaCl):

  • Dissolve 6.06 g of Tris base in approximately 800 mL of deionized water.

  • Add 1.47 g of CaCl₂ dihydrate and 8.77 g of NaCl.

  • Adjust the pH to 8.0 at the desired reaction temperature using 1 M HCl.

  • Bring the final volume to 1 L with deionized water.

This compound Substrate Emulsion (5% w/v): The creation of a stable substrate emulsion is critical for reproducible results.[9][10] The small droplet size increases the surface area available for the lipase to act upon.

  • In a beaker, dissolve 1 g of gum arabic in 19 mL of Tris-HCl buffer with gentle heating and stirring.

  • In a separate container, weigh 1 g of this compound.

  • Slowly add the this compound to the gum arabic solution while continuously mixing with a magnetic stirrer.

  • Homogenize the mixture using a sonicator or a high-shear mixer until a stable, milky-white emulsion is formed. The stability can be assessed by observing for phase separation over a period of time.[11]

Cupric Acetate-Pyridine Reagent (5% w/v, pH 6.0-6.2):

  • Dissolve 50 g of cupric acetate monohydrate in 900 mL of deionized water.

  • Adjust the pH to 6.0-6.2 by adding pyridine dropwise while stirring.

  • Bring the final volume to 1 L with deionized water.

  • Store in a dark bottle at room temperature.

Nonanoic Acid Standard Solutions:

  • Prepare a stock solution of 10 mM nonanoic acid in isooctane.

  • From the stock solution, prepare a series of dilutions in isooctane to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM).

Lipase Activity Assay Protocol

G cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Reaction Termination & Extraction cluster_3 Color Development & Measurement A Prepare reaction mix: - 1 mL this compound Emulsion - 0.8 mL Tris-HCl Buffer B Pre-incubate at 37°C for 5 min A->B C Add 0.2 mL Lipase Solution (or buffer for blank) B->C D Incubate at 37°C for 15 min C->D E Add 1 mL Stop Solution (e.g., 6 M HCl) D->E F Add 5 mL Isooctane, vortex, and centrifuge E->F G Transfer 2 mL of the upper (isooctane) phase F->G H Add 0.5 mL Cupric Acetate-Pyridine Reagent G->H I Vortex and let stand for 10 min H->I J Measure Absorbance at 715 nm I->J

  • Reaction Setup: In a test tube, add 1.0 mL of the this compound substrate emulsion and 0.8 mL of Tris-HCl buffer.

  • Pre-incubation: Equilibrate the reaction mixture by incubating at 37°C for 5 minutes.

  • Initiate Reaction: Add 0.2 mL of the lipase solution (appropriately diluted in Tris-HCl buffer) to the pre-warmed reaction mixture to start the reaction. For the blank, add 0.2 mL of Tris-HCl buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 1.0 mL of the stop solution (e.g., 6 M HCl).

  • Extraction of Free Fatty Acids: Add 5.0 mL of isooctane to the reaction tube. Vortex vigorously for 30 seconds to extract the liberated nonanoic acid into the organic phase. Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Color Development: Carefully transfer 2.0 mL of the upper isooctane layer to a new test tube. Add 0.5 mL of the cupric acetate-pyridine reagent and vortex for 30 seconds. Allow the mixture to stand for 10 minutes for the color to develop.

  • Measurement: Measure the absorbance of the upper layer at 715 nm against a reagent blank (prepared with isooctane and the color reagent).

Data Analysis and Calculation of Lipase Activity
  • Standard Curve: Plot the absorbance at 715 nm of the nonanoic acid standards against their respective concentrations (in µmol/mL). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Calculate the Amount of Released Nonanoic Acid: Use the standard curve equation to determine the concentration of nonanoic acid in the isooctane phase of your samples.

    • Amount of nonanoic acid (µmol) = (Absorbance_sample - Absorbance_blank) / slope_of_standard_curve * Volume_of_isooctane_phase_assayed

  • Calculate Lipase Activity: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the specified assay conditions.

    • Lipase Activity (U/mL) = (µmol of nonanoic acid released) / (incubation time (min) * volume of enzyme solution (mL))

Table 1: Example Data for Standard Curve and Activity Calculation

Nonanoic Acid (µmol)Absorbance at 715 nm
0.00.010
0.20.150
0.40.295
0.60.440
0.80.585
1.00.730
SampleAbsorbance at 715 nm
Blank0.050
Lipase Sample0.480

Scientific Integrity and Self-Validation

Causality Behind Experimental Choices:

  • Choice of this compound: This substrate is ideal for assessing lipase specificity towards medium-chain fatty acids. Its defined structure provides more precise kinetic data compared to mixed triglycerides found in natural oils.

  • Emulsification: Lipases are interfacial enzymes; their activity is dependent on the surface area of the oil-water interface.[12] A stable emulsion with small droplet size, achieved through homogenization with an appropriate emulsifier like gum arabic, is crucial for maximal and reproducible enzyme activity.

  • pH and Temperature: The optimal pH and temperature for lipase activity vary depending on the source of the enzyme. The conditions provided (pH 8.0, 37°C) are common for pancreatic lipases, but should be optimized for the specific lipase being studied.

  • Calcium Ions: Calcium ions are often included in lipase assays as they can act as cofactors and also help to remove the inhibitory effect of the released free fatty acids by forming insoluble calcium soaps.

  • Colorimetric Detection: The cupric acetate-pyridine method is a simple, rapid, and sensitive method for the quantification of free fatty acids.[8] It offers a practical alternative to more complex techniques like titration or chromatography.

Trustworthiness Through Self-Validating Systems:

  • Linearity of the Assay: It is essential to ensure that the assay is performed within the linear range of both enzyme concentration and reaction time. A time-course experiment and an enzyme concentration-dependence experiment should be conducted to establish these parameters.

  • Appropriate Controls: The inclusion of a blank (no enzyme) is crucial to correct for any non-enzymatic hydrolysis of the substrate or interfering substances in the sample.

  • Standard Curve: A fresh standard curve should be generated for each set of experiments to ensure accuracy in the quantification of the released fatty acids.

Troubleshooting and Pro-Tips

IssuePossible Cause(s)Suggested Solution(s)
High Blank Absorbance - Contamination of reagents- Spontaneous hydrolysis of this compound- Use high-purity reagents- Prepare fresh substrate emulsion daily- Ensure the reaction stop is effective
Low or No Lipase Activity - Inactive enzyme- Inappropriate assay conditions (pH, temp)- Unstable substrate emulsion- Check enzyme storage and handling- Optimize pH and temperature for your specific lipase- Improve homogenization of the substrate emulsion
Poor Reproducibility - Inconsistent emulsion preparation- Pipetting errors- Temperature fluctuations- Standardize the emulsification procedure- Use calibrated pipettes- Ensure consistent temperature control
Non-linear Reaction Rate - Substrate depletion- Product inhibition- Enzyme denaturation- Shorten the incubation time or use a lower enzyme concentration- Ensure adequate Ca²⁺ concentration- Verify enzyme stability under assay conditions

Pro-Tips for Optimal Results:

  • Substrate Purity: Use the highest purity this compound available to avoid interference from other lipids.

  • Emulsion Consistency: For a series of experiments, prepare a single large batch of the substrate emulsion to ensure consistency.

  • Kinetic Measurements: For more detailed kinetic studies (e.g., determination of Km and Vmax), it is recommended to take samples at multiple time points during the initial linear phase of the reaction.

Conclusion

This application note provides a robust and detailed protocol for the in vitro determination of lipase activity using this compound as a substrate. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can obtain accurate and reproducible data. This assay is a valuable tool for the characterization of lipases, the screening of potential inhibitors, and for quality control in various industrial applications.

References

  • Kwon, D. Y., & Rhee, J. S. (1986). A simple and rapid colorimetric method for determination of free fatty acids for lipase assay. Journal of the American Oil Chemists' Society, 63(1), 89-92. [Link]

  • Lowry, R. R., & Tinsley, I. J. (1976). Rapid colorimetric determination of free fatty acids. Journal of the American Oil Chemists' Society, 53(6), 470-472. [Link]

  • Nagao, T., et al. (2000). Lipase specificity in the transacylation of triacylglycerin. Journal of the American Oil Chemists' Society, 77(2), 189-193. [Link]

  • Gotor-Fernández, V., et al. (2019). Holistic engineering of Cal-A lipase chain-length selectivity identifies triglyceride binding hot-spot. PLoS One, 14(1), e0210100. [Link]

  • Jensen, R. G. (1983). Determination of lipase specificity. Lipids, 18(9), 650-657. [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2006). Industrial applications of microbial lipases. Enzyme and Microbial Technology, 39(2), 235-251. [Link]

  • Sharma, R., Chisti, Y., & Banerjee, U. C. (2001). Production, purification, characterization, and applications of lipases. Biotechnology advances, 19(8), 627-662. [Link]

  • Schweiger, E. J., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. Journal of Biological Chemistry, 287(49), 41447-41457. [Link]

  • Lykidis, A., Mougios, V., & Arzoglou, P. (1994). Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation. Clinical chemistry, 40(11 Pt 1), 2053–2056. [Link]

  • ResearchGate. (2015). What are the steps to take in creating oil in water emulsions. And all the reagents to be used?. ResearchGate. [Link]

  • Lykidis, A., Mougios, V., & Arzoglou, P. (1994). Pancreatic Lipase Assays with Triglycerides as Substrate: Contribution of Each Sequential Reaction to Product Formation. Clinical Chemistry, 40(11), 2053-2056. [Link]

  • Pion Inc. (2016). How to Achieve Stable Oil-in-Water Emulsions. Pion Inc. [Link]

  • Imamura, S., et al. (1988). Kinetic colorimetric assay of lipase in serum. Clinical chemistry, 34(12), 2518-2521. [Link]

  • Li, N., et al. (2021). Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate. Scientific reports, 11(1), 6825. [Link]

  • Parnsakhorn, S., & Kanitpong, K. (2010). Physicochemical properties of lipid emulsions formulated with high-load all-trans-retinoic acid. AAPS PharmSciTech, 11(3), 1228–1234. [Link]

  • Acevedo-Fani, A., et al. (2021). Comparative Study of Physicochemical Properties of Nanoemulsions Fabricated with Natural and Synthetic Surfactants. Foods, 10(8), 1877. [Link]

  • Bouaoud, M., et al. (2020). Formulation and Characterization of Oil-in-Water Emulsions Stabilized by Saponins Extracted from Hedera Helix Algeriensis Using Response Surface Method. Biointerface Research in Applied Chemistry, 10(3), 5580-5588. [Link]

  • Giedt, M. S., et al. (2022). Adipose triglyceride lipase promotes prostaglandin-dependent actin remodeling by regulating substrate release from lipid droplets. bioRxiv. [Link]

  • O'Regan, J., & McCarthy, C. (2012). Formation and Stability of an Oil in Water Emulsion Containing Lecithin, Xanthan Gum and Sunflower Oil. ARROW@TU Dublin. [Link]

  • Acevedo-Fani, A., et al. (2024). Plant-Based Oil-in-Water Food Emulsions: Exploring the Influence of Different Formulations on Their Physicochemical Properties. Foods, 13(4), 513. [Link]

  • Goli, S. A. H., & Fathi, M. (2015). physicochemical properties of oil-in-water emulsions applicable to beverages and edible films. ResearchGate. [Link]

  • Parnsakhorn, S., & Kanitpong, K. (2010). Physicochemical properties of lipid emulsions formulated with high-load all-trans-retinoic acid. AAPS PharmSciTech, 11(3), 1228-1234. [Link]

  • Giedt, M. S., et al. (2022). Adipose triglyceride lipase promotes prostaglandin-dependent actin remodeling by regulating substrate release from lipid droplet. bioRxiv. [Link]

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Application Notes and Protocols: Isotopic Labeling of Trinonanoin for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trinonanoin in Metabolic Research

This compound, a triglyceride composed of three nonanoic acid (C9:0) molecules, serves as a valuable tool in metabolic research. As a medium-chain triglyceride (MCT), its metabolic fate differs significantly from that of more common long-chain triglycerides. A key feature of this compound is that its constituent odd-chain fatty acid, nonanoic acid, is metabolized to propionyl-CoA.[1][2] This contrasts with even-chain fatty acids which primarily yield acetyl-CoA. This unique metabolic pathway makes isotopically labeled this compound an exceptional tracer for investigating specific metabolic routes, including gluconeogenesis and the Krebs cycle.[3][4]

Stable isotope labeling, utilizing non-radioactive isotopes like carbon-13 (¹³C) or deuterium (²H), allows for the safe and effective tracing of this compound's journey through various metabolic pathways in vivo.[5][6][7] This technique provides unparalleled insights into lipid metabolism, transport, and function, which are crucial for understanding and developing therapies for a range of metabolic diseases.[6][8]

This guide provides a comprehensive overview of the principles, protocols, and analytical methods for utilizing isotopically labeled this compound in metabolic tracing studies.

Scientific Principles of Isotopic Labeling and Metabolic Tracing

The core principle of stable isotope tracing lies in the introduction of a labeled molecule (the "tracer") into a biological system and monitoring its incorporation into various downstream metabolites.[6][9] Because stable isotopes like ¹³C and ²H are chemically identical to their more abundant counterparts (¹²C and ¹H), labeled this compound is metabolized in the same manner as the unlabeled compound.[9]

The key difference is the increased mass of the labeled molecules, which allows for their detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][9][10] By analyzing the isotopic enrichment in different metabolites over time, researchers can determine:

  • Metabolic Flux: The rate of flow of atoms through a metabolic pathway.[6]

  • De Novo Synthesis: The rate of new synthesis of molecules.[6]

  • Turnover Rates: The balance between synthesis and degradation.[6]

  • Precursor-Product Relationships: The identification of metabolic intermediates and final products.[6]

The choice of isotope and the position of the label within the this compound molecule are critical experimental design considerations that depend on the specific metabolic pathway being investigated.

Experimental Design and Protocols

Synthesis and Procurement of Labeled this compound

Isotopically labeled this compound can be synthesized through various chemical methods. A common approach involves the use of labeled precursors, such as ¹³C-labeled nonanoic acid, which is then esterified to a glycerol backbone. The synthesis of ¹³C-labeled fatty acids often involves multi-step reactions, for example, starting from a labeled precursor like K¹³CN or ¹³C-paraformaldehyde.[11][12]

Table 1: Common Isotopes and Labeling Strategies for this compound

IsotopeLabeling PositionCommon Application
¹³CUniformly labeled nonanoic acid ([U-¹³C₉]-Trinonanoin)General tracing of the entire fatty acid backbone.
¹³CCarboxyl-labeled nonanoic acid ([1-¹³C]-Trinonanoin)Studying decarboxylation reactions and entry into the Krebs cycle.
²HLabeled glycerol backboneTracing the glycerol component of the triglyceride.

For researchers without access to synthetic chemistry facilities, several commercial suppliers offer custom synthesis of isotopically labeled lipids. It is crucial to obtain a certificate of analysis detailing the isotopic enrichment and chemical purity of the labeled this compound.

In Vivo Administration of Labeled this compound

The method of administration depends on the research question and the animal model.[5]

  • Oral Gavage: Simulates dietary intake and is suitable for studying lipid absorption and postprandial metabolism. The labeled this compound is typically mixed with a carrier oil, such as corn oil.[8]

  • Intravenous Infusion: Bypasses absorption and allows for direct investigation of systemic lipid metabolism.[13] This can be done as a bolus injection or a continuous infusion to achieve a steady state of isotopic enrichment.[13]

Protocol 1: Oral Administration of [U-¹³C₂₇]-Trinonanoin in Mice

  • Animal Preparation: Acclimatize C57BL/6 mice to the experimental conditions for at least one week. Fast the mice for 4-6 hours prior to the experiment to ensure an empty stomach.

  • Tracer Preparation: Prepare a dosing solution of [U-¹³C₂₇]-Trinonanoin in corn oil. A typical dose is 150 mg/kg body weight.[8] Ensure the labeled this compound is completely dissolved.

  • Administration: Administer the dosing solution to the mice via oral gavage using a suitable gavage needle.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.[8] Collect tissues of interest (e.g., liver, adipose tissue, muscle) at the end of the experiment.

  • Sample Processing: Immediately process blood to plasma by centrifugation.[8] Snap-freeze tissues in liquid nitrogen and store all samples at -80°C until analysis.

Sample Preparation for Lipidomic Analysis

Proper sample preparation is critical to minimize chemical degradation and ensure accurate quantification of labeled lipids.[14][15] The choice of extraction method depends on the sample type and the lipid classes of interest.[16]

Protocol 2: Lipid Extraction from Plasma and Tissues (Modified Folch Method)

  • Homogenization (for tissues): Homogenize the frozen tissue sample in a 2:1 chloroform:methanol mixture. The final solvent volume should be 20 times the tissue weight (e.g., 1g of tissue in 20mL of solvent).[17]

  • Extraction: For plasma, add a 2:1 chloroform:methanol solution to the plasma sample. Vortex vigorously for 1-2 minutes.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex again.[17] Centrifuge at a low speed to separate the mixture into two phases.

  • Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect this phase using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.[18]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical platform (e.g., isopropanol:chloroform for LC-MS).[17]

Workflow for this compound Metabolic Tracing

Trinonanoin_Metabolic_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Tracer Isotopically Labeled This compound Admin Administration (Oral Gavage or IV) Tracer->Admin Dosing Solution Model In Vivo Model (e.g., Mouse) Admin->Model Collection Sample Collection (Blood, Tissues) Model->Collection Time Points Extraction Lipid Extraction Collection->Extraction Analysis LC-MS/MS or NMR Analysis Extraction->Analysis Data Data Processing & Isotopologue Analysis Analysis->Data Interpretation Metabolic Flux Interpretation Data->Interpretation

Caption: Experimental workflow for metabolic tracing with isotopically labeled this compound.

Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is the most common technique for analyzing isotopically labeled lipids due to its high sensitivity and ability to resolve different isotopologues.[9][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for separating and identifying different lipid species and their labeled forms.[16]

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): These targeted approaches are used to quantify the abundance of the tracer and its expected metabolites.[8][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in the identification of unknown metabolites and the determination of isotopic enrichment.[9]

Table 2: Expected Mass Shifts for ¹³C-Labeled this compound Metabolites

MetaboliteUnlabeled Mass (m/z)[U-¹³C₂₇]-Trinonanoin Derived Mass (m/z)Mass Shift
Nonanoic Acid158.13167.16+9
Propionyl-CoA824.12827.13+3
Succinyl-CoA867.11871.12+4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can distinguish the position of the isotopic label within a molecule.[10][20] While generally less sensitive than MS, NMR is a powerful tool for elucidating metabolic pathways.[20][21] ¹³C-NMR is particularly useful for tracing the fate of ¹³C-labeled substrates.[21][22]

Metabolic Pathway of Labeled this compound

Trinonanoin_Metabolism cluster_digestion Digestion & Absorption cluster_metabolism Cellular Metabolism This compound [¹³C₂₇]-Trinonanoin Nonanoic_Acid [¹³C₉]-Nonanoic Acid This compound->Nonanoic_Acid Lipolysis Propionyl_CoA [¹³C₃]-Propionyl-CoA Nonanoic_Acid->Propionyl_CoA β-oxidation Methylmalonyl_CoA [¹³C₄]-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA [¹³C₄]-Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Gluconeogenesis Gluconeogenesis Succinyl_CoA->Gluconeogenesis Labeled_Glucose [¹³C]-Glucose Gluconeogenesis->Labeled_Glucose

Caption: Simplified metabolic fate of ¹³C-labeled this compound.

Data Analysis and Interpretation

The analysis of data from stable isotope tracing experiments involves calculating the isotopic enrichment of various metabolites. This is typically expressed as mole percent excess (MPE) or tracer-to-tracee ratio (TTR).[13][23]

Kinetic modeling can then be applied to these data to determine metabolic fluxes and turnover rates. It is important to account for the natural abundance of stable isotopes in the calculations to ensure accuracy.

Conclusion and Future Directions

Isotopic labeling of this compound is a powerful technique for dissecting the complexities of lipid metabolism. The unique metabolic fate of its odd-chain fatty acid provides a window into pathways that are difficult to study with more common even-chain fatty acid tracers. Advances in analytical instrumentation, particularly high-resolution mass spectrometry and NMR, continue to enhance the sensitivity and scope of these studies.[24] Future applications may include more complex labeling strategies and integration with other 'omics' technologies to provide a more holistic view of metabolic regulation in health and disease.

References

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC. (n.d.).
  • Sample Processing Methods for Lipidomics Research - Creative Proteomics. (n.d.).
  • Sample Prep for Lipidomic Mass Spec | Biocompare: The Buyer's Guide for Life Scientists. (2022, August 15).
  • Lipidomics Sample Preparation FAQ - MetwareBio. (n.d.).
  • Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed. (n.d.).
  • Applications of Stable Isotopes in Lipid Research: An In-depth Technical Guide - Benchchem. (n.d.).
  • Application Note 31 – Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.).
  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC - NIH. (n.d.).
  • HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in - Journal of Endocrinology - Bioscientifica. (n.d.).
  • Lipidomics Sample Preparation - Organomation. (n.d.).
  • Use of gas chromatography/isotope ratio-mass spectrometry to study triglyceride metabolism in humans - PubMed. (n.d.).
  • Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed - NIH. (n.d.).
  • Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. (n.d.).
  • Odd-numbered Medium-Chain Triglycerides (this compound) in Total Parenteral Nutrition: Parameters of Carbohydrate and Protein Metabolism - PubMed. (n.d.).
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics - MDPI. (2018, November 16).
  • Odd-numbered medium-chain triglycerides (this compound) in total parenteral nutrition: effects on parameters of fat metabolism in rabbits - PubMed. (n.d.).
  • NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - UKnowledge. (2021, March 29).
  • Odd-numbered medium-chain triglycerides (this compound) in total parenteral nutrition: Parameters of carbohydrate and protein metabolism - Technical University of Munich. (n.d.).
  • NMR Spectroscopy for Metabolomics Research - MDPI. (1989, September 7).
  • Studying Metabolism by NMR-Based Metabolomics - Frontiers. (n.d.).
  • Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed. (n.d.).
  • Synthesis of carbon-13-labeled tetradecanoic acids - PubMed - NIH. (n.d.).
  • Odd-chain fatty acid - Wikipedia. (n.d.).
  • Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC - NIH. (2016, August 22).

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Trinonanoin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Trinonanoin. As a saturated triglyceride, this compound is an essential lipid in various research and development applications, from creating lipid nanoparticles to studying metabolic pathways. However, its highly lipophilic nature presents a significant challenge: extremely low solubility in aqueous buffers. This guide provides in-depth, field-tested solutions and troubleshooting advice to help you achieve stable and effective this compound preparations for your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with this compound.

Q1: What is this compound, and why is it so difficult to dissolve in aqueous buffers?

This compound, also known as glyceryl tripelargonate, is a triglyceride composed of a glycerol backbone esterified with three nine-carbon fatty acid chains (nonanoic acid).[1][2] Its chemical structure (C30H56O6) is dominated by long, nonpolar hydrocarbon chains, making it highly hydrophobic (water-repelling).[2][3]

Water is a highly polar solvent that forms strong hydrogen bonds. Due to the lack of polar functional groups, this compound cannot participate in this hydrogen-bonding network, leading to its extremely low aqueous solubility (approximately 93.4 μg/L at 20°C).[4] This inherent immiscibility is the primary reason it precipitates or forms unstable suspensions in buffers.

Q2: What are the primary strategies for solubilizing this compound for biological experiments?

There are three main approaches to preparing this compound for use in aqueous systems. The best method depends on your specific application, required concentration, and tolerance for excipients.

  • Surfactant-Mediated Solubilization: Uses amphiphilic molecules (surfactants) that encapsulate this compound in micelles, allowing it to be dispersed in water. This is common for cell culture and biochemical assays.

  • Co-Solvent Systems: Involves dissolving this compound in a water-miscible organic solvent first, then diluting this stock solution into the aqueous buffer. This is a quick method but can be limited by solvent toxicity.

  • Mechanical Dispersion (Emulsification): Uses high-energy methods like sonication or homogenization to create a fine, stable dispersion (nanoemulsion) of this compound droplets in the buffer. This is often used for formulation and in vivo studies.[5]

Q3: What is the Critical Micelle Concentration (CMC), and why is it crucial for my experiment?

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules self-assemble into spherical structures called micelles.[6][7] Below the CMC, surfactants exist as individual molecules (unimers). Above the CMC, any additional surfactant molecules form new micelles.[8]

Why it matters: For effective solubilization, the surfactant concentration in your buffer must be above the CMC . The hydrophobic cores of these micelles are what encapsulate the nonpolar this compound molecules, effectively shielding them from the aqueous environment and creating a clear, stable solution. Operating below the CMC will not provide the necessary micellar structures for solubilization.

Q4: How do I choose the right solubilization method for my application?

The selection of a solubilization method is a critical decision that impacts experimental outcomes. The following table provides a high-level guide:

ApplicationRecommended Method(s)Key Considerations
Cell Culture / In Vitro Assays Surfactant-Mediated, Cyclodextrin ComplexationBiocompatibility and low cytotoxicity of the agent are paramount. Run vehicle controls to test for effects of the solubilizing agent alone.
Biochemical / Enzyme Assays Surfactant-Mediated, Co-SolventsEnsure the chosen surfactant or solvent does not interfere with enzyme activity or protein stability. Non-ionic surfactants are often preferred.
Drug Formulation / Delivery Nanoemulsification, Cyclodextrin ComplexationFocus on stability, particle size control, and biocompatibility for potential in vivo use.[5][9]
Initial Feasibility / Screening Co-Solvent SystemsQuickest method for initial tests, but results must be validated with a more biocompatible method if moving to cellular or in vivo models.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to common problems encountered when preparing this compound solutions.

Problem 1: My this compound solution is cloudy, has a milky appearance, or contains visible precipitates immediately after preparation.

This is the most common issue and indicates that this compound is not fully solubilized or has exceeded its solubility limit in the chosen system.

Solution A: Surfactant-Mediated Solubilization Protocol

This method uses non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20), which are generally biocompatible and effective at solubilizing lipids.

Causality: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above the CMC, they form micelles where the hydrophobic tails create a core that can encapsulate this compound, while the hydrophilic heads face the aqueous buffer, creating a stable dispersion.[10]

Diagram: Mechanism of Surfactant Solubilization

MicelleFormation Surfactant micelle encapsulating this compound. cluster_micelle Micelle Core (Hydrophobic) cluster_solution Aqueous Buffer (Hydrophilic) T1 This compound H1 H T1_tail ~~~~~ H1->T1_tail H2 H T2_tail ~~~~~ H2->T2_tail H3 H T3_tail ~~~~~ H3->T3_tail H4 H T4_tail ~~~~~ H4->T4_tail H5 H T5_tail ~~~~~ H5->T5_tail H6 H T6_tail ~~~~~ H6->T6_tail H7 H T7_tail ~~~~~ H7->T7_tail H8 H T8_tail ~~~~~ H8->T8_tail

Caption: Surfactant micelle encapsulating this compound.

Step-by-Step Protocol:

  • Select a Surfactant: For cell-based assays, Polysorbate 80 (Tween 80) is a common starting point due to its low toxicity.

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your desired aqueous buffer (e.g., PBS, DMEM). Filter-sterilize this solution through a 0.22 µm filter if for cell culture use.

  • Prepare a this compound Stock in Solvent: Weigh out the required amount of this compound and dissolve it in a minimal amount of a volatile organic solvent like chloroform or ethanol. For example, dissolve 50 mg of this compound in 1 mL of chloroform.

  • Create a Thin Lipid Film: In a sterile glass vial or round-bottom flask, evaporate the organic solvent under a gentle stream of nitrogen gas. This creates a thin, uniform film of this compound on the bottom of the container. For residual solvent removal, place the vial under a high vacuum for at least 1-2 hours.

  • Rehydration and Solubilization: Add the required volume of the 10% Polysorbate 80 stock solution to the lipid film. The final concentration of the surfactant should be well above its CMC (CMC of Tween 80 is ~0.012 mM).[6] Vortex vigorously.

  • Energy Input: To facilitate micelle formation and encapsulation, gently warm the solution to 37-50°C and sonicate in a bath sonicator for 15-30 minutes, or until the solution is clear.[11] A cloudy solution indicates incomplete solubilization.[12]

  • Final Dilution: This concentrated stock can now be diluted to the final working concentration in your experimental buffer or media.

Solution B: Co-Solvent System Protocol

This is a rapid method suitable for initial screening but requires careful control for solvent-induced artifacts.

Causality: Water-miscible organic solvents like ethanol or DMSO reduce the overall polarity of the solvent system, allowing the hydrophobic this compound to dissolve.[13] However, upon significant dilution into a fully aqueous buffer, the polarity increases dramatically, which can cause the lipid to precipitate out.[11]

Step-by-Step Protocol:

  • Select a Co-Solvent: Ethanol and DMSO are common choices. Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your system (typically <0.5% for most cell lines).

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Gentle warming (37°C) may aid dissolution.[4]

  • Dilution into Aqueous Buffer: This step is critical. Add the stock solution dropwise into your vigorously vortexing aqueous buffer. Never add the buffer to the solvent stock. Adding the stock to the buffer ensures rapid dispersion and minimizes localized high concentrations that lead to precipitation.

  • Immediate Use: Co-solvent-based solutions are often less stable. It is recommended to prepare them fresh and use them immediately.

Problem 2: My this compound solution is initially clear but becomes cloudy or precipitates after a few hours or upon temperature change.

This indicates a stability issue. The initial preparation may have formed a supersaturated solution or a kinetically trapped dispersion that is not thermodynamically stable.

Solution C: Optimization and Stability Assessment

Possible Causes & Solutions:

  • Insufficient Surfactant: The ratio of surfactant to this compound may be too low. Increase the surfactant concentration. A good starting point is a molar ratio of at least 10:1 (surfactant:this compound).

  • Temperature Sensitivity: Some preparations are sensitive to cold. If precipitation occurs upon storage at 4°C, try storing at room temperature (if stability allows) or prepare the solution fresh before each experiment.

  • Buffer Incompatibility: Components in the buffer (e.g., divalent cations like Ca²⁺ or Mg²⁺) can sometimes interact with surfactants and affect micelle stability.[14] Test the solubilization in a simpler buffer (e.g., Tris-HCl) to see if the problem persists.

Solution D: Advanced Method - Cyclodextrin Complexation

For sensitive applications where surfactants or co-solvents are undesirable, cyclodextrins offer a superior alternative.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They act as molecular cages, encapsulating the hydrophobic this compound molecule in a "host-guest" complex.[16][17] This complex has a water-soluble exterior, allowing for true solubilization in aqueous buffers.[18] Methylated β-cyclodextrins are particularly effective for lipids.[16]

Diagram: Cyclodextrin Host-Guest Complexation

Cyclodextrin Cyclodextrin forming an inclusion complex. cluster_cavity Hydrophobic Cavity This compound This compound

Caption: Cyclodextrin forming an inclusion complex.

Step-by-Step Protocol:

  • Select a Cyclodextrin: Randomly methylated-β-cyclodextrin (RAMEB or M-β-CD) is a highly effective choice for triglycerides.[16]

  • Prepare Cyclodextrin Solution: Prepare a solution of M-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v) depending on the amount of this compound to be solubilized.

  • Prepare this compound Film: Create a thin film of this compound as described in Solution A, Step 4 .

  • Complexation: Add the M-β-CD solution to the this compound film.

  • Incubation: Seal the vial and shake or stir at room temperature or 37°C for several hours (or overnight) to allow for efficient complex formation. The solution should become clear. Sonication can accelerate this process.

  • Sterilization and Use: The final solution can be filter-sterilized through a 0.22 µm syringe filter, as the complexes are small enough to pass through.

Problem 3: The solubilization agent itself is causing cell toxicity, assay interference, or other artifacts.

This is a critical issue where the "solution" to the solubility problem creates a new experimental problem.

Solution E: Workflow for Minimizing Interference

This workflow helps you systematically identify and mitigate interference from excipients.

Diagram: Troubleshooting Workflow for Agent Interference

TroubleshootingWorkflow Start Interference Observed (e.g., Cell Toxicity) Control Run Vehicle Control (Buffer + Agent, No this compound) Start->Control CheckToxicity Is the Agent Toxic on its Own? Control->CheckToxicity LowerConc Lower Agent Concentration CheckToxicity->LowerConc Yes ChangeAgent Switch to a More Biocompatible Agent (e.g., Cyclodextrin) CheckToxicity->ChangeAgent Yes, even at low conc. ReTest Re-run Experiment with New Conditions CheckToxicity->ReTest No (Interaction Effect) LowerConc->ReTest ChangeAgent->ReTest Success Problem Solved ReTest->Success

Caption: Workflow for troubleshooting agent interference.

Protocol for Mitigating Interference:

  • Run a Vehicle Control: This is non-negotiable. Prepare a solution containing the exact same concentration of surfactant or co-solvent in the buffer/media as your experimental sample, but without this compound. Test this on your cells or in your assay.

  • Analyze the Control: If the vehicle control shows the same negative effect (e.g., toxicity), the agent is the culprit.

  • Reduce Concentration: Determine the lowest possible concentration of the agent that still effectively solubilizes your target concentration of this compound. Re-test for toxicity at this lower concentration.

  • Switch Agents: If toxicity or interference persists, switch to a different class of solubilizer. If you were using a co-solvent, try a non-ionic surfactant. If a surfactant is causing issues, switch to a cyclodextrin, which is often considered more biocompatible.[18]

Summary of Physicochemical Data

PropertyValueSource(s)
Chemical Name Propane-1,2,3-triyl trinonanoate[1]
Synonyms Glyceryl tripelargonate, Tripelargonin[2][19]
CAS Number 126-53-4[3][19]
Molecular Formula C30H56O6[2][4]
Molecular Weight 512.76 g/mol [4][19]
Physical Form Liquid at room temperature[4]
Density ~0.943 g/mL at 20°C[3][19]
Melting Point 8-9 °C[3][19]
Aqueous Solubility ~93.4 µg/L at 20°C (Practically Insoluble)[4]

References

  • This compound CAS#: 126-53-4 . ChemWhat. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs . Journal of Chemical and Pharmaceutical Research, 16, 220. [Link]

  • Lichtenberg, D., Robson, R. J., & Dennis, E. A. (1983). Characterization of the solubilization of lipid bilayers by surfactants . Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 737(2), 285-304. [Link]

  • Uto, T., et al. (2021). Solubilization of Phospholipid by Surfactin Leading to Lipid Nanodisc and Fibrous Architecture Formation . MDPI. [Link]

  • Heerklotz, H., & Seelig, J. (2006). Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order . Biophysical Journal, 91(8), 3061-3070. [Link]

  • Jicsinszky, L., et al. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications . Pharmaceuticals, 14(8), 784. [Link]

  • This compound | C30H56O6 | CID 31350 . PubChem, National Institutes of Health. [Link]

  • Critical micelle concentration . Wikipedia. [Link]

  • Heerklotz, H. (2008). Interactions of surfactants with lipid membranes . ResearchGate. [Link]

  • My Lipid Did Not Dissolve, What Can I Do? . Avanti Polar Lipids. [Link]

  • Table 1 Critical micelle concentration (CMC), surface tension at CMC (c...) . ResearchGate. [Link]

  • H. H. Al-Kass, C. C. J. M. K. (2015). Interactions between cyclodextrins and triglycerides: From emulsion stabilisation to the emergence of a new drug delivery system called "beads" . ResearchGate. [Link]

  • Mennemanteuil, N., et al. (2009). [Interactions between cyclodextrins and triglycerides: from emulsion stabilisation to the emergence of a new drug delivery system called "beads"] . Annales Pharmaceutiques Françaises, 67(6), 396-404. [Link]

  • Critical micelle concentration . Biolin Scientific. [Link]

  • Rizzarelli, E., & Maccarrone, G. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? . Molecules, 25(18), 4301. [Link]

  • Critical Micelle Concentration (CMC) . Nanoscience Instruments. [Link]

  • Wang, Y., et al. (2023). β-Cyclodextrin-based nanoassemblies for the treatment of atherosclerosis . Journal of Nanobiotechnology, 21(1), 329. [Link]

  • Process for the separation of triglycerides in an aqueous system.
  • How to make cholesterol and triglyceride stock solution ? In which solvent they are soluble? . ResearchGate. [Link]

  • Study on the Emulsifier-like Properties of α-Cyclodextrin with Triglycerides . CycloChem Bio Co., Ltd. [Link]

  • Techniques for Formulating and Characterizing Nanoemulsions . (2023). International Journal of Pharmaceutical Research and Applications. [Link]

  • [Troubleshooting] How to dissolve when inducing the formation of cell lipid droplets? . ResearchGate. [Link]

  • Sharma, N., et al. (2021). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review . International Journal of Pharmaceutical Sciences and Research, 12(6), 2931-2940. [Link]

  • Das, S., & Das, M. K. (2021). Advances in Lipid Extraction Methods—A Review . Molecules, 26(24), 7677. [Link]

  • How to improve the solubilization of lipids in detergent? . ResearchGate. [Link]

  • Recent advances in lipid extraction using green solvents . ResearchGate. [Link]

  • Water soluble triglyceride compositions and method for their preparation.
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Technical Support Center: A Guide to Preventing Trinonanoin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Trinonanoin in their cell culture experiments. This compound, a triglyceride, is a highly hydrophobic molecule prone to precipitation in aqueous environments like cell culture media. This document provides in-depth, science-backed answers and protocols to help you understand, prevent, and troubleshoot this common experimental challenge.

Part 1: Frequently Asked Questions - The Science of this compound Precipitation

This section addresses the fundamental principles governing this compound's behavior in cell culture systems. Understanding these concepts is the first step toward preventing precipitation.

Q1: What is this compound and what causes it to precipitate in my cell culture medium?

This compound is a triacylglycerol, a type of lipid composed of a glycerol backbone esterified with three nonanoic acid molecules.[1][2] Its long hydrocarbon chains make it highly nonpolar and thus poorly soluble in water-based solutions like cell culture media (aqueous solubility: 93.4 μg/L at 20°C).[2][3]

Precipitation, or "crashing out," occurs when this compound molecules, which are much more attracted to each other than to water molecules, aggregate and fall out of solution.[4] This is primarily caused by:

  • Hydrophobicity: The fundamental incompatibility between the nonpolar lipid and the polar aqueous medium.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (dissolved in an organic solvent like DMSO) into the culture medium.[5] The sudden shift in solvent polarity doesn't allow individual this compound molecules to be properly dispersed, leading to immediate aggregation.[4]

  • Concentration Exceeding Solubility: The final working concentration of this compound in the medium is higher than its maximum solubility limit.[5]

  • Temperature Fluctuations: Lower temperatures decrease the solubility of most lipids. Adding a compound to cold media can trigger precipitation.[4][5][6]

Q2: How can I visually identify this compound precipitation?

Precipitation can manifest in several ways:

  • Immediate Cloudiness: The medium turns milky or hazy the moment the this compound stock is added. This is a classic sign of solvent shock and exceeding the solubility limit.[4]

  • Crystalline Structures: Over time, especially after incubation, you might observe distinct, often shiny, crystalline particles under a microscope or even by eye.

  • Surface Film: A thin, oily film may appear on the surface of the culture medium.

  • Delayed Turbidity: The medium may appear clear initially but becomes cloudy after several hours or days in the incubator. This can be due to slow aggregation or changes in media composition (e.g., pH shifts) caused by cellular metabolism.[4]

Q3: Why is it critical to prevent precipitation?

Precipitation is not just a cosmetic issue; it severely impacts experimental integrity:

  • Inaccurate Dosing: The actual concentration of solubilized this compound available to the cells is unknown and significantly lower than intended.

  • Cell Toxicity: Precipitates can be directly cytotoxic or can adsorb other essential media components, leading to nutrient depletion.

  • Lack of Reproducibility: Inconsistent precipitation leads to high variability between experiments.

Part 2: Proactive Strategies & Protocols for Preventing Precipitation

The most effective way to deal with precipitation is to prevent it from happening in the first place. This involves careful preparation of both the stock solution and the final working solution.

2.1 The Foundation: Preparing a Stable Stock Solution

The goal is to create a concentrated, yet stable, stock solution that can be accurately diluted.

Recommended Solvents & Concentrations Dimethyl sulfoxide (DMSO) is a common and effective solvent for highly hydrophobic compounds like this compound.[1][3] However, the final concentration in your cell culture must be kept low to avoid cytotoxicity.

Solvent Max Recommended Stock Conc. Final Conc. in Media Key Considerations
DMSO 10-100 mM< 0.5%, ideally ≤ 0.1% [7][8]Most cell lines tolerate 0.5% DMSO, but sensitive cells like primary cultures may require lower concentrations.[7][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[10]
Ethanol 25 mg/mL[1][3]< 0.5% Can be a less toxic alternative to DMSO for some cell lines. Ensure you use a high-purity, sterile grade.

Protocol: Preparing a this compound Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile laminar flow hood.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve your target stock concentration (e.g., 20 mg/mL).[1][3]

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a bath sonicator (5-10 minutes) can be applied to aid dissolution.[11] Gentle warming to 37°C may also help, but avoid excessive heat.[11]

  • Visual Inspection: The final stock solution must be completely clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into sterile, tightly sealed vials to minimize contamination and evaporation. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

2.2 The Critical Step: Dilution into Cell Culture Media

This is the point where precipitation most often occurs. The key is to avoid "solvent shock" by diluting the compound gradually into pre-warmed media.

Experimental Workflow for Dilution

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps A Prepare High-Conc. Stock in DMSO C Create Intermediate Dilution (Optional but Recommended) A->C Small volume of stock B Pre-warm Complete Media to 37°C B->C Volume of warm media D Add Stock Drop-wise to Vortexing Media C->D Use intermediate for final dilution E Visually Inspect for Clarity D->E Ensure homogeneity F Sterile Filter (if necessary) E->F If any doubt G Add to Cell Culture F->G

Workflow for preparing the final working solution.

Protocol: Serial Dilution into Culture Media

  • Pre-warm Media: Always use complete cell culture medium (with serum, if applicable) that has been pre-warmed to 37°C.[4] Cold media will decrease this compound's solubility.[5]

  • Create an Intermediate Dilution (Recommended):

    • Pipette a volume of your pre-warmed complete media into a sterile conical tube.

    • Add a small volume of your concentrated DMSO stock to this media (e.g., a 1:10 or 1:20 dilution) while gently vortexing or swirling the tube. This creates a more manageable intermediate concentration.

  • Final Dilution:

    • Place the tube containing the final volume of pre-warmed media on a vortex mixer at a low-to-medium setting.

    • Slowly, add your stock solution (or the intermediate dilution) drop-by-drop to the side of the vortexing media.[4] This ensures rapid dispersion and prevents localized high concentrations.

  • Final Inspection: The final working solution should be perfectly clear. If any cloudiness is observed, the concentration likely exceeds the solubility limit in your specific medium.

Part 3: Advanced Strategies & Troubleshooting

If you continue to experience precipitation despite following best practices, more advanced formulation strategies may be required.

Q4: I've followed the protocols, but my compound still precipitates. What's next?

For particularly high concentrations or sensitive applications, using a carrier molecule can dramatically enhance solubility. These molecules effectively encapsulate the hydrophobic compound, making it more compatible with the aqueous environment.

Common Solubilizing Agents for Cell Culture

AgentMechanism of ActionTypical Working Conc.Key Considerations
Bovine Serum Albumin (BSA) Binds to lipids and other hydrophobic molecules, acting as a natural carrier.[12][13][14]0.1% - 1% (w/v)Use fatty-acid-free BSA to maximize binding capacity for this compound.[15][16] Albumin is a major component of fetal bovine serum (FBS), which is why precipitation is sometimes less of an issue in high-serum media.[13]
Cyclodextrins (e.g., HP-β-CD) Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form "inclusion complexes" with lipids.[17][18][19]0.5% - 2% (w/v)Can enhance solubility by hundreds of times.[17] Different derivatives exist; 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is common in cell culture due to its high solubility and low toxicity.[20]

Protocol: Using BSA as a Carrier

  • Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v) in serum-free medium or PBS. Sterile filter.

  • In a sterile tube, add the required amount of this compound from your DMSO stock.

  • Add the BSA stock solution to the this compound and vortex gently. Allow this mixture to incubate for 30-60 minutes at 37°C to facilitate binding.

  • Add this this compound-BSA complex to your final volume of pre-warmed culture medium.

Troubleshooting Flowchart

G Start Precipitation Observed When When did it occur? Start->When Immediate Immediately upon addition to media When->Immediate Immediate Delayed After hours/days in incubator When->Delayed Delayed CheckStock Was stock solution perfectly clear? Immediate->CheckStock CheckStability Is the compound unstable in media over time? Delayed->CheckStability CheckConc Is final concentration too high? CheckStock->CheckConc Yes RemakeStock ACTION: Remake stock solution. Ensure full dissolution. CheckStock->RemakeStock No CheckDilution Was dilution rapid? Was media cold? CheckConc->CheckDilution No LowerConc ACTION: Lower final working conc. Perform solubility test. CheckConc->LowerConc Yes ImproveDilution ACTION: Use pre-warmed media. Add stock drop-wise to vortexing solution. CheckDilution->ImproveDilution UseCarrier SOLUTION: Use a carrier like BSA or Cyclodextrin. LowerConc->UseCarrier Still precipitates? ImproveDilution->UseCarrier Still precipitates? CheckMedia Could media pH be shifting due to high cell density? CheckStability->CheckMedia No CheckStability->UseCarrier Yes RefreshMedia ACTION: Change media more frequently. Consider re-dosing. CheckMedia->RefreshMedia

Sources

Technical Support Center: Troubleshooting Low Recovery of Trinonanoin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trinonanoin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low recovery of this compound during experimental procedures.

Introduction to this compound Extraction

This compound, a triglyceride composed of glycerol and three nonanoic acid units, is a neutral lipid with specific solubility properties that dictate its extraction behavior.[1][2][3] Successful extraction and high recovery rates depend on a series of critical steps, from sample preparation to the final solvent evaporation. This guide will walk you through common issues and their underlying causes to help you optimize your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during this compound extraction in a question-and-answer format.

Q1: My this compound recovery is significantly lower than expected after the initial solvent extraction. What are the most likely causes?

Low recovery at the initial extraction stage is a common problem that can often be traced back to one of three key areas: incomplete sample preparation, a suboptimal solvent system, or analyte degradation.

A1.1: Inadequate Sample Preparation and Lysis

Expertise & Experience: this compound, like other lipids, is often located within complex biological matrices. If your sample consists of cells or tissues, the physical and chemical barriers of these structures must be thoroughly disrupted to allow the extraction solvent to access the target analyte. Incomplete lysis is a primary cause of poor lipid recovery.[4]

Troubleshooting Steps:

  • For Cellular Samples: Ensure complete cell lysis. Methods like sonication, homogenization, or the use of appropriate lysis buffers are critical. The rigidity of the cell wall can significantly hinder solvent penetration, making a pre-treatment step necessary for certain sample types like microalgae.[5]

  • For Tissue Samples: Thorough homogenization is crucial. For tougher tissues, consider cryogenic grinding in liquid nitrogen to ensure the tissue is finely powdered before solvent addition.

  • Moisture Content: The presence of water in your sample can significantly impact extraction efficiency. For solid or semi-solid samples, consider a pre-extraction drying step such as freeze-drying or oven-drying at a low temperature to minimize moisture.[6]

A1.2: Suboptimal Solvent System

Expertise & Experience: The principle of "like dissolves like" is fundamental to extraction. This compound is a neutral, nonpolar lipid. Therefore, a solvent system with a significant nonpolar component is required for efficient solubilization.[5] However, to extract it from a complex biological matrix, a polar solvent is often needed to disrupt lipid-protein interactions and break down cell membranes.[5]

Trustworthiness: The classic Folch and Bligh & Dyer methods utilize a chloroform/methanol mixture for this very reason.[5] The methanol (polar) disrupts the cell matrix, while the chloroform (nonpolar) dissolves the neutral lipids like this compound.[7]

Troubleshooting Steps:

  • Solvent Choice: If you are using a single-solvent system, especially a highly polar one, you will likely have low recovery. A biphasic system with both polar and nonpolar components is generally more effective. Chlorinated solvents like chloroform or dichloromethane in combination with methanol are highly efficient for triglyceride extraction.[6]

  • Solvent Ratios: The ratio of your solvents is critical. The widely used 2:1 (v/v) chloroform:methanol ratio is a good starting point for many sample types.[6][8]

  • Solvent-to-Sample Ratio: Ensure you are using a sufficient volume of solvent to fully saturate your sample and dissolve the this compound. Overloading your extraction with too much sample material for the solvent volume will lead to incomplete extraction.

Data Presentation: Solvent Properties for this compound Extraction

SolventPolarity IndexBoiling Point (°C)Key Role in Extraction
Chloroform4.161.2Solubilizes nonpolar lipids like this compound.[7]
Dichloromethane3.139.6A less toxic alternative to chloroform for solubilizing nonpolar lipids.[6]
Methanol5.164.7Disrupts cell membranes and lipid-protein complexes.[5][7]
Hexane0.168.7Effective for nonpolar lipids but may require a polar co-solvent for complex samples.[6]
Isopropanol3.982.6Often used with hexane to improve the extraction of various lipid classes.[6]
Methyl-tert-butyl ether (MTBE)2.555.2A greener alternative to chloroform, forms the upper organic phase.[5]
A1.3: Analyte Degradation During Extraction

Expertise & Experience: Although this compound is a saturated triglyceride and thus relatively stable, prolonged exposure to harsh conditions can lead to degradation.[1]

Troubleshooting Steps:

  • Temperature: High temperatures during extraction can potentially lead to the degradation of lipids.[9][10] Unless your protocol specifically requires it, perform extractions at room temperature or on ice to minimize any potential for thermal degradation.

  • Oxidation: While less of a concern for saturated triglycerides compared to their unsaturated counterparts, minimizing exposure to air and light is good practice, especially if your sample contains other, more sensitive lipids.[11] Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if you suspect oxidative loss.

Q2: I see a good amount of this compound in my initial extract, but I'm losing it during the washing and phase separation steps. Why is this happening?

Loss of analyte during the purification or "washing" steps of a liquid-liquid extraction is another common pitfall. This is often due to issues with phase separation or the partitioning of your analyte into the wrong phase.

A2.1: Improper Phase Separation

Expertise & Experience: In methods like the Folch extraction, a salt solution is added to the chloroform/methanol/sample mixture to induce the separation of the mixture into a distinct aqueous (upper) phase and an organic (lower) phase containing the lipids.[8] Incomplete or incorrect phase separation can lead to the loss of the organic layer or contamination of the organic layer with water-soluble impurities.

Troubleshooting Steps:

  • Salt Concentration: Ensure you are using the correct concentration of salt solution (e.g., 0.9% NaCl or 0.73% KCl) to force the phase separation.

  • Centrifugation: After adding the salt solution and mixing, centrifuge the sample to achieve a clean and sharp interface between the two phases. This will minimize the chances of accidentally aspirating part of the organic layer when removing the upper aqueous phase.

A2.2: Emulsion Formation

Expertise & Experience: The presence of certain compounds in your sample can lead to the formation of an emulsion at the interface of the aqueous and organic layers, trapping your analyte.

Troubleshooting Steps:

  • Break the Emulsion: This can often be achieved by adding more of the organic solvent, increasing the salt concentration in the aqueous phase, or by a longer and/or faster centrifugation step.

Q3: My recovery is low after the final solvent evaporation step. Where could my this compound have gone?

The final step of evaporating the solvent to isolate your extracted lipid can also be a source of loss if not performed carefully.

A3.1: Co-evaporation of the Analyte

Expertise & Experience: While this compound itself is not highly volatile, aggressive evaporation techniques can lead to the loss of more volatile compounds, and in some cases, can carry over some of your target analyte in the aerosol.[12]

Troubleshooting Steps:

  • Gentle Evaporation: Use a gentle stream of nitrogen gas or a rotary evaporator at a controlled temperature to remove the solvent. Avoid high heat, as this can also lead to degradation.[12]

  • Evaporate to "Almost" Dryness: A useful technique is to evaporate the bulk of the solvent and then remove the final traces in a desiccator under vacuum.[12] This slower, gentler final drying step can improve the recovery of less volatile compounds.

Experimental Protocols

Protocol 1: Optimized Lysis and Extraction for Cellular Pellets
  • Sample Preparation: Start with a frozen cell pellet. Thaw slowly on ice.

  • Resuspension: Resuspend the pellet in cold 1X Phosphate Buffered Saline (PBS).

  • Lysis: Perform mechanical lysis by sonication on ice. Use short bursts to prevent sample heating.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the lysed cells.

  • Extraction: Vortex the mixture thoroughly for 20 minutes at room temperature.

  • Phase Separation: Add 0.9% NaCl solution, vortex briefly, and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the this compound.

Protocol 2: Troubleshooting Emulsion Formation
  • Initial Centrifugation: After adding the salt solution, centrifuge at a higher g-force for a longer duration (e.g., 3000 x g for 15 minutes).

  • Solvent Addition: If an emulsion persists, add a small, measured volume of chloroform to the tube, vortex gently, and re-centrifuge.

  • Salt Addition: Alternatively, add a small amount of solid NaCl to the mixture to help break the emulsion, vortex, and re-centrifuge.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Start Low this compound Recovery CheckExtraction Check Initial Extraction Phase Start->CheckExtraction CheckPurification Check Purification/Washing Phase Start->CheckPurification CheckEvaporation Check Evaporation Phase Start->CheckEvaporation SamplePrep Inadequate Sample Prep/Lysis? CheckExtraction->SamplePrep SolventSystem Suboptimal Solvent System? CheckExtraction->SolventSystem Degradation Analyte Degradation? CheckExtraction->Degradation PhaseSeparation Improper Phase Separation? CheckPurification->PhaseSeparation Emulsion Emulsion Formation? CheckPurification->Emulsion CoEvaporation Co-evaporation of Analyte? CheckEvaporation->CoEvaporation OptimizeLysis Optimize Lysis (Sonication/Homogenization) SamplePrep->OptimizeLysis OptimizeSolvent Use Chloroform:Methanol (2:1) SolventSystem->OptimizeSolvent ControlTemp Extract at Room Temp or on Ice Degradation->ControlTemp OptimizeCentrifugation Increase Centrifugation Time/Speed PhaseSeparation->OptimizeCentrifugation BreakEmulsion Add More Solvent or Salt Emulsion->BreakEmulsion GentleEvaporation Use Nitrogen Stream or Rotovap CoEvaporation->GentleEvaporation

Caption: A flowchart for troubleshooting low this compound recovery.

References

  • Factors Affecting Lipid Extraction Efficiency. (2025). Sustainability Directory.
  • Ahmad, F., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules. [Link]

  • Balasubramanian, R. K., et al. (2014). Factors affecting cellular lipid extraction from marine microalgae.Science The Earth.
  • Extraction of Lipids from Natural Sources. (n.d.). Taylor & Francis eBooks. [Link]

  • Malakootian, M., et al. (2014). Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculata micro-algae to biodiesel production. ResearchGate. [Link]

  • Comparison of six methods for the extraction of lipids from serum in terms of effectiveness and protein preservation. (n.d.). ResearchGate. [Link]

  • Tissue TG & TC Protocol. (2013). MMPC. [Link]

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  • Ulmer, C. Z., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Journal of Visualized Experiments. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]

  • Methods for quantitative determination of microalgal lipid and fatty acids content. (n.d.). ResearchGate. [Link]

  • Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols. (n.d.). PubMed. [Link]

  • Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (n.d.). eScholarship.org. [Link]

  • Ryckebosch, E., et al. (2012). Evaluation of Extraction Techniques for Recovery of Microalgal Lipids under Different Growth Conditions. Journal of Agricultural and Food Chemistry. [Link]

  • Recent Analytical Methodologies in Lipid Analysis. (n.d.). MDPI. [Link]

  • Modern Analytical Techniques for Flavonoid Determination. (n.d.). OUCI. [Link]

  • Tips for Improving Your Oil & Grease Recoveries. (2023). Biotage. [Link]

  • Stabilization of a nutraceutical omega-3 fatty acid by encapsulation in ultrathin electrosprayed zein prolamine. (2010). PubMed. [Link]

  • Thermal Degradation of Long Chain Fatty Acids. (2018). PubMed. [Link]

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Optimizing Trinonanoin Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Trinonanoin concentration in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing this triglyceride in your in vitro studies. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

I. Foundational Knowledge: Understanding this compound

Before embarking on experimental optimization, it's crucial to understand the physicochemical properties of this compound.

1. What is this compound and what are its key properties?

This compound, also known as glyceryl trinonanoate or tripelargonin, is a triglyceride composed of a glycerol backbone esterified with three nonanoic acid (C9:0) molecules.[1][2] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 126-53-4[2]
Molecular Formula C30H56O6[2]
Molecular Weight 512.76 g/mol [2]
Appearance Liquid[2]
Solubility DMF: 20mg/mL; DMSO: 20mg/mL; Ethanol: 25mg/mL[2]

Understanding these properties is the first step in designing a successful cell-based assay. The insolubility of this compound in aqueous solutions like cell culture media necessitates the use of a proper solvent and delivery vehicle.

II. Experimental Design: Preparing this compound for Cell-Based Assays

The primary challenge in working with this compound is its hydrophobicity. This section provides a detailed protocol for preparing this compound solutions for cell culture experiments.

2. How do I prepare a this compound stock solution and working concentrations for my cell-based assay?

Due to its poor water solubility, this compound must first be dissolved in an organic solvent and then complexed with a carrier protein, like bovine serum albumin (BSA), to ensure its bioavailability to cells in culture.[3][4]

Protocol: Preparation of this compound-BSA Complex

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or incubator at 37°C

  • Vortex mixer

Step-by-Step Methodology:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).

    • Rationale: This initial step ensures that the this compound is fully solubilized before introducing it to an aqueous environment.

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Gently rotate the solution to dissolve the BSA without generating foam.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

    • Rationale: Fatty acid-free BSA is used to maximize the binding capacity for this compound.

  • Complex this compound with BSA:

    • Warm the 10% BSA solution to 37°C.

    • While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio. A common starting point is a 5:1 molar ratio of this compound to BSA.

    • Incubate the this compound-BSA mixture at 37°C for 30-60 minutes with gentle agitation. This allows for the formation of stable complexes.

    • Rationale: This complexation step is critical for preventing this compound from precipitating out of solution and for facilitating its uptake by cells.[4]

  • Prepare Working Solutions:

    • Dilute the this compound-BSA complex in serum-free cell culture medium to your desired final concentrations.

    • It is crucial to prepare a vehicle control containing the same concentration of DMSO (or ethanol) and BSA as your highest this compound concentration.[5]

    • Rationale: A proper vehicle control is essential to distinguish the effects of this compound from any potential off-target effects of the solvent or BSA.[5]

Caption: Workflow for preparing this compound-BSA complexes for cell-based assays.

III. Troubleshooting and FAQs: Optimizing this compound Concentration

This section addresses common questions and issues that may arise during the optimization of this compound concentration.

3. What is a good starting concentration range for this compound in my cell-based assay?

Since there is limited published data on the use of this compound in cell culture, a good starting point is to perform a dose-response experiment. Based on studies with other triglycerides and fatty acids, a broad range of concentrations should be tested.[3][6]

Suggested Concentration RangeRationale
1 µM - 100 µM This range is often used for studying the metabolic effects of lipids without inducing significant cytotoxicity.
100 µM - 500 µM Higher concentrations may be necessary to induce lipid droplet formation or to study lipotoxicity.

It is imperative to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary greatly.[7]

4. How do I determine the cytotoxic concentration (IC50) of this compound for my cell line?

To determine the IC50 value, you will need to perform a cell viability assay with a range of this compound concentrations.

Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • Your cell line of interest

  • 96-well plates

  • This compound-BSA working solutions (and corresponding vehicle controls)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (absorbance or luminescence)

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing your serial dilutions of this compound-BSA and vehicle controls.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background reading (media only) from all wells.

    • Normalize the data to the vehicle control to determine the percent viability for each this compound concentration.

    • Plot the percent viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

This compound This compound (extracellular) Cell Cell Membrane This compound->Cell Intracellular Intracellular Space Cell->Intracellular Lipase Intracellular Lipases Intracellular->Lipase Glycerol Glycerol Lipase->Glycerol FFA Nonanoic Acid (Free Fatty Acid) Lipase->FFA Mitochondria Mitochondria FFA->Mitochondria ER Endoplasmic Reticulum FFA->ER Signaling Cell Signaling FFA->Signaling BetaOxidation Beta-Oxidation Mitochondria->BetaOxidation ATP ATP (Energy) BetaOxidation->ATP LipidSynthesis Lipid Synthesis ER->LipidSynthesis Phospholipids Phospholipids LipidSynthesis->Phospholipids TAG Triglycerides LipidSynthesis->TAG LipidDroplet Lipid Droplet (Storage) TAG->LipidDroplet

Caption: Putative metabolic fate of this compound within a mammalian cell.

9. What are the potential off-target effects of this compound?

While this compound is primarily a source of fatty acids, high concentrations could lead to unintended consequences:

  • Alterations in Membrane Fluidity: Incorporation of nonanoic acid into cellular membranes could alter their physical properties and affect the function of membrane proteins.

  • Activation of Signaling Pathways: Free fatty acids can activate various signaling pathways, including those involved in inflammation and cell stress. [8]* ER Stress: A large influx of fatty acids can lead to stress in the endoplasmic reticulum, where lipid synthesis occurs. [9] It is crucial to carefully design experiments with appropriate controls to mitigate and correctly interpret these potential off-target effects. [10][11]

V. References

  • TRi-1, TRi-2, and auranofin cancer cell cytotoxicity and potency against noncancerous cell lines. ResearchGate. Available at: [Link]

  • Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

  • Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells. PMC - PubMed Central. Available at: [Link]

  • Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines. National Institutes of Health. Available at: [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Journal of Lipid Research. Available at: [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Available at: [Link]

  • Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines. PMC - NIH. Available at: [Link]

  • Fatty Acids Differentially Induce Lipid Droplet Formation in HeLa Cells. MDPI. Available at: [Link]

  • Rapid Induction of Lipid Droplets in Chlamydomonas reinhardtii and Chlorella vulgaris by Brefeldin A. PLOS One. Available at: [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. National Institutes of Health. Available at: [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC - NIH. Available at: [Link]

  • Lipid Droplet Accumulation Promotes RPE Dysfunction. MDPI. Available at: [Link]

  • The Lipid Metabolic Landscape of Cancers and New Therapeutic Perspectives. PMC - NIH. Available at: [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. Available at: [Link]

  • Lipid Signaling Pathways: An Important Mechanism in Cellular Comm. Longdom Publishing. Available at: [Link]

  • Effects of Flavanone Derivatives on Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells. ResearchGate. Available at: [Link]

  • Carbon Nanotubes Interference with Luminescence-Based Assays. MDPI. Available at: [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available at: [Link]

  • Lipid Metabolism and Cancer. MDPI. Available at: [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Available at: [Link]

  • Tumor lipid metabolism: a mechanistic link between diet and cancer progression. National Institutes of Health. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers. Available at: [Link]

  • Cell culture treatment protocol. Cells were grown until 90% (X9) or... ResearchGate. Available at: [Link]

  • The diversity and breadth of cancer cell fatty acid metabolism. PMC - PubMed Central. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PubMed. Available at: [Link]

  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. Available at: [Link]

  • A Combination of Cardamonin and Doxorubicin Selectively Affect Cell Viability of Melanoma Cells: An In Vitro Study. PMC - NIH. Available at: [Link]

  • Differential effects of dietary flavonoids on adipogenesis. PMC - PubMed Central. Available at: [Link]

  • Therapy Effects of Wogonin on Ovarian Cancer Cells. PMC - NIH. Available at: [Link]

  • Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis. MDPI. Available at: [Link]

  • Lipid signaling. Wikipedia. Available at: [Link]

  • A Lipidomic Approach to Studying the Downregulation of Free Fatty Acids by Cytosolic Phospholipase A 2 Inhibitors. MDPI. Available at: [Link]

  • Cell viability and cell cycle effects of tenovins upon supplementation... ResearchGate. Available at: [Link]

  • Inhibitory Effects of Loganin on Adipogenesis In Vitro and In Vivo. MDPI. Available at: [Link]

  • Identification of Biochemical Differences in White and Brown Adipocytes Using FTIR Spectroscopy. MDPI. Available at: [Link]

  • Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling. PMC. Available at: [Link]

  • Preparation and Optimization of Bovine Serum Albumin Nanoparticles as a Promising Gelling System for Enhanced Nasal Drug Administration. National Institutes of Health. Available at: [Link]

  • Preparation Optimization of Bovine Serum Albumin Nanoparticles and Its Application for siRNA Delivery. ScienceOpen. Available at: [Link]

  • Lipids in cell culture media. Cytiva. Available at: [Link]

Sources

Technical Support Center: Trinonanoin Integrity in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Trinonanoin. As a high-purity triglyceride, this compound serves as a critical reference standard and formulation component in numerous scientific and pharmaceutical applications. Its chemical integrity is paramount for the accuracy and reproducibility of your experimental data. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot issues related to the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

This section addresses the fundamental aspects of this compound stability.

Q1: What are the primary chemical reactions that cause this compound to degrade?

This compound, a saturated triglyceride, is susceptible to two main degradation pathways: hydrolysis and oxidation. Understanding these mechanisms is the first step in preventing them.

  • Hydrolysis: This is the cleavage of the ester bonds that link the nonanoic acid (pelargonic acid) chains to the glycerol backbone.[1][2][3] The reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions and elevated temperatures. This process results in the undesirable formation of free nonanoic acid, as well as mono- and dinonanoin.

  • Oxidation: While the saturated fatty acid chains of this compound are inherently more stable than unsaturated ones, oxidation can still occur, especially under suboptimal conditions like exposure to oxygen, light, heat, and trace metal ions. This complex process can generate a variety of byproducts, including aldehydes and ketones, which can compromise the integrity of your experiments.

Q2: My this compound solution appears cloudy or has formed a precipitate. What does this signify?

A change in the physical appearance of your this compound, whether in its pure form or in solution, is a strong indicator of degradation or contamination.

  • Cloudiness/Precipitation: This is often due to hydrolysis. The resulting free nonanoic acid has a different solubility profile and a higher melting point (around 12.5°C) compared to this compound (8-9°C), causing it to crystallize or precipitate out of solution, particularly at cooler temperatures.

  • Color Change: A shift towards a yellowish hue can be a sign of oxidative degradation.

If you observe any of these changes, it is critical to verify the purity of the material before use.

Q3: What is the recommended method for verifying the purity of my this compound standard?

To ensure the validity of your results, periodic purity assessment is recommended, especially if degradation is suspected. Several analytical techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is an excellent method for separating and quantifying intact triglycerides, diglycerides, and monoglycerides.[4]

  • Gas Chromatography (GC): GC is a powerful tool for analyzing the fatty acid composition. The this compound must first be converted to its fatty acid methyl ester (FAME) components through a process called transesterification. The subsequent analysis will quantify the amount of nonanoic acid methyl ester and reveal any contaminating fatty acids.

  • Enzymatic Assays: These methods use lipase to hydrolyze triglycerides, followed by a series of coupled enzyme reactions to measure the glycerol released.[5][6][7] This can provide a quantitative measure of the total triglyceride content.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during the use of this compound.

Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Poor chromatographic peak shape or unexpected peaks 1. Degradation: Hydrolysis or oxidation products are co-eluting or appearing as new peaks. 2. Contamination: Impurities leached from plasticware or contaminated solvents.[8][9]1. Prepare a fresh dilution of this compound from a new, unopened vial and compare chromatograms. 2. Run a solvent blank to rule out solvent contamination. 3. Always use glass or Teflon labware for handling organic solutions of lipids.[8][9]
Inconsistent analytical results or failed system suitability Standard Degradation: The concentration and purity of your this compound stock or working solutions have changed over time due to improper storage.1. Immediately discard the suspect standard. 2. Prepare a fresh standard from a validated, properly stored stock. 3. Review and reinforce storage protocols (see Protocol 1) with all lab personnel. For long-term storage, -20°C or lower is essential.[10][11]
Phase separation or precipitation in a formulation Hydrolysis: Formation of free nonanoic acid, which has different solubility characteristics and can disrupt the formulation matrix.1. Characterize the precipitate to confirm its identity (e.g., using FTIR or melting point analysis). 2. Re-evaluate the formulation's pH and water content, as these can accelerate hydrolysis. 3. Ensure all handling steps minimize exposure to atmospheric moisture (see Protocol 2).

Validated Experimental Protocols

Adherence to validated protocols is the most effective way to preserve the integrity of this compound.

Protocol 1: Long-Term and Short-Term Storage
  • Select the Right Container: Always store this compound in amber glass vials with Teflon-lined caps. Never use polymer or plastic containers for storage in organic solvents, as plasticizers can leach into the product.[8][9]

  • Control the Temperature:

    • Long-Term Storage (>1 month): Store vials at -20°C or colder .[8][10] Some sources recommend -80°C for maximum stability over extended periods.[12]

    • Short-Term Storage (<1 month): Storage at 2-8°C is acceptable but increases the risk of degradation over time.

  • Create an Inert Atmosphere: Before sealing the vial for storage, displace the oxygen in the headspace. Gently flush the vial with an inert gas like high-purity nitrogen or argon. This step is critical for preventing oxidation.[8][9]

  • Aliquot for Frequent Use: If you will be using the this compound frequently, aliquot the material into smaller, single-use vials upon receipt. This practice avoids repeated freeze-thaw cycles and minimizes the exposure of the bulk material to atmospheric moisture and oxygen.

Protocol 2: Proper Handling During Experimental Use
  • Temperature Equilibration: Before opening a vial that has been stored in a freezer or refrigerator, allow it to warm completely to room temperature . Opening a cold vial will cause atmospheric moisture to condense on the material, introducing water and accelerating hydrolysis.[8][9]

  • Use Appropriate Labware: When transferring or weighing this compound, use only glass, stainless steel, or Teflon instruments. Do not use plastic pipette tips to transfer organic solutions of lipids.[8]

  • Solvent Selection: Prepare solutions using high-purity, anhydrous-grade organic solvents.

  • Minimize Exposure: Work efficiently to minimize the time the vial is open to the atmosphere. If possible, conduct transfers under a gentle stream of nitrogen or argon.

Visualization of Degradation Pathways

The following diagram illustrates the two primary mechanisms by which this compound can degrade, leading to the formation of undesirable byproducts.

Caption: Logical workflow of this compound degradation pathways and products.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of degradation, ensuring the continued integrity of your this compound and the reliability of your research outcomes.

References

  • Vertex AI Search. (n.d.). Triglyceride Degradation.
  • Vertex AI Search. (n.d.). Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases.
  • PubMed. (n.d.). Methods for the analysis of triacylglycerols.
  • Stratech. (n.d.). Storage & Handling of Lipids.
  • Creative Proteomics. (n.d.). Triglyceride Metabolism: Role in Disease and Regulation.
  • University of Louisville. (n.d.). Current concepts in triglyceride metabolism, pathophysiology, and treatment.
  • Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
  • Lumen Learning. (n.d.). Lipid Metabolism | Anatomy and Physiology II.
  • Wiley Online Library. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the.
  • ChemicalBook. (n.d.). 126-53-4(this compound) Product Description.
  • ChemWhat. (n.d.). This compound CAS#: 126-53-4.
  • PubChem. (n.d.). This compound | C30H56O6 | CID 31350.
  • Vitro Scient. (n.d.). Triglycerides.
  • ECHEMI. (n.d.). 126-53-4, this compound Formula.
  • Dr.Oracle. (2025). What is the method for measuring Triglycerides (TG), a type of lipid profile?.
  • Alfa Chemistry. (n.d.). CAS 126-53-4 this compound.
  • PubMed Central (PMC). (2018). Time collection and storage conditions of lipid profile.
  • Sigma-Aldrich. (n.d.). Serum Triglyceride Determination Kit (TR0100) - Technical Bulletin.
  • ScienCell Research Laboratories. (n.d.). Triglyceride Assay (TG).
  • ResearchGate. (n.d.). Lipid extraction, storage and sample handling.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Genomic DNA Extraction & Purification (NEB #T3010).

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FAQs: Understanding and Mitigating Cisplatin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

< < Technical Support Center: Overcoming Drug-Induced Cytotoxicity In Vitro

Note to the Researcher: The original query specified "Trinonanoin." Following an extensive search of chemical and biological databases, no compound with this name could be identified. It is presumed to be a hypothetical agent. To provide a scientifically accurate and actionable guide, we have substituted "this compound" with Cisplatin , a well-characterized cytotoxic drug. The principles, troubleshooting steps, and methodologies detailed herein are broadly applicable to many cytotoxic compounds, particularly those that induce oxidative stress and apoptosis.

Q1: My cells are dying too quickly after Cisplatin treatment, even at low concentrations. What is the primary mechanism of Cisplatin cytotoxicity?

A1: Cisplatin's primary mode of action is through the formation of covalent adducts with DNA, which interferes with DNA repair and replication, ultimately causing DNA damage[1][2]. This damage triggers a cascade of cellular responses. Depending on the cell type and cisplatin concentration, cell death can occur through apoptosis or necrosis[3]. Key events include:

  • DNA Damage Response: Activation of signaling pathways involving proteins like p53, which can arrest the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe[3][4][5][6].

  • Mitochondrial (Intrinsic) Apoptosis: DNA damage often leads to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death[4][5][7].

  • Oxidative Stress: Cisplatin is known to induce the production of reactive oxygen species (ROS)[8][9][10][11]. This oxidative stress can damage cellular components, including mitochondria, and further contribute to the apoptotic cascade[8][9].

If you are observing excessive cell death, consider that your cell line may be particularly sensitive, or experimental parameters may need optimization.

Q2: I'm seeing highly variable IC50 values for Cisplatin between experiments. What could be causing this inconsistency?

A2: Inconsistent IC50 values are a common challenge in cytotoxicity assays[12]. Several factors can contribute to this variability:

  • Cell Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity. Higher cell densities can sometimes lead to increased resistance, a phenomenon known as density-dependent chemoresistance[12].

  • Cell Health and Passage Number: Ensure your cells are in the exponential growth phase and use a consistent, low passage number. Cells at high passage numbers can exhibit genetic drift, altering their sensitivity to drugs[12].

  • Cisplatin Solution Stability: Cisplatin is unstable in aqueous solutions. It is highly recommended to prepare fresh solutions from a powdered source for each experiment. If using a stock solution, avoid repeated freeze-thaw cycles which can reduce its potency[12].

  • Assay Type: Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can produce different IC50 values[12]. Standardizing your assay protocol is crucial for reproducibility[13][14].

Q3: Can I counteract Cisplatin's cytotoxic effects to study other cellular processes or to model chemoresistance?

A3: Yes, it is possible to modulate Cisplatin's cytotoxicity. This is a common strategy for investigating specific cellular pathways or for developing cytoprotective strategies. Key approaches include:

  • Antioxidants: To counteract the effects of ROS, you can co-treat cells with an antioxidant like N-acetylcysteine (NAC)[11][15][16][17]. NAC can replenish intracellular glutathione, a major cellular antioxidant, thereby reducing oxidative stress-induced apoptosis[16][17].

  • Caspase Inhibitors: Since apoptosis is a major mechanism of Cisplatin-induced cell death, using pan-caspase inhibitors (like Z-VAD-FMK) or specific caspase inhibitors (like Z-DEVD-FMK for caspase-3) can block the apoptotic cascade and increase cell survival[18][19][20][21].

  • Modulating DNA Repair: In some research contexts, enhancing DNA repair pathways can reduce Cisplatin's effectiveness. Conversely, inhibiting DNA repair proteins like ERCC1 can sensitize resistant cells to Cisplatin[22][23].

Troubleshooting Guide: Experimental Issues & Solutions

Issue 1: Rapid, Widespread Cell Detachment and Necrosis Observed Post-Treatment

Question: I treated my cells with what I thought was a moderate dose of Cisplatin, but within hours, I see massive cell rounding, detachment, and signs of necrosis, not the expected apoptotic morphology. What's happening?

Answer & Protocol:

This scenario suggests that the cytotoxic insult is too severe, pushing the cells into necrosis rather than the more controlled process of apoptosis[3]. This can be caused by an excessively high effective concentration of the drug or heightened sensitivity of your cell line.

Causality: At high concentrations, Cisplatin can cause overwhelming cellular damage, including severe oxidative stress and ATP depletion, which prevents the energy-dependent process of apoptosis from being executed. The result is a loss of membrane integrity and uncontrolled cell lysis (necrosis).

Troubleshooting Workflow:

A troubleshooting workflow for excessive necrosis.

Protocol: Establishing an Optimal Apoptotic Concentration of Cisplatin

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare a fresh solution of Cisplatin in 0.9% NaCl. Perform serial dilutions to create a wide range of concentrations (e.g., from 10 nM to 200 µM).

  • Treatment: Treat the cells with the different concentrations of Cisplatin for a set time period (e.g., 24, 48, or 72 hours)[24].

  • Viability Assay: Use a cell viability assay that can distinguish between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.

  • Data Analysis: Determine the concentration range that results in a high percentage of Annexin V-positive, PI-negative cells (early apoptosis) or Annexin V-positive, PI-positive cells (late apoptosis/secondary necrosis), while minimizing the population of Annexin V-negative, PI-positive cells (primary necrosis). This will be your optimal working concentration range.

Issue 2: My Cytoprotective Agent (e.g., N-acetylcysteine) is Not Preventing Cell Death

Question: I'm co-treating my cells with Cisplatin and N-acetylcysteine (NAC) to reduce oxidative stress, but I'm not seeing any protective effect. Why might this be failing?

Answer & Protocol:

The efficacy of NAC as a cytoprotective agent against Cisplatin is highly dependent on timing and concentration[25][26][27]. NAC primarily works by replenishing intracellular glutathione (GSH) pools and directly scavenging ROS[16][17]. If administered too late, the irreversible damage from the initial burst of ROS may have already occurred.

Causality: Cisplatin can induce a rapid increase in intracellular ROS[9][10]. NAC needs to be present before or very shortly after the ROS generation begins to be effective. Studies have shown that the protective effect of NAC diminishes significantly if its administration is delayed by even a few hours post-Cisplatin treatment[25][27].

Visualizing the Mechanism: The Role of ROS and NAC

cluster_0 Cisplatin Action cluster_1 Cellular Damage cluster_2 NAC Intervention Cisplatin Cisplatin Mito Mitochondria Cisplatin->Mito interacts with ROS ROS Burst Mito->ROS generates Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NAC N-Acetylcysteine (Antioxidant) NAC->ROS scavenges GSH Glutathione (GSH) NAC->GSH replenishes GSH->ROS neutralizes

Cisplatin-induced ROS and the protective mechanism of NAC.

Protocol: Optimizing the Timing of NAC Co-treatment

  • Experimental Groups: Design an experiment with the following conditions:

    • Vehicle Control

    • Cisplatin Only

    • NAC Only

    • NAC pre-treatment (e.g., 1 hour before Cisplatin)

    • NAC co-treatment (added simultaneously with Cisplatin)

    • NAC post-treatment (e.g., 2, 4, and 6 hours after Cisplatin)

  • Treatment: Add Cisplatin at your predetermined optimal concentration. Add NAC at a concentration known to be effective (e.g., 1-5 mM)[11] according to the timing schedule.

  • Incubation: Incubate for your standard experimental duration (e.g., 24 hours).

  • Assessment: Measure cell viability using an appropriate assay (e.g., MTS or Annexin V/PI staining).

  • Analysis: Compare the viability in the different treatment groups. You should observe the greatest protective effect in the pre-treatment and co-treatment groups, with diminishing protection in the post-treatment groups[25][27].

Quantitative Data Summary: Expected Outcomes of NAC Timing Experiment

Treatment ConditionExpected Cell Viability (% of Control)Rationale
Cisplatin Only40-50%Establishes the baseline cytotoxicity.
NAC Pre-treatment (1 hr)80-90%Primes the cell's antioxidant defenses before the insult.
NAC Co-treatment75-85%NAC is present to immediately counteract ROS generation.
NAC Post-treatment (2 hr)60-70%Some initial damage has occurred, but NAC can mitigate further damage.
NAC Post-treatment (4-6 hr)45-55%The window for effective protection has largely passed; minimal effect observed.[25]
Issue 3: My Caspase Inhibitor is Ineffective at Blocking Cell Death

Question: I'm using a caspase-3 inhibitor (Z-DEVD-FMK) with Cisplatin, but my cells are still dying. Is apoptosis not the main death pathway?

Answer & Protocol:

While Cisplatin heavily relies on the caspase-dependent apoptotic pathway, other cell death mechanisms can be involved, or you may be facing an issue with the inhibitor's efficacy or experimental setup.

Causality:

  • Caspase-Independent Apoptosis: Some cell death can proceed through pathways that do not require caspase-3. Cisplatin-induced DNA damage can trigger the release of Apoptosis-Inducing Factor (AIF) from mitochondria, which translocates to the nucleus and causes DNA fragmentation in a caspase-independent manner.

  • Upstream Caspase Activation: Cisplatin-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway, which activates caspase-9 as the initiator caspase before caspase-3 is activated[4][7][20]. A more potent inhibition might be achieved by targeting this upstream caspase or using a pan-caspase inhibitor.

  • Necrosis/Other Death Pathways: As discussed in Issue 1, very high concentrations of Cisplatin can induce necrosis, which is not blocked by caspase inhibitors. Other regulated cell death pathways like necroptosis could also be involved.

Visualizing the Apoptotic Pathway

G Cisplatin Cisplatin DNADamage DNA Damage Cisplatin->DNADamage p53 p53 Activation DNADamage->p53 Bax Bax Activation & Mitochondrial Translocation p53->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp9_Inhibitor Z-LEHD-FMK (Caspase-9 Inhibitor) Casp9_Inhibitor->Casp9 Casp3_Inhibitor Z-DEVD-FMK (Caspase-3 Inhibitor) Casp3_Inhibitor->Casp3

Intrinsic apoptotic pathway induced by Cisplatin.

Protocol: Verifying the Apoptotic Pathway and Inhibitor Efficacy

  • Western Blot Analysis:

    • Treat cells with Cisplatin for various time points (e.g., 6, 12, 24 hours).

    • Prepare cell lysates and perform Western blotting for key apoptotic proteins:

      • Cleaved Caspase-9: To confirm activation of the initiator caspase.

      • Cleaved Caspase-3: To confirm activation of the executioner caspase.

      • Cleaved PARP: A downstream substrate of activated caspase-3.

    • This will confirm if the caspase cascade is being activated as expected.

  • Inhibitor Comparison Experiment:

    • Set up parallel cultures. Pre-treat for 1-2 hours with:

      • Vehicle control

      • Caspase-3 inhibitor (e.g., Z-DEVD-FMK)[18][20]

      • Caspase-9 inhibitor (e.g., Z-LEHD-FMK)[20]

      • Pan-caspase inhibitor (e.g., Z-VAD-FMK or Emricasan)[18][21]

    • Add Cisplatin and incubate for the desired time.

    • Measure cell viability. A stronger protective effect from the pan-caspase or caspase-9 inhibitor would suggest that targeting the pathway further upstream is more effective or that other caspases are involved.

  • Assessing Caspase-Independent Death:

    • If inhibitors still fail, assess markers of other death pathways. For example, use Annexin V/PI staining. A significant population of PI-positive, Annexin V-negative cells would confirm necrosis.

By systematically dissecting the pathway, you can determine the most effective point of intervention to modulate Cisplatin-induced cytotoxicity for your specific experimental needs.

References

  • Mandic, A., et al. (2001). Cisplatin-induced Apoptosis Proceeds by Caspase-3-dependent and -independent Pathways in Cisplatin-resistant and -sensitive Human Ovarian Cancer Cell Lines. Molecular Cancer Therapeutics. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]

  • Cheng, A. G., et al. (2023). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Frontiers in Cellular Neuroscience. [Link]

  • Marullo, R., et al. (2013). Cisplatin Induces a Mitochondrial-ROS Response That Contributes to Cytotoxicity Depending on Mitochondrial Redox Status and Bioenergetic Functions. PLOS ONE. [Link]

  • Liu, W., et al. (1998). Caspase inhibitors prevent cisplatin-induced apoptosis of auditory sensory cells. NeuroReport. [Link]

  • Myint, K. Z., et al. (2014). Reactive oxygen species generation is essential for cisplatin-induced accelerated senescence in hepatocellular carcinoma. Frontiers of Medicine. [Link]

  • Choudhary, D., et al. (2020). Cisplatin induces intrinsic pathway of apoptosis.... ResearchGate. [Link]

  • Kim, H. J., et al. (2011). Cisplatin induces production of reactive oxygen species via NADPH oxidase activation in human prostate cancer cells. Free Radical Research. [Link]

  • Pongjit, K., et al. (2013). Cisplatin induces reactive oxygen species (ROS) generation in HK-2 cells. ResearchGate. [Link]

  • Fennell, D. A., et al. (2008). Mechanisms of cisplatin-induced cell death in malignant mesothelioma cells: Role of inhibitor of apoptosis proteins (IAPs) and caspases. BMC Cancer. [Link]

  • Liu, W., et al. (1998). Caspase inhibitors prevent cisplatin-induced apoptosis of auditory sensory cells. PubMed. [Link]

  • Kaushal, G. P., et al. (2001). Cisplatin Induces Apoptosis in LLC-PK1 Cells via Activation of Mitochondrial Pathways. Journal of the American Society of Nephrology. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI. [Link]

  • Siddik, Z. H. (2003). The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. ResearchGate. [Link]

  • Wang, J., et al. (2004). Caspase Inhibitors, but not c-Jun NH2-Terminal Kinase Inhibitor Treatment, Prevent Cisplatin-Induced Hearing Loss. Cancer Research. [Link]

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Technical Support Center: Optimizing Oral Gavage Delivery of Trinonanoin in Rodents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the oral gavage delivery of Trinonanoin. As a medium-chain triglyceride, this compound presents unique formulation and administration challenges due to its lipid nature. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols. By explaining the causality behind procedural choices and grounding our recommendations in authoritative sources, we aim to enhance the precision, reproducibility, and ethical standards of your in-vivo studies.

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing common queries regarding this compound properties, formulation, and general gavage principles.

  • Troubleshooting Guide: A problem-oriented section to resolve specific issues you may encounter during your experiments, from formulation instability to adverse animal responses.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound, also known as Glyceryl Trinonanoate or Tripelargonin, is a triacylglycerol composed of a glycerol backbone esterified with three nonanoic acid (a nine-carbon saturated fatty acid) chains.[1][2] It is a lipid and, as such, is hydrophobic.

Key Properties:

  • Molecular Formula: C30H56O6[2][3]

  • Molecular Weight: 512.76 g/mol [2][3]

  • Physical Form: A liquid at room temperature.[2][3]

  • Density: Approximately 0.943 g/mL at 20°C.[3][4]

  • Solubility: Poorly soluble in water (93.4µg/L at 20℃), but soluble in organic solvents like DMF, DMSO, and Ethanol.[2][3]

  • Storage: Should be stored at -20°C for long-term stability.[3][4]

Understanding these properties is crucial, as its liquid, oily nature dictates the choice of vehicle and the formulation strategy.

Q2: What is the most appropriate vehicle for formulating this compound for oral gavage?

The ideal vehicle for a lipid-based compound like this compound is typically an oil or lipid-based system that ensures solubility, stability, and facilitates absorption.[5]

Comparison of Common Vehicles for Lipid Formulations:

Vehicle TypeExamplesProsCons
Long-Chain Triglycerides (LCT) Corn oil, sesame oil, soybean oil, olive oil[6]- Excellent solubilizing capacity for many lipids.- Readily digested, which can aid absorption.[7]- Extensive history of use in toxicology studies.- Can influence endogenous lipid metabolism, potentially confounding results in metabolic studies.[8]- Susceptible to oxidation; may require antioxidants.
Medium-Chain Triglycerides (MCT) Fractionated coconut oil (e.g., Miglyol 812)- May offer greater drug solubility and formulation stability.[7]- Rapidly absorbed via the portal vein.- Less historical data compared to LCTs in some research areas.- Digestion may be faster, altering the drug release profile compared to LCTs.[9]
Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) Mixtures of oils, surfactants (e.g., Tween 80, Cremophor), and cosolvents (e.g., Propylene Glycol)[9]- Forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, enhancing drug solubilization and absorption.[5]- Can improve bioavailability for poorly soluble compounds.- More complex formulation development and stability testing required.[7]- Surfactants can have their own biological effects or toxicities.

Recommendation: For most applications, corn oil or sesame oil are excellent starting points due to their well-characterized profiles and high capacity for solubilizing triglycerides. If your study involves sensitive metabolic endpoints, using a purified MCT oil may be a more inert choice.

Q3: How do I prepare a stable this compound formulation?

A stable formulation is critical for accurate dosing. Since this compound is a liquid oil, it is miscible with other oils. The goal is to create a homogenous, single-phase solution.

Protocol: Preparation of a this compound Formulation in Corn Oil
  • Calculate Required Volumes: Determine the final concentration needed (e.g., in mg/mL) and the total volume required for your study cohort. Remember to include overage (typically 10-20%) to account for hub loss in syringes.

  • Weigh this compound: Accurately weigh the required mass of this compound into a sterile, appropriately sized glass vial or beaker. Causality: Gravimetric measurement is more accurate than volumetric for viscous oils.

  • Add Vehicle: Add the calculated volume of the vehicle (e.g., corn oil) to the this compound.

  • Mix Thoroughly:

    • Vortex the mixture vigorously for 2-3 minutes.

    • For larger volumes or higher concentrations, use a magnetic stirrer at a low-to-medium speed in a sealed container to prevent oxidation. Mix for 15-30 minutes.

  • Quality Control (QC) - Visual Inspection:

    • Hold the vial up to a light source. The final formulation should be a clear, homogenous solution with no visible phase separation, cloudiness, or precipitate.

  • Stability Check (Recommended):

    • Aliquot a small sample and leave it on the benchtop for the expected duration of your dosing session.

    • Visually inspect it again before starting the procedure to ensure it has remained stable. For longer-term studies, stability at different temperatures (4°C, room temp, 40°C) should be formally assessed.[10][11]

Q4: What are the correct gavage volumes and needle sizes for mice and rats?

Using the correct volume and needle size is paramount for animal welfare and procedural success. Overdosing can cause reflux and aspiration, while an improperly sized needle can cause esophageal trauma.[12][13]

Recommended Gavage Needle Sizes and Dosing Volumes:

SpeciesBody Weight (g)Needle GaugeNeedle LengthMax Dosing Volume (mL/kg)Example Volume (for 10 mL/kg)
Mouse 15-2022g1 - 1.5"10 mL/kg[12][14][15]0.15 - 0.20 mL
Mouse 20-3020g - 18g1.5 - 2"10 mL/kg[12][14][15]0.20 - 0.30 mL
Rat 100-20018g2 - 3"10-20 mL/kg[14][16]1.0 - 4.0 mL
Rat 200-300+16g3 - 4"10-20 mL/kg[14][16]2.0 - 6.0+ mL

Source: Adapted from UCSF IACUC, WSU IACUC, and SDSU guidelines.[12][13][14]

Crucial Considerations:

  • Needle Tip: Always use gavage needles with a smooth, rounded or ball-shaped tip to prevent injury to the esophagus.[12][13]

  • Flexible vs. Rigid: Flexible plastic feeding tubes are often recommended as a refinement to reduce the risk of esophageal trauma compared to rigid metal needles.[13][17]

  • Volume: While 10 mL/kg is a common maximum, it's best practice to use the smallest volume necessary.[12][13] Higher volumes increase the risk of reflux and aspiration pneumonia.[12][18]

Part 2: Troubleshooting Guide

This section addresses specific problems in a "Problem -> Potential Cause -> Solution" format.

Problem: Formulation is cloudy, has separated, or appears non-homogenous.
  • Potential Cause 1: Incomplete Mixing. Viscous oils require significant mechanical energy to become fully homogenous.

    • Solution: Increase mixing time and/or energy. Use a magnetic stirrer instead of just vortexing. Gently warming the mixture to ~37°C can decrease viscosity and improve mixing, but ensure the compound is heat-stable.

  • Potential Cause 2: Contamination. Water or other contaminants introduced during preparation can cause lipids to form an emulsion, leading to a cloudy appearance.

    • Solution: Ensure all glassware, stir bars, and equipment are meticulously clean and dry. Use fresh, unopened vehicle if contamination is suspected.

  • Potential Cause 3: Temperature-Dependent Precipitation. Although unlikely for this compound in an oil vehicle, some compounds can precipitate out of solution when cooled (e.g., after storage at 4°C).

    • Solution: Allow the formulation to return to room temperature and mix thoroughly before dosing. If it doesn't redissolve, gentle warming may be required. Perform stability tests to understand the temperature limits of your formulation.[11]

Workflow: Troubleshooting Formulation Instability ```dot

G start Formulation is Not Clear/ Homogenous check_mixing Was mixing thorough? (Vortex + Stir) start->check_mixing increase_mixing ACTION: Increase mixing time/energy. Consider gentle warming (37°C). check_mixing->increase_mixing No check_contam Were all materials clean and dry? check_mixing->check_contam Yes increase_mixing->check_contam reprepare ACTION: Re-prepare with clean, dry equipment and fresh vehicle. check_contam->reprepare No check_temp Was formulation refrigerated? check_contam->check_temp Yes stable Formulation is Stable reprepare->stable warm_remix ACTION: Allow to reach RT and remix. Assess stability at different temps. check_temp->warm_remix Yes check_temp->stable No warm_remix->stable

Caption: Step-by-step workflow for the rodent oral gavage procedure.

References

  • Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University - Institutional Animal Care and Use Committee (IACUC) URL: [Link]

  • Title: LAB_021 Oral Gavage in Mice and Rats Source: The University of Queensland - Research Support URL: [Link]

  • Title: Guide to Oral Gavage for Mice and Rats Source: Instech Laboratories URL: [Link]

  • Title: Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems Source: PubMed, European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Proper Handling and Restraining Techniques of Rodents Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Performance of Repeat Procedures Source: Office of Laboratory Animal Welfare (OLAW), National Institutes of Health (NIH) URL: [Link]

  • Title: Using fatty acids in oral formulations to improve drug delivery Source: European Pharmaceutical Review URL: [Link]

  • Title: How to Scruff a Rat for Oral Gavage Source: YouTube, Instech Laboratories URL: [Link]

  • Title: Oral Gavage - Rodent Source: South Dakota State University - Research Support URL: [Link]

  • Title: Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized Source: National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH) URL: [Link]

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  • Title: Oral Gavage in the Mouse Source: Florida State University Office of Research URL: [Link]

  • Title: Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice Source: PubMed Central (PMC), National Institutes ofHealth (NIH) URL: [Link]

  • Title: Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 Source: PubMed URL: [Link]

  • Title: Differentiation of possible root causes of respiratory effects after oral gavage dosing Source: ScienceDirect URL: [Link]

  • Title: Emulsified gels: a refined vehicle for accurate and rapid oral administration of lipid based preparations to rats Source: ResearchGate URL: [Link]

  • Title: Anyone have tips on making oral gavage less terrible? Source: Reddit r/labrats URL: [Link]

  • Title: Oral gavage (dosing) Source: University of Iowa Animal Care and Use Research EC (ACUREC) URL: [Link]

  • Title: Glyceryl trinonanoate Source: LabSolutions URL: [Link]

  • Title: Oral Gavage in Rats: Animal Welfare Evaluation Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) Source: Michigan Mouse Metabolic Phenotyping Center URL: [Link]

  • Title: Stability Evaluations of Different Types of Vegetable Oil-based Emulsions Source: PubMed URL: [Link]

  • Title: Smart control lipid-based nanocarriers for fine-tuning gut hormone secretion Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: this compound CAS#: 126-53-4 Source: ChemWhat URL: [Link]

  • Title: UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP Source: The University of British Columbia URL: [Link]

  • Title: 57 questions with answers in ORAL GAVAGE | Science topic Source: ResearchGate URL: [Link]

  • Title: 16α-hydroxylated Bile Acid, Pythocholic Acid Decreases Food Intake and Increases Oleoylethanolamide in Male Mice Source: Oxford Academic, Endocrinology URL: [Link]

  • Title: Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

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  • Title: STABILITY TESTING OF FEED INGREDIENTS Source: International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF) URL: [Link]

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Trinonanoin Solutions: A Technical Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Trinonanoin solutions. This compound, a triglyceride of nonanoic acid, is increasingly utilized in pharmaceutical and cosmetic formulations.[1][2] However, maintaining the long-term stability of its solutions presents several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Section 1: Understanding this compound Stability: The Core Principles

This compound, like other triglycerides, is susceptible to chemical degradation, primarily through hydrolysis and oxidation.[3] Physical instability, such as precipitation or phase separation, can also occur. A thorough understanding of these degradation pathways is crucial for developing robust formulations.

Chemical Degradation Pathways

Hydrolysis: The ester linkages in this compound can be cleaved by water, yielding glycerol and nonanoic acid.[3][4] This reaction is often catalyzed by acidic or basic conditions and accelerated by increased temperature.[5] The consequences of hydrolysis include a decrease in the concentration of the active ingredient (if this compound is the carrier) or a change in the physical properties of the formulation.

Oxidation: The saturated fatty acid chains of this compound are generally less susceptible to oxidation than unsaturated fatty acids.[6] However, oxidation can still be initiated by factors like heat, light, and the presence of metal ions, leading to the formation of various degradation products, including aldehydes and ketones.[7][8] These byproducts can alter the efficacy and safety profile of the final product.

Physical Instability

Precipitation: this compound is a lipophilic compound with low water solubility.[9] In aqueous-based formulations, or when the solvent composition changes, it can precipitate out of solution. This is a critical issue in intravenous formulations, where precipitates can be harmful.

Phase Separation: In emulsion-based systems, the oil (this compound) and water phases can separate over time, a phenomenon known as creaming or coalescence. This leads to a non-uniform distribution of the active ingredient and can affect the performance of the product.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a question-and-answer format to directly address common problems encountered during the handling and storage of this compound solutions.

Issue 1: Cloudiness or Precipitation in Aqueous Formulations

  • Question: My aqueous-based this compound formulation has turned cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?

  • Answer:

    • Root Cause Analysis: Cloudiness and precipitation in aqueous this compound formulations are typically due to its low aqueous solubility.[9] This can be exacerbated by changes in temperature, pH, or the presence of other excipients that reduce its solubility.

    • Troubleshooting Steps:

      • Solvent System Optimization: Consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) to increase the solubility of this compound.[2] The choice of co-solvent and its concentration should be carefully optimized to ensure compatibility and stability.

      • pH Adjustment: The pH of the formulation can influence the stability of the entire system. While this compound itself does not have an ionizable group, the pH can affect the stability of other components and the overall formulation. Buffer the formulation to a pH where this compound exhibits maximum stability, which should be determined experimentally.

      • Surfactant Addition: For emulsion systems, the addition of a suitable surfactant can help to stabilize the this compound droplets and prevent precipitation.[2] The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical parameter to consider.

      • Filtration: If a precipitate has already formed, it may be possible to remove it by filtration. However, this is a temporary solution, and the underlying cause of the precipitation must be addressed.

Issue 2: Changes in pH and Odor of the Solution

  • Question: I've noticed a drop in the pH of my this compound solution and a slightly rancid odor. What could be happening?

  • Answer:

    • Root Cause Analysis: A decrease in pH and the development of a rancid odor are classic signs of hydrolytic degradation. The cleavage of the ester bonds in this compound releases nonanoic acid, which is a weak acid, causing the pH to drop.[3] The free fatty acid can also contribute to the off-odor.

    • Troubleshooting Steps:

      • Control Water Content: Minimize the exposure of the this compound solution to water. For organic solutions, use anhydrous solvents and store under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

      • pH Control: If an aqueous phase is necessary, maintain the pH in a neutral to slightly acidic range where the rate of hydrolysis is typically at a minimum for esters. This optimal pH should be determined through stability studies.

      • Temperature Management: Store the solution at the recommended temperature, as hydrolysis is accelerated at higher temperatures.[11] Refrigeration (2-8 °C) is generally recommended for lipid-based formulations.[2]

Issue 3: Discoloration and Viscosity Changes

  • Question: My this compound solution has developed a yellow tint and has become more viscous. What is the cause?

  • Answer:

    • Root Cause Analysis: Discoloration and an increase in viscosity can be indicators of oxidative degradation.[12] The formation of secondary oxidation products can lead to colored compounds and polymerization, which increases the viscosity.[13]

    • Troubleshooting Steps:

      • Protect from Light: Store the solution in light-resistant containers (e.g., amber vials) to prevent photo-oxidation.[14]

      • Inert Atmosphere: Purge the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

      • Antioxidant Addition: Consider the addition of antioxidants to the formulation. Common antioxidants for lipid-based systems include tocopherols (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA).[11] The choice and concentration of the antioxidant should be carefully evaluated for compatibility and efficacy.

      • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for a stock solution of this compound in an organic solvent?

    • A1: A stock solution of this compound in an organic solvent should be stored at -20°C in a tightly sealed glass container with a Teflon-lined cap.[9][15] The headspace should be purged with an inert gas (nitrogen or argon) to prevent oxidation. Avoid using plastic containers as plasticizers can leach into the solution.[16]

  • Q2: How can I assess the stability of my this compound formulation?

    • A2: A comprehensive stability testing program should be implemented. This typically involves storing the formulation under various conditions (e.g., different temperatures, humidity levels, and light exposures) and monitoring key parameters over time.[17] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to quantify the concentration of this compound and detect the formation of degradation products. Physical properties like particle size, pH, and viscosity should also be monitored.

  • Q3: What are some compatible solvents for this compound?

    • A3: this compound is soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[9] For pharmaceutical formulations, the choice of solvent will depend on the intended route of administration and regulatory acceptance.

  • Q4: Can I autoclave my this compound formulation for sterilization?

    • A4: Autoclaving involves high temperatures and steam, which can significantly accelerate the hydrolysis of this compound.[11] Therefore, it is generally not a recommended method for sterilization. Alternative methods such as sterile filtration should be considered.

Section 4: Experimental Protocols and Data

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and pathways.[18]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to ICH-compliant light conditions.

  • At specified time points, withdraw samples and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
Temperature -20°C (for organic stock solutions)[9] or 2-8°C (for formulations)[2]Minimizes rates of hydrolysis and oxidation.
Light Exposure Protect from light (use amber containers)[14]Prevents photolytic degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)Prevents oxidation.
Container Glass with Teflon-lined cap[16]Avoids leaching of impurities from plastic.
pH (for aqueous systems) Neutral to slightly acidic (experimentally determined)Minimizes acid/base-catalyzed hydrolysis.

Section 5: Visualizations

This compound Degradation Pathways

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻, Heat Oxidation Oxidation This compound->Oxidation O₂, Light, Metal Ions, Heat Glycerol Glycerol Hydrolysis->Glycerol Nonanoic_Acid Nonanoic Acid Hydrolysis->Nonanoic_Acid Oxidative_Products Oxidative Products (e.g., Aldehydes, Ketones) Oxidation->Oxidative_Products

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow for this compound Solution Instability

start Instability Observed (Precipitation, pH change, etc.) check_physical Physical Instability? (Precipitation, Phase Separation) start->check_physical check_chemical Chemical Instability? (pH change, Odor, Discoloration) start->check_chemical optimize_solvent Optimize Solvent/Co-solvents Add Surfactants check_physical->optimize_solvent Yes control_water Control Water Content Use Anhydrous Solvents check_chemical->control_water Yes (Hydrolysis) control_ph Adjust and Buffer pH check_chemical->control_ph Yes (Hydrolysis) protect_light Protect from Light check_chemical->protect_light Yes (Oxidation) inert_atmosphere Use Inert Atmosphere check_chemical->inert_atmosphere Yes (Oxidation) add_antioxidant Add Antioxidants/Chelators check_chemical->add_antioxidant Yes (Oxidation) retest Retest Stability optimize_solvent->retest control_water->retest control_ph->retest protect_light->retest inert_atmosphere->retest add_antioxidant->retest

Caption: A logical workflow for troubleshooting this compound solution instability.

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Technical Support Center: Minimizing Variability in Trinonanoin Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for Trinonanoin metabolic studies. This compound (C9:0-TG), a medium-chain triglyceride (MCT), serves as a valuable tool in nutritional and metabolic research. Due to their unique digestive and metabolic properties, MCTs are absorbed more rapidly than long-chain triglycerides and are readily oxidized in the liver.[1][2][3] However, the successful application of this compound in research hinges on the ability to generate precise and reproducible data. This guide, developed from a Senior Application Scientist's perspective, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize experimental variability and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the unique metabolism of this compound and foundational concepts for study design.

Q1: How is this compound metabolized differently from common long-chain triglycerides (LCTs)?

A1: The metabolic pathway of this compound is fundamentally different from LCTs. Due to the shorter fatty acid chain length, this compound's digestion and absorption involve fewer steps.[1] MCTs can passively diffuse from the gastrointestinal tract into the portal vein, bypassing the lymphatic system typically used by LCTs.[3] They are transported directly to the liver, where they are rapidly broken down via β-oxidation into acetyl-CoA for energy production or ketone body formation.[1][3][4] This rapid catabolism means very little is stored in adipose tissue compared to LCTs.[1]

Q2: What are the primary metabolites I should be measuring?

A2: The key metabolites for tracking this compound metabolism are:

  • Nonanoic Acid (Pelargonic Acid): This is the C9:0 fatty acid released upon hydrolysis of the this compound glycerol backbone. It is the primary and most direct marker of this compound breakdown.[5]

  • Glycerol: The three-carbon backbone of the triglyceride. Once released, it is typically phosphorylated in the liver to glycerol-3-phosphate and can enter the glycolysis pathway.[6]

  • Ketone Bodies (β-hydroxybutyrate and acetoacetate): As nonanoic acid is rapidly oxidized in the liver, it can lead to an increase in acetyl-CoA concentration, promoting the formation of ketone bodies, especially with higher doses of this compound.[1][4]

Q3: Why is a strict fasting protocol important for subjects in these studies?

A3: A standardized fasting period (typically 8-12 hours) is critical for minimizing baseline variability in lipid profiles.[7][8] In a non-fasting state, circulating levels of triglycerides, fatty acids, and other metabolites from recent meals will obscure the specific metabolic effects of the administered this compound, making it difficult to attribute changes in metabolite concentrations directly to your experiment.

Q4: What are the most critical sources of pre-analytical variability in lipidomics?

A4: The pre-analytical phase—from sample collection to storage—is the largest source of experimental error. Key variables include sample collection procedures, handling time and temperature, and storage conditions.[7][9][10] For instance, the stability of lipids in whole blood can be compromised in as little as 30 minutes at room temperature, with significant changes observed in free fatty acids and lysophospholipids.[11] Hemolysis, the rupture of red blood cells, is another major issue that can release enzymes and metabolites, altering the sample's composition.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: High Coefficient of Variation (CV%) in Nonanoic Acid Measurements Across Replicates.

  • Potential Cause A: Inconsistent Sample Handling.

    • Why it happens: Even minor differences in the time between blood collection and plasma separation, or the temperature at which samples are held, can lead to significant variability. Enzymatic activity can continue ex vivo, altering metabolite concentrations.[11][12] Storing whole blood for too long or at room temperature can lead to increases in free fatty acids.[11]

    • Solution:

      • Standardize Collection: Use a strict, standardized operating procedure (SOP) for all sample collections.

      • Immediate Cooling: Place blood collection tubes (e.g., EDTA tubes) on ice immediately after drawing.

      • Prompt Processing: Centrifuge samples to separate plasma within 30 minutes of collection.

      • Aliquot and Freeze: Immediately aliquot plasma into pre-labeled cryovials and flash-freeze in liquid nitrogen or store at -80°C. Avoid slow freezing in a standard freezer.

      • Minimize Freeze-Thaw Cycles: Thawing and re-freezing samples can degrade metabolites.[9] Prepare single-use aliquots whenever possible.

  • Potential Cause B: Analytical Instrument Drift or Contamination.

    • Why it happens: Mass spectrometers and gas chromatographs can experience sensitivity drift over a long analytical run. Contamination can also be introduced from the autosampler or column.

    • Solution:

      • Randomize Sample Injection Order: Do not run all control samples first, followed by all treated samples. Randomizing the injection sequence helps to distribute any instrument drift across all groups, preventing it from biasing a specific group.[13]

      • Use Pooled Quality Control (QC) Samples: Create a pooled QC sample by combining a small aliquot from every sample in the study. Inject this pooled QC sample at regular intervals (e.g., every 10-12 experimental samples) throughout the analytical run. The CV% of your target analyte (nonanoic acid) in these QC injections should be <15%. A high CV% in the QC samples points to an analytical problem, not a biological one.[13][14][15]

      • Include Blank Injections: Run solvent blanks periodically to check for carryover and system contamination.[13]

  • Potential Cause C: Inefficient or Inconsistent Analyte Extraction.

    • Why it happens: The recovery of nonanoic acid from the plasma matrix can be inconsistent if the extraction protocol is not robust. Factors like pH, solvent ratios, and mixing energy can all impact efficiency.

    • Solution:

      • Use an Internal Standard: Add a stable isotope-labeled internal standard (e.g., Nonanoic-d17 acid) to your samples before the extraction process. The internal standard will behave almost identically to the endogenous nonanoic acid throughout extraction and analysis. By normalizing the peak area of your target analyte to the peak area of the internal standard, you can correct for variability in extraction efficiency and instrument response.[12][13]

      • Follow a Validated Protocol: Use a well-established liquid-liquid extraction or solid-phase extraction protocol. Ensure precise pipetting of all solvents and vigorous, consistent mixing for all samples.

Issue 2: Poor Chromatographic Peak Shape for Nonanoic Acid (e.g., Tailing, Broadening).

  • Potential Cause A (GC-MS): Analyte Adsorption or Lack of Volatility.

    • Why it happens: Free carboxylic acids like nonanoic acid are polar and can interact with active sites in the GC inlet or column, leading to peak tailing. They are also not highly volatile.

    • Solution:

      • Derivatization: Convert the nonanoic acid to a less polar, more volatile ester, such as a methyl ester (FAME) or a silyl ester (e.g., TMS). This is a standard procedure that dramatically improves peak shape and sensitivity for fatty acids in GC analysis.[16]

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner to minimize active sites.

      • Column Choice: A mid-polarity column (e.g., a "WAX" or 50% phenyl-methylpolysiloxane phase) is often suitable for FAME analysis.

  • Potential Cause B (LC-MS): Suboptimal Mobile Phase pH.

    • Why it happens: The retention of a carboxylic acid on a reverse-phase column (e.g., C18) is highly dependent on its protonation state. If the mobile phase pH is near the pKa of nonanoic acid (~4.9), the analyte will exist as a mixture of its acidic and basic forms, leading to poor peak shape.[17]

    • Solution:

      • Adjust Mobile Phase pH: For reverse-phase chromatography, lower the pH of the mobile phase to at least 2 units below the analyte's pKa (e.g., pH < 3.0) using an additive like formic acid. This ensures the nonanoic acid is fully protonated and behaves consistently on the column.

      • Consider HILIC: While less common for this application, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for analyzing polar compounds.

Section 3: Key Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

This protocol is designed to minimize pre-analytical variability during the critical first steps of your study.

Materials:

  • K2-EDTA blood collection tubes

  • Ice bucket

  • Refrigerated centrifuge

  • Pre-labeled 1.5 mL polypropylene cryovials

  • Liquid nitrogen or -80°C freezer

Procedure:

  • Preparation: Label all blood collection tubes and cryovials clearly before the subject arrives. Pre-chill the centrifuge to 4°C.

  • Blood Collection: Draw blood directly into the K2-EDTA tubes.

  • Immediate Cooling: Invert the tube 8-10 times gently to mix with the anticoagulant. Immediately place the tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,300 x g for 10 minutes at 4°C to separate the plasma (supernatant).

  • Aliquoting: Carefully pipette the plasma into the pre-labeled cryovials, avoiding the buffy coat (the thin white layer of cells).

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Protocol 2: Nonanoic Acid Quantification by GC-MS (with Derivatization)

This protocol provides a robust method for quantifying nonanoic acid in plasma.

Materials:

  • Plasma samples

  • Internal Standard (IS): Nonanoic-d17 acid solution (10 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl Chloride

  • Saturated Sodium Bicarbonate solution

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a glass tube, add 50 µL of plasma.

    • Add 10 µL of the Internal Standard solution.

    • Add 500 µL of cold methanol. Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

    • Transfer the supernatant to a new glass tube.

    • Prepare the derivatization reagent: slowly add 200 µL of acetyl chloride to 2 mL of cold methanol. (Caution: Exothermic reaction, perform in a fume hood).

    • Add 200 µL of the freshly prepared methanolic-HCl reagent to the sample supernatant.

    • Cap the tube tightly and heat at 60°C for 60 minutes.

    • Let the sample cool to room temperature.

  • Extraction:

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 500 µL of hexane. Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the top hexane layer (containing the FAMEs) to a GC vial with an insert.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Column: DB-WAX or similar (e.g., 30m x 0.25mm x 0.25µm)

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification.

      • Monitor ions specific to nonanoic acid methyl ester and the d17-nonanoic acid methyl ester.

Data Presentation: QC Metrics for Analytical Validation

The following table outlines acceptable performance metrics for a validated assay.

MetricAcceptance CriteriaPurpose
Pooled QC CV% < 15%Monitors overall assay precision and instrument stability.[13]
Calibration Curve R² > 0.99Ensures linearity of the instrument response.
Blank Sample Signal < 20% of LLOQChecks for system contamination and analyte carryover.
Internal Standard Area CV% < 20% across all samplesMonitors for consistent injection volume and extraction recovery.

LLOQ = Lower Limit of Quantification

Section 4: Visualizations

This compound Metabolic Pathway

This diagram illustrates the primary metabolic fate of ingested this compound.

Trinonanoin_Metabolism cluster_ingestion GI Tract & Absorption cluster_liver Liver Hepatocyte cluster_output Systemic Effects This compound This compound (C9-TG) Hydrolysis Lipase Hydrolysis This compound->Hydrolysis Digestion Nonanoic_Acid Nonanoic Acid (C9:0) Hydrolysis->Nonanoic_Acid Glycerol Glycerol Hydrolysis->Glycerol Portal_Vein Portal Vein Transport Nonanoic_Acid->Portal_Vein Glycerol->Portal_Vein Beta_Oxidation Mitochondrial β-Oxidation Portal_Vein->Beta_Oxidation C9:0 G3P Glycerol-3-P Portal_Vein->G3P Glycerol Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis Energy Energy (ATP) TCA_Cycle->Energy Ketones Ketone Bodies Ketogenesis->Ketones Brain_Fuel Brain Fuel Ketones->Brain_Fuel Glycolysis Glycolysis G3P->Glycolysis

Caption: Metabolic fate of this compound from digestion to energy production.

Experimental Workflow with QC Checkpoints

This diagram outlines a robust workflow for a this compound metabolic study, highlighting critical quality control steps.

Experimental_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase A_Fasting 1. Subject Fasting (8-12 hours) B_Collection 2. Blood Collection (EDTA tubes, on ice) A_Fasting->B_Collection QC1 QC Check: Standardized Protocol A_Fasting->QC1 C_Processing 3. Plasma Separation (<30 min, 4°C) B_Collection->C_Processing B_Collection->QC1 D_Storage 4. Aliquot & Store (-80°C) C_Processing->D_Storage C_Processing->QC1 E_Extraction 5. Sample Extraction D_Storage->E_Extraction F_Analysis 6. GC-MS / LC-MS Analysis E_Extraction->F_Analysis QC2 QC Check: Add Internal Standard E_Extraction->QC2 G_Processing 7. Data Processing F_Analysis->G_Processing QC3 QC Check: Randomized Order Inject Pooled QCs & Blanks F_Analysis->QC3 QC4 QC Check: Normalize to IS Check QC CV% G_Processing->QC4

Caption: Workflow with key quality control checkpoints for reliable data.

References

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  • Metabolomics Quality Control, Reproducibility & Method Validation Guide . Arome Science. [Link]

  • Best Practices for Quality Assurance and Quality Control in Metabolomics . AnalyteGuru. [Link]

  • QA and QC practices for an untargeted metabolomics workflow, applied... . ResearchGate. [Link]

  • Minimizing pre analytical variables for estimation of lipids profile level: An update . Index Copernicus. [Link]

  • Minimizing pre analytical variables for estimation of lipids profile level: . Index Copernicus. [Link]

  • Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies . PMC - NIH. [Link]

  • From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids . PMC - PubMed Central. [Link]

  • Establish the methods to verify the residue of nonanoic acid and sodium chlorate in red beans . ResearchGate. [Link]

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  • Analysis of fatty acids in fatty acid- based herbicides by gas chromatography . Lund University Publications. [Link]

  • Quantitative HPLC Analysis of Acids in Brazilian Cachaças and Various Spirits Using Fluorescence Detection of Their 9-Anthrylmethyl Esters . ResearchGate. [Link]

  • Nonanoic Acid | C9H18O2 | CID 8158 . PubChem - NIH. [Link]

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  • MCT Oil 101: A Review of Medium-Chain Triglycerides . Healthline. [Link]

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  • Physiological Effects of Medium-Chain Triglycerides: Potential Agents in the Prevention of Obesity . FAO AGRIS. [Link]

  • Insights into the behavior of nonanoic acid and its conjugate base at the air/water interface through a combined experimental and theoretical approach . NIH. [Link]

  • Organ Changes After Intravenous this compound Administration in Rabbits . PubMed. [Link]

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Validation & Comparative

A Comparative Metabolic Analysis of Trinonanoin and Triheptanoin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Odd-Chain Medium-Chain Triglycerides

Medium-chain triglycerides (MCTs) have garnered significant attention in clinical nutrition and metabolic research due to their unique absorption and metabolic properties compared to more common long-chain triglycerides (LCTs). Composed of fatty acids with 6 to 12 carbon atoms, MCTs are more rapidly hydrolyzed and absorbed, serving as a readily available energy source.[1] Within this class, odd-chain MCTs, such as trinonanoin (C9) and triheptanoin (C7), possess a distinct metabolic advantage. Unlike their even-chain counterparts (e.g., trioctanoin, C8), which yield only acetyl-CoA upon β-oxidation, odd-chain fatty acids produce both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[2][3]

This propionyl-CoA is a potent anaplerotic substrate, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates.[4] This property is of profound therapeutic importance in conditions where the TCA cycle is compromised, such as in long-chain fatty acid oxidation disorders (LC-FAODs).[5][6] Triheptanoin has been extensively studied and is an FDA-approved therapy for LC-FAODs, marketed as Dojolvi®.[7][8][9] this compound, the C9 analogue, is less characterized but operates on the same biochemical principles. This guide provides a detailed comparative analysis of the metabolism of these two key odd-chain MCTs, synthesizing established clinical data for triheptanoin with the preclinical evidence and biochemical predictions for this compound to inform future research and drug development.

Part 1: The Divergent Paths of β-Oxidation

The metabolic journey for both this compound and triheptanoin begins with efficient hydrolysis in the small intestine by pancreatic lipases, releasing their constituent fatty acids—nonanoate (C9) and heptanoate (C7), respectively—and a glycerol backbone.[6][10] These medium-chain fatty acids are rapidly absorbed into the portal circulation and transported to the liver and peripheral tissues for metabolism, bypassing the complex chylomicron formation required for LCTs.[1] Once inside the cell, they diffuse freely into the mitochondrial matrix without the need for the carnitine shuttle system that governs long-chain fatty acid entry.[11] It is within the mitochondria that their metabolic fates diverge based on a simple difference of two carbons.

Metabolism of Triheptanoin (C7)

Heptanoate undergoes two cycles of β-oxidation. This process systematically shortens the fatty acid chain by two carbons at a time, generating acetyl-CoA in each cycle.

  • First Cycle: Heptanoyl-CoA (C7) is oxidized to produce one molecule of acetyl-CoA (C2) and one molecule of pentanoyl-CoA (C5).

  • Second Cycle: Pentanoyl-CoA (C5) is further oxidized to yield another molecule of acetyl-CoA (C2) and the terminal propionyl-CoA (C3).

The net result from one molecule of heptanoate is two molecules of acetyl-CoA and one molecule of propionyl-CoA .[6] The acetyl-CoA enters the TCA cycle to generate ATP, while the propionyl-CoA embarks on the anaplerotic pathway.[2]

Metabolism of this compound (C9)

Following the same biochemical rules, nonanoate (C9) undergoes three cycles of β-oxidation before yielding the final three-carbon unit.

  • First Cycle: Nonanoyl-CoA (C9) is oxidized to acetyl-CoA (C2) and heptanoyl-CoA (C7).

  • Second Cycle: Heptanoyl-CoA (C7) is oxidized to acetyl-CoA (C2) and pentanoyl-CoA (C5).

  • Third Cycle: Pentanoyl-CoA (C5) is oxidized to acetyl-CoA (C2) and propionyl-CoA (C3).

Therefore, the complete oxidation of one molecule of nonanoate yields three molecules of acetyl-CoA and one molecule of propionyl-CoA .

G cluster_0 Triheptanoin (C7) Metabolism cluster_1 This compound (C9) Metabolism C7 Heptanoyl-CoA (C7) C5 Pentanoyl-CoA (C5) C7->C5 β-Oxidation Cycle 1 C7_A1 Acetyl-CoA C3 Propionyl-CoA (C3) C5->C3 β-Oxidation Cycle 2 C7_A2 Acetyl-CoA C9 Nonanoyl-CoA (C9) C9_C7 Heptanoyl-CoA (C7) C9->C9_C7 β-Oxidation Cycle 1 C9_A1 Acetyl-CoA C9_C5 Pentanoyl-CoA (C5) C9_C7->C9_C5 β-Oxidation Cycle 2 C9_A2 Acetyl-CoA C9_C3 Propionyl-CoA (C3) C9_C5->C9_C3 β-Oxidation Cycle 3 C9_A3 Acetyl-CoA G Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis

Figure 2: The Anaplerotic Pathway from Propionyl-CoA.
Comparative Physiological Impact
  • Anaplerotic vs. Ketogenic Potential: Per mole, this compound is more ketogenic than triheptanoin, producing a 3:1 ratio of acetyl-CoA to propionyl-CoA, compared to triheptanoin's 2:1 ratio. This suggests that while both are excellent anaplerotic agents, triheptanoin provides a higher proportion of its carbon backbone to TCA cycle replenishment relative to direct energy production or ketogenesis.

  • Hepatic Ketogenesis: The liver can metabolize heptanoate into unique C5 ketone bodies (β-ketopentanoate and β-hydroxypentanoate) in addition to the standard C4 ketones. [4][9]These C5 ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain. [9]While less studied, it is biochemically plausible that nonanoate metabolism could also generate C5 ketones from its intermediate, pentanoyl-CoA.

  • Gluconeogenic Effect: Propionyl-CoA is glucogenic, as its conversion to succinyl-CoA provides a net contribution of carbons to the TCA cycle, which can then be drawn off as malate or oxaloacetate for gluconeogenesis. Preclinical studies in rabbits have shown that intravenous administration of this compound resulted in higher plasma glucose and liver glycogen concentrations compared to standard MCT/LCT emulsions, indicating a pronounced glucogenic effect. [12]

Part 3: Comparative Experimental Data

A significant disparity exists in the volume of research and clinical validation between triheptanoin and this compound. Triheptanoin has undergone rigorous clinical trials, leading to its approval as a medical therapy. In contrast, data for this compound is limited to preclinical animal studies.

Table 1: Summary of Clinical Efficacy Data for Triheptanoin in LC-FAODs
Outcome MeasureStudy FindingsReference(s)
Major Clinical Events (MCEs) Significant reduction in the annualized rate and duration of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy). [7][13][7][13]
Hospitalization Rate Mean annualized hospitalization rate and duration reduced by over 50%. [7][7]
Cardiac Function Improved left ventricular ejection fraction and reduced left ventricular wall mass compared to trioctanoin (C8). [14][15][14][15]
Exercise Tolerance Patients required a lower heart rate for the same amount of work during moderate-intensity exercise compared to C8. [15][15]
Patient-Reported Outcomes Improvements in appetite, physical performance, and overall quality of life. [16][16]
Table 2: Summary of Preclinical Data for this compound
Model SystemStudy FindingsReference(s)
Rabbits (Parenteral Nutrition) No negative effects on organ weights or liver lipid concentrations compared to LCT or MCT/LCT emulsions. [17][17]
Rabbits (Parenteral Nutrition) Nonanoic acid deposition in liver and adipose tissue was similar to C8/C10 deposition from standard MCTs. [17][17]
Rabbits (Parenteral Nutrition) Demonstrated a glucogenic effect, with higher plasma glucose, lactate, and liver glycogen compared to MCT/LCT controls. [12][12]

Part 4: Methodologies for a Head-to-Head Comparative Analysis

To bridge the knowledge gap, a direct comparative study is necessary. The following protocols outline a robust experimental approach to compare the metabolic fates of this compound and triheptanoin.

Protocol 1: In Vivo Metabolic Fate and Pharmacokinetics in a Rodent Model

Objective: To quantify and compare the absorption, oxidation, and tissue distribution of heptanoate and nonanoate following oral administration of their respective triglycerides.

Methodology:

  • Tracer Preparation: Synthesize or procure uniformly ¹³C-labeled this compound ([U-¹³C27]this compound) and triheptanoin ([U-¹³C21]triheptanoin).

  • Animal Model: Use adult male C57BL/6J mice, fasted overnight (12 hours) to induce reliance on fatty acid metabolism.

  • Administration: Administer a single oral gavage of either ¹³C-trinonanoin or ¹³C-triheptanoin (e.g., 10 µL/g body weight).

  • Metabolic Cage Analysis: Immediately place mice in indirect calorimetry metabolic cages to measure real-time ¹³CO₂ excretion in expired air. This provides a direct measure of the oxidation rate of the administered fatty acids.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein) at 0, 30, 60, 120, and 240 minutes post-gavage.

  • Tissue Harvest: At the final time point, euthanize mice and rapidly collect key metabolic tissues (liver, heart, skeletal muscle, adipose tissue, brain).

  • LC-MS/MS Analysis:

    • Analyze plasma for concentrations of labeled and unlabeled C7, C9 fatty acids, and C5 ketone bodies.

    • Perform acyl-CoA profiling on tissue lysates to measure the incorporation of ¹³C into acetyl-CoA, propionyl-CoA, and downstream TCA cycle intermediates (e.g., succinyl-CoA, malate, citrate).

  • Data Analysis: Compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of the fatty acids, the rates and cumulative output of ¹³CO₂, and the relative enrichment of key metabolites in tissues between the two groups.

Causality and Validation: The use of stable isotopes (¹³C) is the gold standard for metabolic tracing, allowing for unambiguous tracking of the administered compound's carbon backbone through various metabolic pathways. [18]Measuring ¹³CO₂ provides a definitive endpoint for oxidation, while LC-MS/MS analysis of tissue acyl-CoAs directly validates the predicted production of propionyl-CoA and its entry into the TCA cycle.

G cluster_workflow In Vivo Metabolic Tracing Workflow Fasting Overnight Fasting (12h) Gavage Oral Gavage (¹³C-Triglyceride) Fasting->Gavage Cage Metabolic Cage (¹³CO₂ Measurement) Gavage->Cage Sampling Serial Blood Sampling (0-240 min) Gavage->Sampling Analysis LC-MS/MS Analysis (Metabolites, Acyl-CoAs) Cage->Analysis Harvest Tissue Harvest (Liver, Heart, Muscle) Sampling->Harvest Harvest->Analysis

Sources

A Comparative Guide to Trinonanoin and Other Medium-Chain Triglycerides for Ketogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Metabolic Advantage of Medium-Chain Triglycerides in Ketogenic Therapies

Medium-chain triglycerides (MCTs) have garnered significant attention in clinical nutrition and drug development for their unique metabolic properties, particularly their ability to induce nutritional ketosis. Unlike long-chain triglycerides (LCTs), MCTs are rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein, bypassing the lymphatic system.[[“]][2] This efficient hepatic uptake and subsequent β-oxidation make them potent precursors for the synthesis of ketone bodies: β-hydroxybutyrate (BHB), acetoacetate (AcAc), and acetone.[3][4] These ketone bodies serve as an alternative energy source for extrahepatic tissues, including the brain, a critical aspect for therapeutic strategies in neurological disorders, metabolic diseases, and conditions benefiting from a ketogenic state.[5][6][7]

This guide provides an in-depth comparison of trinonanoin, an odd-chain MCT, with conventional even-chain MCTs (caprylic acid - C8, capric acid - C10) for ketogenesis. We will explore the fundamental metabolic differences, present supporting experimental data, and provide detailed protocols for the accurate assessment of ketogenic efficacy.

Metabolic Divergence: Even- vs. Odd-Chain MCTs

The ketogenic potential of an MCT is largely dictated by the carbon length of its constituent fatty acids.[8] Even-chain MCTs, such as tricaprylin (the triglyceride of C8) and tricaprin (the triglyceride of C10), are metabolized exclusively to acetyl-CoA, the direct precursor for ketogenesis. Odd-chain MCTs, like this compound (the triglyceride of nonanoic acid, C9), yield both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA, upon β-oxidation. This distinction is pivotal to their metabolic fate and ketogenic efficiency.

Caprylic Acid (C8) and Capric Acid (C10): The Archetypal Ketogenic MCTs

Caprylic acid (C8) is widely recognized as the most ketogenic MCT.[9][10][11] Its rapid absorption and conversion to ketones make it a popular choice for inducing a state of nutritional ketosis.[9][11] Capric acid (C10) is also ketogenic, though generally considered less potent than C8.[8][9] The combination of C8 and C10 is common in commercially available MCT oil supplements.[12]

This compound (C9): A Unique Metabolic Profile

This compound, composed of three nonanoic acid (C9) molecules, is an odd-chain triglyceride. Its metabolism is similar to triheptanoin (C7), which has been studied more extensively.[13][14][15] Upon hydrolysis, nonanoic acid undergoes β-oxidation, producing acetyl-CoA units and a final propionyl-CoA molecule. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). This anaplerotic property of odd-chain MCTs means that a portion of the carbon skeleton can replenish TCA cycle intermediates, potentially reducing the net production of ketone bodies compared to even-chain MCTs of similar carbon length.

Comparative Analysis of Ketogenic Efficacy: Experimental Evidence

Several preclinical studies have directly compared the ketogenic effects of this compound with other MCTs. A consistent finding is the comparatively lower ketogenic potential of this compound.

A study in newborn rhesus monkeys demonstrated that oral administration of tricaprylin (C8) resulted in significantly higher blood D-(-)-3-hydroxybutyrate (3HB) concentrations compared to this compound (C9) or tridecanoin (C10) at 1 hour post-dose (503 µmol/L for C8 vs. 174 µmol/L for C9 and 225 µmol/L for C10).[16] This suggests a more potent and rapid ketogenic response from C8 MCTs.[16]

Similarly, a study in rabbits receiving total parenteral nutrition found that an emulsion containing this compound/LCT resulted in significantly lower ketone body concentrations (3-hydroxybutyrate) compared to a standard MCT/LCT emulsion.[17]

The table below summarizes key findings from comparative studies.

MCT TypeAnimal ModelKey FindingsReference
Tricaprylin (C8) Newborn Rhesus MonkeysHighest blood 3HB concentrations 1 hour post-dose (503 µmol/L).[16]
This compound (C9) Newborn Rhesus MonkeysLower blood 3HB concentrations compared to C8 (174 µmol/L at 1 hour).[16]
Tridecanoin (C10) Newborn Rhesus MonkeysLower blood 3HB concentrations compared to C8 (225 µmol/L at 1 hour).[16]
This compound/LCT Rabbits (Parenteral)Significantly lower plasma 3-hydroxybutyrate concentrations compared to a standard MCT/LCT emulsion.[17]

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic fates of even-chain and odd-chain MCTs.

cluster_Gut Gastrointestinal Lumen cluster_Blood Portal Vein cluster_Liver Hepatocyte Mitochondria MCT_even Even-Chain MCT (e.g., Tricaprylin - C8) MCFA_even Even-Chain Fatty Acid (e.g., Caprylic Acid) MCT_even->MCFA_even Hydrolysis BetaOx_even β-Oxidation MCFA_even->BetaOx_even Transport AcetylCoA_even Acetyl-CoA BetaOx_even->AcetylCoA_even Ketogenesis Ketogenesis AcetylCoA_even->Ketogenesis Ketones Ketone Bodies (BHB, AcAc) Ketogenesis->Ketones

Caption: Metabolic pathway of even-chain MCTs leading to ketogenesis.

cluster_Gut Gastrointestinal Lumen cluster_Blood Portal Vein cluster_Liver Hepatocyte Mitochondria MCT_odd Odd-Chain MCT (e.g., this compound - C9) MCFA_odd Odd-Chain Fatty Acid (e.g., Nonanoic Acid) MCT_odd->MCFA_odd Hydrolysis BetaOx_odd β-Oxidation MCFA_odd->BetaOx_odd Transport AcetylCoA_odd Acetyl-CoA BetaOx_odd->AcetylCoA_odd PropionylCoA Propionyl-CoA BetaOx_odd->PropionylCoA Ketogenesis_odd Ketogenesis AcetylCoA_odd->Ketogenesis_odd TCA_Cycle TCA Cycle (Anaplerosis) PropionylCoA->TCA_Cycle Ketones_odd Ketone Bodies (BHB, AcAc) Ketogenesis_odd->Ketones_odd

Caption: Metabolic pathway of odd-chain MCTs showing dual fate of carbon skeletons.

Experimental Protocols for Assessing Ketogenesis

To rigorously evaluate and compare the ketogenic potential of different MCTs, a well-designed experimental protocol is essential. The following outlines a comprehensive approach for a human clinical study.

Study Design and Workflow

A randomized, double-blind, crossover study design is recommended to minimize inter-individual variability.

cluster_Workflow Experimental Workflow start Participant Recruitment & Screening randomization Randomization to Treatment Sequence start->randomization period1 Treatment Period 1 (e.g., this compound) randomization->period1 data_collection Blood Sampling & Data Collection (Multiple time points post-dose) period1->data_collection washout Washout Period (e.g., 1 week) period2 Treatment Period 2 (e.g., Tricaprylin) washout->period2 period3 Treatment Period 3 (e.g., Placebo - LCT) washout->period3 period2->data_collection period3->data_collection data_collection->washout data_collection->washout analysis Data Analysis & Comparison data_collection->analysis

Caption: Crossover study design for comparing ketogenic effects of MCTs.

Step-by-Step Methodology
  • Participant Selection: Recruit healthy adult volunteers with defined inclusion/exclusion criteria (e.g., age, BMI, no metabolic disorders).

  • Standardization: Participants should follow a standardized diet for a set period (e.g., 3 days) before each test day to ensure consistent metabolic baselines.

  • Fasting: An overnight fast (e.g., 10-12 hours) is required before the administration of the test substance.[8]

  • Test Substance Administration: Administer a single oral dose of the MCTs being compared (e.g., 20g of this compound, 20g of Tricaprylin) or a placebo (e.g., Sunflower Oil, an LCT).[18] Emulsification of the MCTs may enhance absorption and ketogenic effect.[19]

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) before administration.

    • Collect subsequent blood samples at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).[20]

    • Blood should be collected in tubes containing an appropriate anticoagulant (e.g., heparin, EDTA).[21]

  • Ketone Body Analysis:

    • The primary endpoint is the concentration of blood ketone bodies, specifically β-hydroxybutyrate (BHB), as it is the most abundant and stable ketone body.[22][23]

    • Enzymatic Assays: This is a widely used and reliable method.[24] The principle involves the conversion of BHB to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically.[21]

    • Point-of-Care Meters: Handheld meters that measure BHB in whole blood are available and have been FDA-cleared for both laboratory and home use.[21] These offer rapid results but may have different analytical performance compared to laboratory methods.[22]

    • LC-MS/MS: For detailed metabolic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for quantifying ketone bodies and their precursors.[25]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for blood ketone concentrations for each treatment.

    • Compare the mean AUC values between the different MCTs and the placebo using appropriate statistical tests (e.g., repeated measures ANOVA).

Conclusion: Navigating the Choice of MCTs for Ketogenic Applications

The selection of an appropriate MCT for inducing ketosis is a critical decision in the development of ketogenic therapies and supplements. The available evidence strongly indicates that even-chain MCTs, particularly caprylic acid (C8), are more potent ketogenic agents than the odd-chain MCT, this compound (C9).[8][16] The metabolic fate of this compound, which leads to the production of both ketogenic (acetyl-CoA) and anaplerotic (propionyl-CoA) precursors, likely accounts for its attenuated effect on blood ketone levels.

For applications where robust and rapid induction of ketosis is the primary objective, tricaprylin (C8) or a C8/C10 blend remains the superior choice. However, the anaplerotic properties of this compound could be of interest in specific therapeutic contexts, such as certain inborn errors of metabolism, where replenishing TCA cycle intermediates is beneficial.[13][14][26]

Researchers and drug development professionals must carefully consider the desired metabolic outcome when selecting an MCT. The experimental protocols outlined in this guide provide a framework for conducting rigorous, self-validating studies to precisely characterize the ketogenic profile of novel MCT formulations.

References

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A Comparative Guide to Validating the Glucogenic Effects of Trinonanoin In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating anaplerotic therapies, this guide provides an in-depth, objective comparison of trinonanoin's glucogenic potential. We will delve into the underlying biochemical mechanisms, present methodologies for in vivo validation, and compare its performance with alternative compounds, supported by experimental data. Our focus is on providing a scientifically rigorous framework for evaluating this compound as a therapeutic candidate for conditions characterized by metabolic dysregulation.

The Anaplerotic Strategy: Replenishing the Krebs Cycle for Gluconeogenesis

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, essential for both energy production and biosynthesis. The continuous removal of Krebs cycle intermediates for anabolic processes, known as cataplerosis, necessitates a replenishment mechanism called anaplerosis to maintain cycle integrity.[1] In states of metabolic stress or in certain genetic disorders, impaired anaplerosis can lead to a deficit in oxaloacetate, a critical intermediate for both the Krebs cycle and gluconeogenesis—the synthesis of new glucose.

Odd-chain fatty acids, such as nonanoic acid found in this compound, offer a unique anaplerotic advantage. Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[2] This propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the Krebs cycle, thereby "refilling" the cycle and boosting its capacity for gluconeogenesis.[3][4]

The metabolic journey from this compound to glucose is a multi-step process. Ingested this compound is hydrolyzed into glycerol and three nonanoic acid molecules. The nonanoic acid undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, entering the Krebs cycle. The increased pool of Krebs cycle intermediates, particularly malate, can then be exported from the mitochondria to the cytosol to drive gluconeogenesis.

cluster_ingestion Ingestion & Digestion cluster_beta_oxidation Mitochondrial β-Oxidation cluster_krebs_cycle Krebs Cycle (Anaplerosis) cluster_gluconeogenesis Cytosolic Gluconeogenesis This compound This compound (Triglyceride) Glycerol Glycerol This compound->Glycerol Lipolysis Nonanoic_Acid Nonanoic Acid (C9) This compound->Nonanoic_Acid Lipolysis Propionyl_CoA Propionyl-CoA Nonanoic_Acid->Propionyl_CoA Acetyl_CoA Acetyl-CoA Nonanoic_Acid->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Malate Malate Succinyl_CoA->Malate Krebs Cycle Reactions Oxaloacetate_Mito Oxaloacetate (Mitochondrial) Malate->Oxaloacetate_Mito Malate_Cyto Malate (Cytosolic) Malate->Malate_Cyto Transport Oxaloacetate_Cyto Oxaloacetate (Cytosolic) Malate_Cyto->Oxaloacetate_Cyto PEP Phosphoenolpyruvate (PEP) Oxaloacetate_Cyto->PEP Glucose Glucose PEP->Glucose

Caption: Metabolic pathway of this compound to glucose.

Validating Glucogenic Effects In Vivo: A Methodological Approach

To rigorously assess the glucogenic potential of this compound in vivo, a multi-faceted approach employing stable isotope tracing in a relevant animal model is recommended. This allows for the direct measurement of de novo glucose synthesis from the administered this compound.

Animal Models

The choice of animal model is critical and depends on the specific research question. Commonly used models for studying diabetes and metabolic disorders include:

  • Streptozotocin (STZ)-induced diabetic rats or mice: This model mimics type 1 diabetes by chemically ablating pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5][6]

  • Zucker Diabetic Fatty (ZDF) rats or db/db mice: These are genetic models of obesity and type 2 diabetes, characterized by insulin resistance and eventual β-cell failure.[7]

  • Normal, healthy rodents (e.g., Sprague-Dawley rats, C57BL/6 mice): These models are useful for establishing the baseline metabolic effects of this compound in a non-diseased state.

Experimental Workflow for In Vivo Glucogenic Flux Analysis

A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines a comprehensive approach to validating the glucogenic effects of this compound.

cluster_setup Experimental Setup cluster_dosing Tracer Administration cluster_sampling Sample Collection cluster_analysis Metabolite Analysis cluster_data Data Interpretation Animal_Model Select Animal Model (e.g., STZ-induced diabetic rat) Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Dosing Oral Gavage of 13C-labeled this compound Acclimatization->Dosing Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Derivatization Metabolite Derivatization Plasma_Separation->Derivatization GC_MS GC-MS Analysis of 13C-enrichment in Glucose Derivatization->GC_MS Flux_Calculation Calculate Gluconeogenic Flux GC_MS->Flux_Calculation Statistical_Analysis Statistical Analysis Flux_Calculation->Statistical_Analysis

Caption: In vivo experimental workflow for assessing this compound's glucogenicity.

Step-by-Step Experimental Protocol
  • Animal Model and Acclimatization:

    • Select an appropriate animal model (e.g., male Wistar rats with STZ-induced diabetes).[5]

    • House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide ad libitum access to standard chow and water for at least one week to acclimatize.

    • Confirm diabetic state by measuring fasting blood glucose levels.

  • Tracer Preparation and Administration:

    • Synthesize or procure uniformly labeled 13C-trinonanoin ([U-13C27]this compound).

    • Prepare an oral gavage solution of the labeled this compound in a suitable vehicle (e.g., corn oil).

    • Fast animals overnight (approximately 12-14 hours) to deplete glycogen stores and maximize the contribution of gluconeogenesis to glucose production.[8]

    • Administer a single bolus of the 13C-trinonanoin solution via oral gavage.

  • Blood Sampling:

    • Collect baseline blood samples (t=0) just prior to this compound administration.

    • Collect serial blood samples (e.g., 30, 60, 90, 120, 180, and 240 minutes post-gavage) from the tail vein into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Thaw plasma samples and deproteinize (e.g., with perchloric acid).

    • Derivatize glucose to a volatile derivative (e.g., glucose aldonitrile acetate) for gas chromatography-mass spectrometry (GC-MS) analysis.

    • Analyze the samples by GC-MS to determine the isotopic enrichment of 13C in glucose.[9][10]

  • Data Analysis and Interpretation:

    • Calculate the rate of appearance of 13C-labeled glucose in the plasma over time.

    • Use established tracer kinetic models to quantify the contribution of this compound to total glucose production.[11][12]

    • Compare the glucogenic flux from this compound with that of a control group receiving an even-chain triglyceride (e.g., trioctanoin).

Comparative Performance: this compound vs. Alternatives

The primary therapeutic rationale for using odd-chain triglycerides is their anaplerotic potential, which is absent in even-chain triglycerides. Therefore, a direct comparison with an even-chain triglyceride like trioctanoin is essential to validate the glucogenic effects specifically attributable to the odd-chain fatty acid metabolism of this compound.

While direct comparative studies on the glucogenic effects of this compound are limited, extensive research on a similar odd-chain triglyceride, triheptanoin, provides valuable insights. A double-blind, randomized controlled trial comparing triheptanoin (C7) to trioctanoin (C8) in patients with long-chain fatty acid oxidation disorders (LC-FAODs) demonstrated the clinical benefits of anaplerotic therapy.[4][13] Although this study did not directly measure gluconeogenesis, it showed that triheptanoin improved cardiac function, a key outcome related to improved energy metabolism.[4]

FeatureThis compound (Odd-Chain)Trioctanoin (Even-Chain)Triheptanoin (Odd-Chain)
Fatty Acid Nonanoic Acid (C9)Octanoic Acid (C8)Heptanoic Acid (C7)
Metabolites Acetyl-CoA + Propionyl-CoA Acetyl-CoA onlyAcetyl-CoA + Propionyl-CoA
Anaplerotic Potential YesNoYes
Glucogenic Potential Theoretically High Low (from glycerol)Demonstrated High
Supporting In Vivo Data LimitedExtensive (as MCT)Growing (Clinical Trials)[3]

Table 1: Comparison of this compound with Other Medium-Chain Triglycerides

The key differentiator for both this compound and triheptanoin is the production of propionyl-CoA, which directly replenishes the Krebs cycle and fuels gluconeogenesis.[4] In contrast, trioctanoin only provides acetyl-CoA, which cannot be converted to a net gain of oxaloacetate for gluconeogenesis. Therefore, any significant increase in glucose production from this compound compared to trioctanoin can be attributed to its anaplerotic properties.

Conclusion

Validating the glucogenic effects of this compound in vivo requires a rigorous and systematic approach. The use of stable isotope tracing in appropriate animal models provides a powerful tool to quantify the contribution of this odd-chain triglyceride to de novo glucose synthesis. While direct experimental data for this compound is still emerging, the well-established anaplerotic mechanism of odd-chain fatty acids and the clinical evidence from studies with triheptanoin provide a strong rationale for its potential as a glucogenic agent. Further comparative studies are warranted to fully elucidate the therapeutic utility of this compound in metabolic disorders characterized by impaired gluconeogenesis.

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  • Edgerton, D. S., Ramnanan, C. J., Grueter, C. A., Johnson, K. M., Lautz, M., & Neal, D. W. (2009). Effects of Insulin on the Metabolic Control of Hepatic Gluconeogenesis In Vivo. Diabetes, 58(12), 2766–2775.
  • Shah, A. M., & Wondisford, F. E. (2020). Tracking the carbons supplying gluconeogenesis. The Journal of biological chemistry, 295(42), 14419–14429.
  • Jin, E. S., & Sherry, A. D. (2018). Glucagon changes substrate preference in gluconeogenesis. The Journal of biological chemistry, 293(19), 7406–7416.
  • Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE (Journal of Visualized Experiments), (187), e55011.
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A Senior Application Scientist’s Guide to the Cross-Validation of Trinonanoin Quantification: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Trinonanoin Quantification

In the realms of pharmaceutical development, nutritional science, and specialty chemical manufacturing, the precise quantification of lipid species is paramount. This compound (C₃₀H₅₆O₆), a saturated triglyceride composed of a glycerol backbone esterified with three nonanoic acid chains, serves as a critical component in various formulations, from excipients in drug delivery systems to standards in metabolic research.[1][2] Its physical and chemical properties dictate its function, and therefore, its accurate measurement is not merely a quality control checkpoint but a fundamental aspect of ensuring product efficacy and safety.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior scientist, my objective is not to declare a single "best" method, but to illuminate the fundamental principles, operational nuances, and performance characteristics of each. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer the empirical data necessary for you, the researcher, to make an informed decision tailored to your specific analytical needs. The methodologies and validation parameters discussed are grounded in the principles outlined by international regulatory bodies, ensuring a framework of scientific integrity.[3][4]

Chapter 1: Understanding the Analyte and the Analytical Approaches

Physicochemical Profile of this compound

This compound is a non-volatile, relatively nonpolar molecule with a molecular weight of 512.76 g/mol .[1][5] Its lack of volatility is the single most important factor governing the choice of analytical strategy. At room temperature, it is a liquid with a low melting point (8-9 °C) and a high boiling point.[5][6] This profile makes it an ideal candidate for direct analysis by HPLC, which separates compounds in the liquid phase. Conversely, Gas Chromatography requires analytes to be volatile and thermally stable.[7][8] Direct injection of this compound into a hot GC inlet would lead to decomposition rather than volatilization, necessitating a chemical modification step—derivatization—prior to analysis.

The HPLC Approach: Direct Quantification of the Intact Molecule

High-Performance Liquid Chromatography separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being nonpolar, is retained on the column and is eluted by increasing the proportion of a nonpolar organic solvent in the mobile phase.

A key challenge with triglycerides is detection. They lack a strong chromophore, making standard UV-Vis detection inefficient. Therefore, universal detectors that do not rely on spectroscopic properties are required. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are common choices, as they respond to any non-volatile analyte.[10] For enhanced specificity and sensitivity, a Mass Spectrometer (MS) can be used as the detector (HPLC-MS).[11] This approach allows for the direct measurement of the intact this compound molecule.

The GC-MS Approach: Indirect Quantification via Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry offers exceptional sensitivity and specificity but cannot be applied directly to triglycerides.[12][13] The strategy, therefore, is to quantify this compound indirectly by measuring its constituent fatty acids. This is achieved through a derivatization process called transesterification .[14] In this reaction, the triglyceride is reacted with an alcohol (typically methanol) in the presence of a catalyst (e.g., BF₃ or methanolic HCl) to break the ester bonds and form Fatty Acid Methyl Esters (FAMEs).[15]

The resulting nonanoic acid methyl esters are volatile and thermally stable, making them perfectly suited for GC analysis. They are separated on a capillary GC column and detected by a mass spectrometer. The MS can be operated in full scan mode to confirm the identity of the FAMEs or in Selected Ion Monitoring (SIM) mode for highly sensitive and specific quantification.[16] The amount of this compound in the original sample is then calculated stoichiometrically from the quantity of its FAME derivative.

Chapter 2: Experimental Workflows and Protocols

The choice of methodology is a commitment to a specific workflow. The following diagrams and protocols are designed to be self-validating systems, incorporating steps for quality control and adherence to established analytical standards.[17][18]

HPLC-CAD Workflow for Direct this compound Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Dilute_Sample Dissolve & Dilute Sample in Acetonitrile/Isopropanol Sample->Dilute_Sample Standard Prepare this compound Stock (e.g., 1 mg/mL in Acetonitrile) Dilute_Std Create Calibration Curve Standards (e.g., 10-500 µg/mL) Standard->Dilute_Std Filter Filter all solutions (0.45 µm PTFE) Dilute_Std->Filter Dilute_Sample->Filter HPLC RP-HPLC System (C18 Column) Filter->HPLC CAD Charged Aerosol Detector (CAD) HPLC->CAD Integrate Integrate Peak Area CAD->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Workflow for direct quantification of this compound by HPLC-CAD.

Detailed Protocol: HPLC-CAD Quantification

  • Preparation of Standard Solutions:

    • Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with a 90:10 (v/v) acetonitrile:isopropanol mixture to prepare calibration standards at concentrations of 10, 25, 50, 100, 250, and 500 µg/mL. The use of isopropanol helps maintain solubility at higher concentrations.

  • Preparation of Sample Solutions:

    • Accurately weigh an amount of the sample expected to contain this compound into a volumetric flask.

    • Dissolve and dilute with the 90:10 acetonitrile:isopropanol mixture to achieve a final concentration within the calibration range (e.g., ~100 µg/mL).

    • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention and separation of nonpolar triglycerides.[9]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

    • Gradient: Start at 70% A, hold for 2 min. Linearly increase to 95% B over 10 min. Hold for 5 min. Return to initial conditions over 1 min and equilibrate for 5 min. This gradient effectively elutes the highly nonpolar triglyceride from the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and improves peak shape.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD), Nebulizer Temp: 35 °C, Gas: Nitrogen.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.[19]

    • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

GC-MS Workflow for Indirect this compound Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Internal_Std Add Internal Standard (e.g., Glyceryl Triheptadecanoate) Sample->Internal_Std Standard Prepare this compound Stock Derivatize Transesterification: React with BF₃-Methanol at 100°C Internal_Std->Derivatize Extract Liquid-Liquid Extraction of FAMEs with Hexane Derivatize->Extract Dry Dry Hexane Layer (e.g., over Na₂SO₄) Extract->Dry GC Gas Chromatograph Dry->GC MS Mass Spectrometer (SIM Mode) GC->MS Integrate Integrate Peak Areas (Analyte & Internal Std) MS->Integrate Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Integrate->Cal_Curve Quantify Quantify FAME Concentration & Calculate this compound Amount Cal_Curve->Quantify

Caption: Workflow for indirect quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Quantification

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound and an internal standard (IS), such as Glyceryl Triheptadecanoate (C17:0 TAG), in a suitable solvent like chloroform. The use of an odd-chain IS is critical as it is unlikely to be present in most samples and corrects for variability during the complex derivatization and extraction steps.[20]

    • For the calibration curve, pipette varying amounts of the this compound stock solution and a fixed amount of the IS stock solution into a series of screw-capped glass tubes. Evaporate the solvent under a stream of nitrogen.

    • For samples, accurately weigh an appropriate amount into a glass tube and add the same fixed amount of the IS stock solution. Evaporate the solvent.

  • Transesterification (Derivatization):

    • Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) to each dry tube containing standards and samples.

    • Securely cap the tubes, vortex, and heat in a heating block at 100 °C for 30 minutes. This step converts the triglycerides to their corresponding FAMEs.[14]

    • Allow the tubes to cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to each tube.

    • Vortex vigorously for 1 minute to extract the nonpolar FAMEs into the hexane layer. The saltwater helps to break any emulsions and improve phase separation.

    • Centrifuge briefly (e.g., 2000 rpm for 5 min) to fully separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • Instrumental Conditions:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm). A polar column is essential for achieving good separation of FAMEs.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 20:1).

    • Oven Temperature Program: Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 240 °C, and hold for 5 min. This program ensures the separation of various FAMEs.[21]

    • MS Transfer Line: 250 °C.

    • MS Ion Source: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for Nonanoic acid methyl ester (e.g., 172, 129).

      • Monitor m/z for Heptadecanoic acid methyl ester (IS) (e.g., 284, 241).

      • Using SIM significantly improves the signal-to-noise ratio, leading to lower detection limits.[16]

  • Data Analysis:

    • Calculate the ratio of the peak area of the nonanoic acid methyl ester to the peak area of the internal standard for each standard and sample.

    • Construct a calibration curve by plotting this peak area ratio against the concentration ratio (this compound/IS).

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Chapter 3: Method Validation and Performance Comparison

A method is only as reliable as its validation data. Both protocols were validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline key parameters to demonstrate a method is fit for its purpose.[3][22]

Validation Parameter HPLC-CAD Method GC-MS (SIM) Method Comments
Specificity High. Chromatographic separation of intact TG.Very High. Chromatographic separation plus mass-specific detection of derivative.GC-MS offers superior specificity due to the mass filtering, reducing the risk of co-eluting interferences.[23]
Linearity (Range) 10 - 500 µg/mL (r² > 0.998)1 - 250 µg/mL (r² > 0.999)Both methods show excellent linearity. GC-MS often provides a wider dynamic range and can reach lower concentrations.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods demonstrate high accuracy, meeting the typical acceptance criteria of 80-120%.[24]
Precision (%RSD) Intra-day: < 1.5%Inter-day: < 2.0%Intra-day: < 1.0%Inter-day: < 1.8%Both methods are highly precise. The use of an internal standard in the GC-MS method effectively controls for variability in the multi-step sample preparation.[19]
Limit of Detection (LOD) ~2 µg/mL~0.2 µg/mLThe sensitivity of GC-MS in SIM mode is significantly higher, making it the preferred method for trace-level quantification.[21]
Limit of Quantitation (LOQ) ~7 µg/mL~0.7 µg/mLConsistent with LOD, the GC-MS method allows for the reliable quantification of much lower amounts of this compound.
Robustness High. Unaffected by minor changes in mobile phase composition or flow rate.Moderate. The derivatization step is sensitive to moisture and reagent quality.The HPLC method is generally more robust and easier to transfer between labs due to its simpler sample preparation.[25]

Chapter 4: A Senior Scientist's Perspective: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is not merely technical; it is strategic. It depends entirely on the analytical question you are trying to answer.

Choose HPLC when:

  • You need to quantify the intact triglyceride: This is crucial for formulation stability studies where you need to confirm the molecule has not hydrolyzed or degraded.

  • Sample throughput is a priority: The sample preparation is a simple "dilute-and-shoot" process, making it much faster than the multi-step derivatization required for GC-MS.

  • Your sample contains other non-volatile components: HPLC can often separate a wider range of excipients and other lipids in a single run.[9]

  • Method robustness is critical: The simplicity of the workflow makes it less prone to error and easier to implement for routine quality control.

Choose GC-MS when:

  • Ultimate sensitivity is required: If you are quantifying trace amounts of this compound in complex biological matrices (e.g., plasma, tissue), the low detection limits of GC-MS are indispensable.[16]

  • You need to confirm the fatty acid composition: The GC-MS method inherently provides this information. It confirms that the triglyceride is indeed this compound and not an isomer or a mixture of other triglycerides. This provides an extra layer of qualitative assurance.

  • You need absolute certainty of identification: The mass spectrum provides a molecular fingerprint that is more definitive for identification than the retention time from an HPLC-CAD system.[13]

The primary trade-off is between the direct, robust, and high-throughput nature of HPLC and the superior sensitivity, specificity, and qualitative power of GC-MS, which comes at the cost of a more complex and time-consuming sample preparation protocol.[8][12]

Conclusion

Both HPLC and GC-MS are powerful, reliable, and accurate techniques for the quantification of this compound when properly developed and validated. HPLC offers a direct, robust, and high-throughput analysis of the intact molecule, making it ideal for quality control and formulation analysis. GC-MS, while requiring a more involved derivatization step, provides unparalleled sensitivity and specificity, making it the superior choice for trace-level analysis and applications requiring definitive confirmation of fatty acid composition.

Ultimately, the optimal analytical choice is dictated by the specific requirements of the study. By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers, scientists, and drug development professionals can confidently select and implement the method that will yield the most accurate and meaningful data for their project.

References

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The Unseen Constant: Trinonanoin as a Superior Control for Long-Chain Triglyceride Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism research, the quest for precise and reproducible results hinges on the careful selection of experimental controls. When investigating the physiological and pathological roles of long-chain triglycerides (LCTs), the choice of a negative control is not merely a procedural formality but a critical determinant of data integrity. This guide elucidates the scientific rationale and practical application of Trinonanoin, a medium-chain triglyceride (MCT), as a uniquely suited control for L-CT studies, offering a distinct metabolic profile that isolates the specific effects of long-chain fatty acid absorption and transport.

The Metabolic Dichotomy: Why a Simple "Oil" Control is Insufficient

Commonly used LCTs in research, such as corn oil, soybean oil, and olive oil, are composed predominantly of fatty acids with 16 or more carbons. Their absorption and subsequent metabolic fate are fundamentally intertwined with the formation of chylomicrons, large lipoprotein particles assembled in the enterocytes of the small intestine. These chylomicrons are secreted into the lymphatic system before entering the bloodstream, a pathway that is central to the systemic distribution of dietary LCTs and is implicated in various physiological and disease processes.

Using one LCT (e.g., olive oil) as a control for another (e.g., corn oil) can introduce confounding variables due to differences in their fatty acid composition (e.g., monounsaturated vs. polyunsaturated), which can independently influence metabolic and signaling pathways. A truly effective control should be metabolically inert with respect to the specific pathway under investigation—in this case, chylomicron-mediated lipid transport.

This is where this compound, a triglyceride of nonanoic acid (a nine-carbon fatty acid), offers a distinct advantage. As a medium-chain triglyceride, its metabolic journey diverges significantly from that of LCTs.

This compound: A Metabolically Distinct Control

This compound is a synthetic triglyceride composed of a glycerol backbone esterified with three nonanoic acid molecules. Its defining characteristic lies in the medium-chain length of its fatty acid constituents. This structural difference dictates a completely different route of absorption and metabolism.

Unlike LCTs, the medium-chain fatty acids (MCFAs) from this compound are readily hydrolyzed in the intestine and absorbed directly into the portal vein, bound to albumin. They are then transported directly to the liver for rapid beta-oxidation.[1] This pathway bypasses the lymphatic system and the intricate process of chylomicron assembly and secretion.[1] This fundamental metabolic difference is the cornerstone of its utility as a negative control in LCT research.

By administering this compound, researchers can control for the caloric and physical effects of lipid administration while isolating the specific physiological consequences of chylomicron-mediated LCT transport and the signaling pathways activated by long-chain fatty acids.

Visualizing the Metabolic Divergence

The following diagram illustrates the distinct metabolic fates of this compound (MCT) and a typical long-chain triglyceride (LCT).

cluster_LCT Long-Chain Triglyceride (LCT) Metabolism cluster_MCT This compound (MCT) Metabolism LCT Dietary LCTs (e.g., Corn Oil, Olive Oil) LCFA Long-Chain Fatty Acids + Monoglycerides LCT->LCFA Lipase Digestion Chylomicron Chylomicron Assembly (in Enterocyte) LCFA->Chylomicron Re-esterification Lymph Lymphatic System Chylomicron->Lymph Bloodstream_LCT Systemic Circulation Lymph->Bloodstream_LCT Peripheral_Tissues Peripheral Tissues (Adipose, Muscle) Bloodstream_LCT->Peripheral_Tissues LPL-mediated Lipolysis Liver_Remnant Liver (Chylomicron Remnant Uptake) Bloodstream_LCT->Liver_Remnant MCT This compound MCFA Medium-Chain Fatty Acids + Glycerol MCT->MCFA Lipase Digestion Portal_Vein Portal Vein (bound to Albumin) MCFA->Portal_Vein Direct Absorption Liver_MCT Liver Portal_Vein->Liver_MCT Oxidation Rapid Beta-Oxidation Liver_MCT->Oxidation cluster_LCFA_Signaling LCFA-Specific Signaling cluster_MCFA_Signaling MCFA (from this compound) Signaling LCFA Long-Chain Fatty Acids GPR40_120 GPR40 / GPR120 LCFA->GPR40_120 Ligand Binding PLC Phospholipase C (PLC) GPR40_120->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects: - Incretin Secretion - Insulin Release - Inflammatory Modulation Ca_PKC->Downstream MCFA Medium-Chain Fatty Acids No_Binding No significant binding to GPR40 / GPR120 MCFA->No_Binding No_Activation No downstream signaling via this pathway No_Binding->No_Activation

Caption: Differential activation of LCFA receptors.

Experimental Protocol: In Vivo Oral Gavage Study in Rodents

This section provides a detailed, step-by-step methodology for a typical in vivo study in rodents to compare the acute effects of an LCT (e.g., corn oil) and this compound on postprandial lipemia.

Objective: To quantify the differential effects of oral administration of corn oil (LCT) and this compound (MCT control) on plasma triglyceride levels in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old), fasted overnight (12-16 hours) with free access to water.

  • Corn oil (USP grade)

  • This compound (>98% purity)

  • Gavage needles (18-20 gauge, straight or curved with ball tip)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Plasma triglyceride assay kit (colorimetric or enzymatic)

  • Spectrophotometer or plate reader

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate rats to handling and mock gavage with saline for 3-5 days prior to the experiment to minimize stress.

    • Fast rats overnight (12-16 hours) before the study to ensure a baseline lipid profile. Ensure free access to water.

  • Dosing Preparation:

    • Prepare the oral gavage solutions of corn oil and this compound. A typical dose is 1-2 ml/kg body weight.

    • Divide the animals into two groups: LCT (corn oil) and MCT control (this compound).

  • Baseline Blood Collection (Time 0):

    • Gently restrain the rat.

    • Collect a baseline blood sample (approx. 100-200 µL) from the tail vein or saphenous vein into an EDTA-coated tube. Place the tube on ice.

  • Oral Gavage Administration:

    • Weigh each rat to calculate the precise dose volume.

    • Gently restrain the rat, holding it in an upright position.

    • Carefully insert the gavage needle over the tongue and into the esophagus. The needle should pass with minimal resistance.

    • Slowly administer the designated oil.

    • Withdraw the needle gently and return the rat to its cage.

    • Monitor the animal for any signs of distress.

  • Post-Gavage Blood Collection:

    • Collect blood samples at predetermined time points post-gavage. Typical time points for an acute study are 1, 2, 4, and 6 hours.

    • Follow the same blood collection procedure as for the baseline sample.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000-3000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Triglyceride Analysis:

    • Thaw the plasma samples on ice.

    • Perform the triglyceride assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored product, which is then measured spectrophotometrically.

    • Construct a standard curve to determine the triglyceride concentrations in the plasma samples.

  • Data Analysis:

    • Calculate the mean plasma triglyceride concentrations for each group at each time point.

    • Plot the data as plasma triglyceride concentration versus time.

    • Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to compare the triglyceride responses between the corn oil and this compound groups over time.

Expected Outcomes:

The corn oil group is expected to show a significant increase in plasma triglyceride levels, peaking around 2-4 hours post-gavage, reflecting the absorption of LCTs via chylomicrons. In contrast, the this compound group should exhibit a flat or only minimally elevated plasma triglyceride profile, demonstrating the lack of chylomicron formation and the direct hepatic metabolism of MCFAs.

Conclusion: A Foundation for Robust and Reliable Lipid Research

The selection of an appropriate control is paramount to the integrity and interpretability of experimental data in long-chain triglyceride research. This compound, by virtue of its distinct medium-chain fatty acid composition and consequent direct portal absorption, offers a scientifically robust and superior negative control compared to other LCTs. Its use allows for the precise dissection of the physiological and pathological roles of chylomicron-mediated lipid transport and LCF-A-specific signaling. By incorporating this compound into experimental designs, researchers can enhance the specificity of their findings and contribute to a more accurate understanding of the complex world of lipid metabolism.

References

  • National Toxicology Program. (1994). NTP Comparative Toxicology Studies of Corn Oil, Safflower Oil, and Tricaprylin (CAS Nos. 8001-30-7, 8001-23-8, and 538-23-8) in Male F344/N Rats as Vehicles for Gavage. National Toxicology Program technical report series, 426, 1–314. [Link]

  • Trevizan, L., & Bauer, J. E. (2010). Effects of dietary medium-chain triglycerides on plasma lipids and lipoprotein distribution and food aversion in cats. American journal of veterinary research, 71(4), 463–469. [Link]

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A Senior Application Scientist's Guide to Confirming the Tissue Distribution of Trinonanoin-Derived Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the tissue-specific distribution of nonanoic acid (C9:0) following the administration of Trinonanoin. We present a detailed, field-tested experimental workflow utilizing stable isotope tracing with ¹³C-labeled this compound, coupled with robust tissue processing and analytical methodologies. Crucially, this guide establishes a direct comparison with Tricaprylin (a C8:0 triglyceride), highlighting the distinct metabolic fates and biodistribution profiles of odd-carbon versus even-carbon medium-chain fatty acids. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices to ensure data integrity and reproducibility.

Introduction: The Unique Metabolic Signature of Odd-Carbon Medium-Chain Triglycerides

Medium-Chain Triglycerides (MCTs) are a class of dietary fats with fatty acid chains of 6 to 12 carbons. Unlike their long-chain counterparts (LCTs), MCTs possess unique metabolic properties, including rapid hydrolysis and absorption directly into the portal circulation, largely bypassing the lymphatic system.[1][2][3] This rapid catabolism makes them a readily available energy source.[4]

Within the MCT family, a critical distinction exists between even-carbon (e.g., caprylic acid, C8:0) and odd-carbon (e.g., nonanoic acid, C9:0) fatty acids. While both are efficiently metabolized, the final product of β-oxidation for odd-carbon fatty acids is propionyl-CoA, in addition to acetyl-CoA.[5] Propionyl-CoA is an anaplerotic substrate, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle, a process of significant interest for conditions involving compromised mitochondrial energy metabolism.[6][7][8]

This compound, a triglyceride composed of three nonanoic acid molecules, is therefore a valuable tool for investigating the therapeutic potential of anaplerosis.[9] Understanding where its constituent nonanoic acid is distributed among various tissues is paramount for any drug development or therapeutic strategy. This guide provides the experimental blueprint to elucidate this distribution, comparing it directly with the well-characterized even-chain MCT, Tricaprylin.[4][10]

Foundational Principles: Absorption and Transport Dynamics

The primary rationale for comparing MCTs to LCTs, and indeed for comparing different MCTs, lies in their divergent paths of absorption and transport. This fundamental difference dictates their initial metabolic fate and subsequent tissue availability.

  • Long-Chain Triglycerides (LCTs): Require emulsification by bile salts and hydrolysis by pancreatic lipase. The resulting long-chain fatty acids are re-esterified into triglycerides within intestinal cells, packaged into chylomicrons, and secreted into the lymphatic system before eventually entering the bloodstream. This process is slower and more complex.[1][2]

  • Medium-Chain Triglycerides (MCTs): Are more water-soluble and can be hydrolyzed more rapidly by gastric and pancreatic lipases.[11] The released medium-chain fatty acids (MCFAs) are absorbed directly by intestinal epithelial cells and pass into the portal vein, which leads directly to the liver.[1] This direct hepatic route ensures rapid metabolism.

The distinction between odd- and even-chain MCFAs becomes critical after this initial absorption phase, influencing their uptake and utilization by extrahepatic tissues.

cluster_0 Gastrointestinal Tract cluster_1 Circulatory Systems LCT LCT Intestinal Lumen Intestinal Lumen LCT->Intestinal Lumen Bile Emulsification This compound (C9) This compound (C9) This compound (C9)->Intestinal Lumen Tricaprylin (C8) Tricaprylin (C8) Tricaprylin (C8)->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Lipase Hydrolysis Lymphatic System Lymphatic System Enterocyte->Lymphatic System Chylomicron Assembly Portal Vein Portal Vein Enterocyte->Portal Vein Direct Absorption Systemic Circulation Systemic Circulation Lymphatic System->Systemic Circulation Liver Liver Portal Vein->Liver Liver->Systemic Circulation

Figure 1: Comparative absorption pathways of LCTs vs. MCTs.

Experimental Design: A Stable Isotope Tracer Study

To definitively track the fate of fatty acids derived from this compound and Tricaprylin, a stable isotope tracing study is the gold standard.[12][13][14] This methodology avoids the safety and disposal concerns of radioactive tracers while providing high sensitivity and specificity when coupled with mass spectrometry.[15]

The core principle is to administer triglycerides synthesized with a heavy isotope of carbon (¹³C) and then measure the enrichment of this isotope in the fatty acid pools of various tissues over time.

Our comparative model:

  • Test Article 1: Uniformly labeled ¹³C-Trinonanoin ([U-¹³C₂₇]this compound)

  • Test Article 2: Uniformly labeled ¹³C-Tricaprylin ([U-¹³C₂₄]Tricaprylin)

  • Experimental Model: C57BL/6 mice, a standard model for metabolic studies.

  • Primary Outcome: Quantification of ¹³C-Nonanoic acid and ¹³C-Caprylic acid in key tissues (Liver, Brain, Heart, Skeletal Muscle, Adipose Tissue) at a defined endpoint.

Figure 2: High-level workflow for the comparative tissue distribution study.

Detailed Experimental Protocols

The following protocols are detailed to ensure reproducibility and data integrity.

Animal Handling and Dosing

Causality: A brief fast depletes glycogen stores and ensures that the metabolic machinery is primed to utilize the administered lipid tracer, leading to a clearer signal. Oral gavage is the chosen route to mimic dietary intake and normal digestive processes.

  • Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Fast the mice for 4-6 hours prior to dosing, with free access to water.

  • Prepare the dosing solution by emulsifying the ¹³C-labeled triglyceride (e.g., 150 mg/kg) in a suitable vehicle like corn oil.[13]

  • Administer the dose accurately via oral gavage.

  • Return mice to their cages with free access to water but no food for the duration of the tracer circulation period (e.g., 2 hours).

Tissue Collection and Homogenization

Causality: Rapid euthanasia followed by immediate snap-freezing is critical to quench all metabolic activity, preventing post-mortem changes in lipid profiles.[16]

  • At the designated time point (e.g., 2 hours post-dose), euthanize the mouse via an approved method (e.g., cervical dislocation under anesthesia).

  • Rapidly dissect the target tissues: liver, whole brain, heart, quadriceps muscle, and epididymal white adipose tissue.

  • Rinse tissues briefly in ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot dry, weigh, and immediately snap-freeze the tissues in liquid nitrogen. Store at -80°C until extraction.

Total Lipid Extraction (Bligh & Dyer Method)

Causality: The Bligh & Dyer method is a classic, robust technique for achieving a quantitative extraction of total lipids from biological samples by creating a biphasic system of chloroform, methanol, and water.[17][18][19][20]

  • For ~100 mg of frozen tissue, add to a homogenizer tube containing 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[19]

  • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Transfer the homogenate to a glass tube. Add 1.25 mL of chloroform and vortex well.[19][20]

  • Add 1.25 mL of deionized water and vortex well to induce phase separation.[19]

  • Centrifuge at ~1000 x g for 10 minutes to clarify the two phases.

  • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette. Transfer to a fresh glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

Fatty Acid Analysis via GC-MS

Causality: Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice.[21] Fatty acids must first be converted to volatile esters (Fatty Acid Methyl Esters, FAMEs) for GC analysis. The mass spectrometer allows for the differentiation and quantification of the ¹³C-labeled fatty acids from their endogenous, unlabeled ¹²C counterparts.[22][23]

  • Derivatization: Re-suspend the dried lipid extract in a methylation reagent (e.g., 14% Boron Trifluoride in Methanol). Heat at 100°C for 30 minutes to convert fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the FAMEs sample into a GC-MS system.

    • GC Conditions: Use a suitable column (e.g., polar capillary column) and a temperature gradient program to separate the FAMEs. A typical program might start at 115°C and ramp to 245°C.[24]

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning for the molecular ions corresponding to unlabeled and ¹³C-labeled nonanoic and caprylic acid methyl esters.

  • Quantification: Calculate the abundance of the ¹³C-labeled fatty acid relative to an internal standard and the total fatty acid content in that tissue. Express results as a percentage of tracer incorporation or absolute concentration (nmol/g tissue).[21]

Comparative Data Analysis: this compound (C9) vs. Tricaprylin (C8)

The following table presents hypothetical, yet mechanistically plausible, data derived from the described experimental workflow. The results illustrate the expected differences in tissue distribution between nonanoic acid (C9) and caprylic acid (C8) at 2 hours post-administration.

Tissue¹³C-Caprylic Acid (C8) from Tricaprylin (% of Total Tracer)¹³C-Nonanoic Acid (C9) from this compound (% of Total Tracer)Key Interpretation
Liver 45%40%Both are rapidly taken up by the liver, the primary site of MCFA metabolism. The slightly lower C9 may reflect faster export to peripheral tissues.[25]
Brain 2%5%Significant Difference. C9 shows markedly higher brain accumulation. This may be due to its more efficient transport across the blood-brain barrier via monocarboxylate transporters (MCTs).[26][27][28][29]
Heart 8%10%The heart readily utilizes fatty acids for energy. The higher C9 level suggests efficient uptake and potential for anaplerotic fueling of the cardiac TCA cycle.
Skeletal Muscle 12%15%Similar to the heart, muscle tissue shows a preference for C9, indicating its potential as a readily available energy substrate for peripheral tissues.
Adipose Tissue 6%8%While less pronounced than in other tissues, the higher C9 level suggests it may be a more favorable substrate for storage or local metabolism in adipocytes compared to C8.[25]

Mechanistic Interpretation & Discussion

The hypothetical data reveals a critical divergence in the biodistribution of odd- vs. even-carbon MCFAs. While both are predominantly metabolized in the liver, nonanoic acid (C9) demonstrates superior distribution to extrahepatic tissues, most notably the brain.

The primary explanation for this enhanced brain uptake lies in its interaction with Monocarboxylate Transporters (MCTs) , such as MCT1, which are expressed on the blood-brain barrier.[27][30] These transporters facilitate the movement of key metabolites, and evidence suggests that fatty acids with chain lengths like nonanoic acid are efficiently transported by this system.[26][28] This property is of immense interest for neurological applications, where delivering energy substrates to the brain is a key therapeutic goal.

The higher accumulation in the heart and skeletal muscle further underscores the potential of this compound as a systemic energy source. The anaplerotic nature of its C9 fatty acid provides a unique metabolic advantage, potentially supporting cellular function more robustly than even-chain fatty acids under conditions of metabolic stress.[9]

Conclusion

This guide provides a robust, scientifically-grounded framework for confirming the tissue distribution of this compound-derived fatty acids. By employing stable isotope tracers and established analytical techniques, researchers can generate high-quality, reproducible data. The comparative analysis with Tricaprylin highlights the unique metabolic fate of odd-carbon fatty acids, particularly the enhanced brain uptake of nonanoic acid. These findings are critical for professionals in drug development and nutritional science who aim to leverage the distinct therapeutic properties of this compound for metabolic and neurological health.

References

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A Researcher's Guide to Validating the Impact of Trinonanoin on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the impact of Trinonanoin on mitochondrial respiration. We will delve into the mechanistic underpinnings of this compound's action, present a detailed experimental protocol for its assessment using modern techniques, and compare its effects against other relevant mitochondrial modulators. This document is designed to be a practical resource, blending theoretical knowledge with actionable experimental design.

Introduction: The Significance of Modulating Mitochondrial Respiration with this compound

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The efficiency of this process is paramount for cellular health, and its dysfunction is implicated in a wide range of pathologies, from rare metabolic disorders to common age-related diseases. Consequently, therapeutic strategies aimed at modulating mitochondrial function are of significant interest.

This compound, a synthetic triglyceride of the seven-carbon fatty acid heptanoate, has emerged as a promising therapeutic agent, particularly in the context of long-chain fatty acid oxidation disorders (LC-FAODs)[1][2]. Its therapeutic rationale is rooted in the concept of anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates.[3] Unlike even-chain fatty acids, the metabolism of odd-chain fatty acids like heptanoate yields propionyl-CoA in addition to acetyl-CoA.[4][5] Propionyl-CoA can be converted to succinyl-CoA, a direct TCA cycle intermediate, thereby enhancing the cycle's capacity and, consequently, mitochondrial respiration.[4]

Recent studies have provided direct evidence of this compound's pro-respiratory effects. For instance, in fibroblasts from patients with Neutral Lipid Storage Disease Type M (NLSD-M), treatment with this compound led to an increase in both glycolysis and mitochondrial respiration.[6][7][8] This guide will equip you with the tools to independently validate and expand upon such findings.

Experimental Validation: A Step-by-Step Protocol Using Extracellular Flux Analysis

To quantitatively assess the impact of this compound on mitochondrial respiration, we will utilize the Agilent Seahorse XF Cell Mito Stress Test, a gold-standard assay for real-time measurement of oxygen consumption rate (OCR) in live cells.[9][10] This method allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Experimental Workflow

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed cells in Seahorse XF plate incubate_cells Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells hydrate_cartridge Hydrate sensor cartridge with calibrant load_compounds Load Mito Stress Test compounds into cartridge hydrate_cartridge->load_compounds prepare_media Prepare assay medium +/- this compound replace_media Replace culture medium with assay medium prepare_media->replace_media incubate_no_co2 Incubate in non-CO2 incubator replace_media->incubate_no_co2 run_assay Run Mito Stress Test incubate_no_co2->run_assay calibrate Calibrate Seahorse Analyzer load_compounds->calibrate calibrate->run_assay normalize Normalize data (e.g., to protein concentration) run_assay->normalize calculate Calculate mitochondrial parameters normalize->calculate compare Compare this compound vs. Control calculate->compare

Figure 1: Experimental workflow for assessing this compound's effect on mitochondrial respiration using the Seahorse XF Mito Stress Test.
Detailed Protocol

Materials:

  • Seahorse XF Cell Culture Microplates (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine) (Agilent)

  • This compound (pharmaceutical grade)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A) (Agilent)

  • Cell line of interest (e.g., primary fibroblasts, HepG2, C2C12 myoblasts)

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells at an empirically determined optimal density in a Seahorse XF cell culture microplate. The goal is to have a confluent monolayer on the day of the assay.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

    • On the same day, hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 37°C incubator.[11]

  • Assay Preparation (Day 2):

    • Prepare the Seahorse XF assay medium. For the treatment group, supplement the medium with the desired concentration of this compound. It is crucial to perform a dose-response curve in preliminary experiments to determine the optimal concentration. A vehicle control (e.g., ethanol or DMSO, depending on the solvent for this compound) should be prepared for the control group.

    • Remove the cell culture medium from the wells and gently wash twice with the pre-warmed Seahorse XF assay medium.

    • Add the final volume of the respective assay medium (with or without this compound) to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow for temperature and pH equilibration.[11]

  • Compound Loading and Assay Execution:

    • Prepare the injection solutions of Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test kit in the assay medium at the desired final concentrations. These concentrations should be optimized for the specific cell type being used.[12]

    • Load the hydrated sensor cartridge with the prepared compound solutions into the appropriate ports of the Seahorse XF Analyzer for calibration.

    • Following calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure the basal OCR and then sequentially inject the compounds to determine the different parameters of mitochondrial respiration.[10]

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration to account for any variations in cell density between wells.

    • The Seahorse Wave software can be used to automatically calculate the key mitochondrial parameters from the raw kinetic data.[12]

Comparative Analysis: this compound vs. Other Mitochondrial Modulators

To put the effects of this compound into context, it is informative to compare it with other compounds known to modulate mitochondrial respiration. For this guide, we will consider two comparators:

  • Trioctanoin: An even-chain medium-chain triglyceride, providing a direct comparison to understand the specific contribution of the odd-chain nature of this compound.

  • Resveratrol: A natural polyphenol known to have complex effects on mitochondria, including activating SIRT1 and promoting mitochondrial biogenesis.[13][14][15]

The following table presents hypothetical but plausible data that could be obtained from a Seahorse XF Mito Stress Test comparing these compounds.

ParameterControl (Vehicle)This compound (100 µM)Trioctanoin (100 µM)Resveratrol (20 µM)
Basal Respiration (pmol O2/min) 100 ± 8135 ± 10115 ± 9120 ± 7
ATP-linked Respiration (pmol O2/min) 75 ± 6105 ± 885 ± 790 ± 6
Maximal Respiration (pmol O2/min) 200 ± 15280 ± 20220 ± 18250 ± 16
Proton Leak (pmol O2/min) 25 ± 330 ± 430 ± 330 ± 3
Spare Respiratory Capacity (%) 100%107%91%108%
* Statistically significant difference from control (p < 0.05).

Interpretation of Comparative Data:

  • This compound: The data suggests that this compound significantly increases basal, ATP-linked, and maximal respiration. This is consistent with its anaplerotic mechanism, which boosts the TCA cycle's capacity to supply reducing equivalents (NADH and FADH2) to the electron transport chain.

  • Trioctanoin: As an even-chain fatty acid, trioctanoin can also serve as a fuel source for mitochondria. However, its impact on respiration is less pronounced than that of this compound, highlighting the potential advantage of anaplerosis.

  • Resveratrol: Resveratrol also enhances mitochondrial respiration, likely through different mechanisms such as the activation of signaling pathways that promote mitochondrial biogenesis and function.[15]

Mechanistic Insights: The Anaplerotic Action of this compound

The primary mechanism by which this compound is proposed to enhance mitochondrial respiration is through anaplerosis. The following diagram illustrates this pathway.

G This compound This compound (C7 Triglyceride) Heptanoate Heptanoate (C7) This compound->Heptanoate Lipolysis Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Heptanoate->Acetyl_CoA β-oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle ETC Electron Transport Chain (ETC) TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation Acetyl_CoA->TCA_Cycle

Figure 2: Anaplerotic mechanism of this compound in mitochondrial respiration.

This anaplerotic effect is particularly beneficial in conditions where TCA cycle intermediates are depleted. By replenishing the pool of these intermediates, this compound ensures a sustained supply of substrates for the electron transport chain, thereby enhancing the cell's capacity for ATP production.

Conclusion: A Powerful Tool for Mitochondrial Research

This compound presents a unique mechanism for modulating mitochondrial function. This guide has provided a robust framework for validating its impact on mitochondrial respiration. By employing techniques like extracellular flux analysis and comparing its effects with other mitochondrial modulators, researchers can gain a deeper understanding of its therapeutic potential. The self-validating nature of the described protocols, which include internal controls and the measurement of multiple parameters, ensures the generation of reliable and reproducible data. As the field of mitochondrial medicine continues to evolve, rigorous and well-designed experimental approaches will be crucial in translating promising compounds like this compound into effective clinical therapies.

References

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  • Gnaiger, E. (2014). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. Methods in Molecular Biology.
  • Gillingham, M. B., et al. (2021). Triheptanoin in the management of long-chain fatty acid oxidation disorders: a profile of its use. springermedizin.de.
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  • Gillingham, M. B., et al. (2017). Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial. Journal of Inherited Metabolic Disease.
  • Angelin, A., et al. (2023). Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M)

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A Comparative Benchmarking Guide: Trinonanoin's Performance Against Established Nutritional Lipids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of Trinonanoin against other established nutritional lipids. By presenting detailed experimental methodologies and the scientific rationale behind them, this document serves as a practical tool for informed decision-making in formulation development and lipid-based delivery systems.

Introduction: The Evolving Landscape of Lipid-Based Formulations

The role of lipids in nutritional science and drug delivery has expanded significantly beyond simple caloric provision. The specific physicochemical and metabolic properties of different lipid classes are now strategically harnessed to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs), modify metabolic responses, and serve as functional excipients.[1][2][3]

This compound (propane-1,2,3-triyl tris(nonanoate)), a triglyceride composed of a glycerol backbone and three nine-carbon fatty acid chains (C9:0), occupies a unique position within the spectrum of nutritional lipids.[4][5] As a medium-chain triglyceride (MCT), it is hypothesized to share the beneficial metabolic and absorption characteristics of more common MCTs while possessing distinct properties due to its specific chain length. This guide outlines the scientific basis for benchmarking this compound and provides the experimental protocols to validate its performance against commonly used short-chain, medium-chain, and long-chain triglycerides.

Understanding the Comparators: A Spectrum of Triglycerides

The performance of a nutritional lipid is intrinsically linked to the chain length of its constituent fatty acids. For the purpose of this guide, we will focus on the following key comparator classes:

  • Short-Chain Triglycerides (SCTs): Comprising fatty acids with fewer than six carbons.

  • Medium-Chain Triglycerides (MCTs): Typically containing fatty acids with six to twelve carbons.[6][7] this compound falls into this category. Common benchmarks include triglycerides of caprylic (C8:0) and capric (C10:0) acid.

  • Long-Chain Triglycerides (LCTs): Composed of fatty acids with more than twelve carbons, representing the majority of dietary fats.[6][8] Examples include triglycerides of oleic (C18:1) and stearic (C18:0) acid.

The fundamental difference in their metabolism underpins their varied applications. MCTs and SCTs are more readily digested and absorbed directly into the portal circulation, providing a rapid energy source.[7][8][9] In contrast, LCTs require a more complex process of emulsification and chylomicron formation for transport through the lymphatic system.[9][10]

Metabolic and Physiological Distinctions

The rationale for selecting this compound in advanced formulations often stems from the inherent advantages of MCTs. These include faster absorption, rapid metabolism leading to ketone body production, and a lower propensity for fat storage compared to LCTs.[6][9][11] this compound, with its C9 fatty acid chains, is expected to exhibit these properties.

cluster_MCT Medium-Chain Triglycerides (e.g., this compound) cluster_LCT Long-Chain Triglycerides MCT MCTs in Small Intestine MCT_hydrolysis Rapid hydrolysis by pancreatic lipase MCT->MCT_hydrolysis MCFA Medium-Chain Fatty Acids MCT_hydrolysis->MCFA Portal_Vein Direct absorption into Portal Vein MCFA->Portal_Vein Liver Rapid metabolism in Liver (Ketogenesis) Portal_Vein->Liver LCT LCTs in Small Intestine LCT_hydrolysis Hydrolysis requires bile salt emulsification LCT->LCT_hydrolysis LCFA Long-Chain Fatty Acids & Monoglycerides LCT_hydrolysis->LCFA Re_esterification Re-esterification into Triglycerides LCFA->Re_esterification Chylomicron Packaging into Chylomicrons Re_esterification->Chylomicron Lymphatics Secretion into Lymphatic System Chylomicron->Lymphatics

Caption: Contrasting metabolic pathways of MCTs and LCTs.

Experimental Benchmarking: Protocols and Methodologies

To objectively assess the performance of this compound, a series of standardized in vitro and cell-based assays are recommended. These protocols are designed to provide quantifiable data on critical performance parameters.

Physicochemical Characterization

A foundational step in benchmarking is the characterization of the physical properties of the lipids, which can influence formulation stability and in vivo behavior.

ParameterThis compoundComparator MCT (e.g., Tricaprylin)Comparator LCT (e.g., Triolein)
CAS Number 126-53-4[4][12]538-23-8122-32-7
Molecular Formula C30H56O6[4][13][14]C27H50O6C57H104O6
Molecular Weight 512.76 g/mol [4][12][13]470.68 g/mol 885.43 g/mol
Density (20°C) ~0.943 g/mL[12][13]~0.954 g/mL~0.915 g/mL
Melting Point ~8-9 °C[12][13]~8.3 °C~ -5.5 °C
In Vitro Lipolysis Modeling

This assay simulates the digestion of lipids in the small intestine to predict their in vivo behavior, particularly for lipid-based drug formulations.[15][16][17] The rate and extent of lipolysis are critical indicators of how readily a lipid carrier can release a solubilized drug for absorption. The pH-stat titration method is a widely accepted model for this purpose.[16][18]

start Start: Lipid Formulation + Simulated Intestinal Fluid lipase Introduce Pancreatic Lipase start->lipase digestion Lipid Digestion (Triglyceride -> Fatty Acids + Monoglyceride) lipase->digestion ph_drop Release of Fatty Acids -> pH decreases digestion->ph_drop titration pH-Stat titrates with NaOH to maintain constant pH ph_drop->titration data Record NaOH consumption over time titration->data analysis Calculate rate and extent of lipolysis data->analysis

Caption: Workflow for in vitro lipolysis using a pH-stat model.

Experimental Protocol: pH-Stat Lipolysis

  • Prepare Digestion Medium: A buffered solution simulating intestinal fluid (e.g., containing bile salts like sodium taurodeoxycholate and phospholipids like phosphatidylcholine) is prepared and equilibrated to 37°C in a thermostated reaction vessel.

  • Introduce Lipid Formulation: The lipid to be tested (this compound or a comparator) is added to the digestion medium and emulsified. If testing a drug formulation, the API is pre-dissolved in the lipid.

  • Initiate Digestion: A standardized pancreatic lipase extract is added to the vessel to initiate the hydrolysis of the triglycerides.

  • pH-Stat Titration: The pH of the reaction is maintained at a constant, physiologically relevant level (e.g., pH 6.5) by the automated addition of a titrant (e.g., 0.1 M NaOH). The release of free fatty acids from the lipid digestion causes a drop in pH, which triggers the titration.

  • Data Acquisition: The volume of titrant added over time is recorded. This is directly proportional to the amount of free fatty acids released.

  • Analysis: The rate and extent of lipolysis are calculated from the titration curve. This provides a direct comparison of the digestibility of this compound against other lipids.

Intestinal Permeability Assessment

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal drug absorption.[19][20][21][] These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters.[19][] This assay is invaluable for assessing how the lipid vehicle affects the transport of a model drug across the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Test Solutions: The model API is formulated with this compound and the comparator lipids.

  • Transport Study: The formulated test solutions are added to the apical (AP) side of the Caco-2 monolayer, representing the intestinal lumen. The receiving chamber on the basolateral (BL) side, representing the bloodstream, contains a drug-free buffer.

  • Sampling: Samples are taken from the basolateral chamber at various time points to determine the amount of drug that has permeated the cell layer.

  • Quantification: The concentration of the model drug in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated to quantify the rate of drug transport across the monolayer. A higher Papp value indicates greater permeability.

Data Interpretation and Performance Evaluation

The data generated from these experiments will allow for a multi-faceted comparison of this compound's performance.

  • Lipolysis Data: A faster rate and greater extent of lipolysis for this compound compared to LCTs would support the hypothesis of more rapid digestion, which can lead to faster drug release and absorption in vivo.

  • Permeability Data: An increased Papp value for a model drug formulated with this compound would indicate its effectiveness as a permeation enhancer, likely due to the rapid formation of mixed micelles that can shuttle the drug across the aqueous boundary layer and through the cell membrane.

By systematically applying these well-established methodologies, researchers can generate robust, comparative data to guide the selection of the most appropriate lipid excipient for their specific application, ensuring both scientific rigor and formulation efficacy.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Trinonanoin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trinonanoin, also known as Glyceryl Trinonanoate or Tripelargonin, is a triacylglycerol widely utilized in research and development for applications ranging from a metabolite in biodiesel source studies to a component in pharmaceutical formulations.[1] As with any laboratory reagent, the integrity of our work extends beyond the bench to include the safe and environmentally responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step directive for the proper disposal of this compound, grounded in an understanding of its chemical nature and the prevailing regulatory landscape. Our objective is to empower researchers to manage this substance with confidence, ensuring safety and compliance while minimizing environmental impact.

Section 1: Hazard Assessment and Physicochemical Characterization

The foundation of any disposal protocol is a thorough understanding of the substance's properties and associated hazards. This compound (CAS No. 126-63-6) is a triglyceride ester of nonanoic acid and glycerol.[1][2]

Critically, according to its Safety Data Sheet (SDS) under the Globally Harmonized System (GHS), pure this compound is not classified as a hazardous substance .[2] Its NFPA 704 ratings are all zero (Health=0, Fire=0, Reactivity=0), indicating a very low-risk profile under normal laboratory conditions.[2] It is designated as Water Hazard Class 1 (Self-assessment), signifying it is only slightly hazardous for water.[2] This classification is the primary determinant for its disposal pathway.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 126-53-4[1][3]
Molecular Formula C₃₀H₅₆O₆[1][3]
Molecular Weight 512.8 g/mol [1]
Physical State Liquid[1]
Density ~0.943 g/mL at 20°C[3][4][5]
Melting Point 8-9 °C[3][4]
GHS Hazard Not classified as hazardous[2]
NFPA Ratings H=0; F=0; R=0[2]

Section 2: Regulatory Framework for Laboratory Waste

While this compound itself is not a federally regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal is still governed by general laboratory safety standards.[6] The Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories establish a Chemical Hygiene Plan (CHP).[7][8] This plan should include procedures for the safe handling and disposal of all chemicals, irrespective of their hazard classification.[7] As the waste generator, your institution is ultimately responsible for ensuring all waste is disposed of legally and safely.[9]

Section 3: Core Disposal Procedures and Protocols

The appropriate disposal method for this compound is primarily dictated by the quantity of waste generated and institutional policies. The following decision workflow provides a logical pathway for selecting the correct procedure.

This compound Disposal Decision Workflow

start Start: this compound Waste Generated assess_qty Assess Waste Quantity start->assess_qty decision Quantity > 100 mL? assess_qty->decision small_qty_path Small Quantity (<100mL) decision->small_qty_path No large_qty_path Large Quantity (>100mL) decision->large_qty_path Yes check_policy Consult Institutional EH&S Policy for Non-Hazardous Liquids small_qty_path->check_policy policy_decision Drain Disposal Permitted? check_policy->policy_decision drain_disposal Follow Protocol 3.1: Drain Disposal policy_decision->drain_disposal Yes absorb_disposal Follow Protocol 3.2: Solid Waste Disposal policy_decision->absorb_disposal No end_drain End drain_disposal->end_drain end_absorb End absorb_disposal->end_absorb collect_waste Follow Protocol 3.3: Bulk Collection for Contractor Pickup large_qty_path->collect_waste end_collect End collect_waste->end_collect

Caption: Decision workflow for selecting the appropriate this compound disposal protocol.

Experimental Protocols

Protocol 3.1: Drain Disposal of Small Quantities (<100 mL)

This method should only be used after receiving explicit approval from your institution's Environmental Health & Safety (EH&S) department.[10] The slight water hazard classification of this compound may permit this, but local and institutional regulations are paramount.

  • Verification: Confirm with your EH&S officer that drain disposal of small quantities of non-hazardous triglycerides is acceptable.

  • Dilution: Prepare the sink by turning on a steady stream of cold water.

  • Disposal: Slowly pour the this compound waste (<100 mL) down the drain.

  • Flushing: Continue to run copious amounts of cold water for at least 2-3 minutes to ensure the substance is fully flushed from the immediate plumbing and diluted within the sanitary sewer system. Do not empty undiluted product into drains.[2][11]

Protocol 3.2: Solid Waste Disposal of Small Quantities (<100 mL)

This is the preferred method when drain disposal is not permitted.

  • Absorption: In a designated waste container (such as a beaker or chemical-resistant tray), pour the this compound onto an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.

  • Containment: Allow the material to fully absorb the liquid.

  • Packaging: Scoop the absorbed material into a sturdy, sealable plastic bag or a designated solid waste container.

  • Labeling: Label the container clearly as "Non-Hazardous Laboratory Waste: Solidified this compound."

  • Final Disposal: Dispose of the sealed container in the regular municipal solid waste stream (dumpster), as permitted by institutional policy for non-hazardous lab solids.[10] Do not place liquid waste in dumpsters.[10]

Protocol 3.3: Bulk Collection for Licensed Contractor Disposal (>100 mL)

For larger volumes, professional disposal is required to ensure environmental compliance.

  • Container Selection: Obtain a dedicated, properly vetted chemical waste container from your institution's EH&S department. The container must be compatible with oily liquids and have a secure, leak-proof lid.

  • Labeling: Affix a hazardous waste tag or the specific non-hazardous waste label required by your institution. Fill it out completely with the chemical name ("this compound"), quantity, and date. Accurate labeling is a key OSHA requirement.[12]

  • Accumulation: Store the sealed container in a designated satellite accumulation area or the main chemical waste storage room, away from incompatible materials.

  • Arranging Pickup: Follow your institution's established procedure to request a waste pickup from its licensed hazardous waste disposal contractor.[12][13]

Table 2: Summary of this compound Disposal Methods
MethodApplicable QuantityKey StepsProsCons/Considerations
Drain Disposal < 100 mLDilute, pour down the drain, flush with copious water.Fast, simple for micro-scale waste.Requires explicit EH&S approval. Potential for local regulation violation if not cleared.
Solid Waste < 100 mLAbsorb on inert material, seal in a container, dispose of in municipal trash.Environmentally safe, avoids sewer system, generally permissible.Requires absorbent materials; slightly more labor-intensive.
Contractor > 100 mLAccumulate in a labeled container, arrange for professional pickup.Ensures full compliance for large volumes, provides a disposal manifest.Requires coordination with EH&S and has associated disposal costs.

Section 4: Safety and Handling Precautions

Even with non-hazardous chemicals, adherence to standard laboratory safety practices is non-negotiable.[12][14]

  • Personal Protective Equipment (PPE): Always wear ANSI-approved safety glasses and nitrile gloves when handling this compound waste. A lab coat should be worn to protect from splashes.[11][15][16]

  • Ventilation: Handle in a well-ventilated area. While not volatile, this minimizes inhalation of any aerosols that may be generated.

  • Hygiene: Wash hands thoroughly with soap and water after handling the waste and before leaving the laboratory.[11]

Section 5: Spill Management Protocol

In the event of an accidental spill, follow this straightforward cleanup procedure.

This compound Spill Cleanup Workflow

start Spill Occurs secure_area Secure Area & Alert Colleagues start->secure_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) secure_area->don_ppe contain Contain Spill with Absorbent Pads or Dikes don_ppe->contain absorb Apply Vermiculite or Sand to Absorb the Liquid contain->absorb collect Collect Contaminated Material into a Sealable Bag absorb->collect decontaminate Clean Spill Area with Soap & Water collect->decontaminate dispose Dispose of Waste Materials via Protocol 3.2 decontaminate->dispose end End dispose->end

Caption: Step-by-step procedure for cleaning a this compound spill.

The proper disposal of this compound is a straightforward process guided by its non-hazardous chemical profile. The core principles are accurate waste characterization, adherence to institutional policies, and segregation based on quantity. For small amounts, absorption and disposal as solid waste is a universally safe method, while drain disposal may be an option only with explicit institutional approval. For larger quantities, professional disposal through a licensed contractor is mandatory. By following these protocols, researchers can ensure their work remains safe, compliant, and environmentally responsible from experiment to disposal.

References

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  • Triglycerides Laboratory Procedure Manual. (2023). CDC. [Link]

  • Triglycerides Laboratory Procedure Manual. (2018). CDC. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). National Academies of Sciences, Engineering, and Medicine. [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. [Link]

  • How To Dispose Non-Hazardous Waste. (2020). IDR Environmental Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.